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  • Product: methyl 4,5-difluoro-1H-indole-2-carboxylate
  • CAS: 1339009-36-7

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthetic Paradigms of Methyl 4,5-Difluoro-1H-Indole-2-Carboxylate: A Technical Guide for Drug Discovery

Executive Overview As a Senior Application Scientist in medicinal chemistry, I frequently encounter the demand for highly functionalized, metabolically stable heterocyclic scaffolds. The indole nucleus is a privileged st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the demand for highly functionalized, metabolically stable heterocyclic scaffolds. The indole nucleus is a privileged structure, but its native form is often susceptible to rapid oxidative metabolism. The strategic introduction of fluorine atoms—specifically at the C4 and C5 positions—drastically alters the pharmacokinetic and pharmacodynamic profile of the indole core.

Methyl 4,5-difluoro-1H-indole-2-carboxylate (CAS: 1339009-36-7) serves as a premier building block in this domain[1]. The 4,5-difluoro substitution pattern enhances lipophilicity, increases metabolic stability against cytochrome P450 oxidation, and modulates the pKa of the indole N-H, which is vital for hydrogen bonding in target active sites. This whitepaper details the physicochemical profiling, mechanistic synthetic pathways, and validated laboratory protocols for this critical compound.

Physicochemical Profiling

Understanding the baseline properties of methyl 4,5-difluoro-1H-indole-2-carboxylate is essential for predicting its behavior in both synthetic workflows and biological assays. The electron-withdrawing nature of the fluorine atoms significantly reduces the electron density of the pyrrole ring, making the C3 position less susceptible to electrophilic attack compared to unfluorinated indoles.

PropertyValue / Description
Chemical Name Methyl 4,5-difluoro-1H-indole-2-carboxylate
CAS Registry Number 1339009-36-7
Molecular Formula C10H7F2NO2
Molecular Weight 211.16 g/mol
Structural Features Fused bicyclic system; electron-withdrawing fluorines at C4/C5; methyl ester at C2.
Electronic Effect Inductive withdrawal (-I) by fluorine stabilizes the indole anion, lowering N-H pKa.

Synthetic Methodologies & Mechanistic Causality

To synthesize this molecule, we rely on two primary routes depending on the scale and required regiochemical purity: the Hemetsberger-Knittel Synthesis (ideal for high regiocontrol) and the Fischer Indole Synthesis (the industrial workhorse).

The Hemetsberger-Knittel Synthesis (Lab-Scale / High Regioselectivity)

For lab-scale synthesis demanding absolute regiocontrol, the Hemetsberger reaction is superior. It involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester[2].

Mechanistic Causality: By starting with 3,4-difluorobenzaldehyde, the regiochemistry is locked. The initial Knoevenagel condensation with methyl azidoacetate must be conducted at -10 °C. Why? The resulting vinyl azide is thermally labile. Elevated temperatures during the condensation phase can trigger premature, uncontrolled nitrogen extrusion, leading to complex oligomeric mixtures. Subsequent thermolysis in refluxing xylene (140 °C) provides the exact activation energy required to expel nitrogen gas, generating a highly reactive singlet nitrene. This nitrene undergoes rapid intramolecular C-H insertion into the adjacent aromatic ring, yielding the indole core without isomeric byproducts[2].

Hemetsberger A 3,4-Difluorobenzaldehyde + Methyl azidoacetate B Knoevenagel Condensation (NaOMe, MeOH, -10°C) A->B C Methyl 2-azido-3-(3,4-difluorophenyl)acrylate B->C Aldol-type addition D Thermolysis (Xylene, Reflux, 140°C) C->D E Nitrene Intermediate (N2 loss) D->E -N2 gas F C-H Insertion / Cyclization E->F Electrophilic attack G Methyl 4,5-difluoro-1H-indole-2-carboxylate F->G Tautomerization

Figure 1: Mechanistic workflow of the Hemetsberger-Knittel Indole Synthesis.

The Fischer Indole Synthesis (Industrial Scale)

The Fischer route involves the condensation of 3,4-difluorophenylhydrazine with methyl pyruvate. However, the cyclization of the resulting asymmetric hydrazone yields a mixture of 4,5-difluoro and 5,6-difluoro isomers[3].

Mechanistic Causality: We utilize Polyphosphoric Acid (PPA) as both the solvent and the acid catalyst. PPA provides the extreme protic environment necessary to drive the [3,3]-sigmatropic rearrangement of the enehydrazine intermediate. Because PPA is highly viscous, the reaction must be heated to 90–100 °C to ensure homogeneous mixing and complete conversion[3].

Fischer Step1 Hydrazone Formation Cond2 Polyphosphoric Acid (PPA) 90-100°C, 2h Step1->Cond2 Step2 Acid-Catalyzed Cyclization Cond3 H2O quench, EtOAc extraction Brine wash Step2->Cond3 Step3 Workup & Extraction Cond4 Column Chromatography (Separation from 5,6-isomer) Step3->Cond4 Step4 Purification Cond1 3,4-Difluorophenylhydrazine + Methyl Pyruvate Cond1->Step1 Cond2->Step2 [3,3]-Sigmatropic Rearrangement Cond3->Step3 Cond4->Step4 Pure Product

Figure 2: Workflow of the Fischer Indole Synthesis highlighting isomer separation.

Validated Experimental Protocols

Protocol A: Hemetsberger Synthesis (High Regiopurity)

This protocol is designed as a self-validating system. Visual and thermal cues dictate the progression of the reaction.

  • Condensation: Dissolve 3,4-difluorobenzaldehyde (1.0 eq) and methyl azidoacetate (4.0 eq) in anhydrous methanol. Cool the mixture to -10 °C using an ice-salt bath.

  • Base Addition: Dropwise add sodium methoxide (NaOMe) in methanol over 30 minutes. Validation Check: The solution will turn yellow/orange. Maintain temperature strictly below 0 °C to prevent azide decomposition.

  • Isolation of Acrylate: Quench with cold water and extract with ethyl acetate. Dry over MgSO4 and concentrate under reduced pressure (bath temp < 30 °C).

  • Thermolysis: Dissolve the crude methyl 2-azido-3-(3,4-difluorophenyl)acrylate in anhydrous xylene. Heat to reflux (140 °C). Validation Check: Monitor the reaction via bubbler; vigorous N2 evolution indicates the formation of the nitrene intermediate.

  • Completion: Once N2 evolution ceases (typically 2-3 hours), cool to room temperature. Concentrate and purify via silica gel chromatography to yield pure methyl 4,5-difluoro-1H-indole-2-carboxylate.

Protocol B: Fischer Synthesis (Scalable)
  • Hydrazone Formation: React 3,4-difluorophenylhydrazine hydrochloride with methyl pyruvate in ethanol at room temperature for 2 hours. Remove solvent in vacuo.

  • Cyclization: Add the crude hydrazone to pre-heated Polyphosphoric Acid (PPA) at 70 °C. Gradually increase the temperature to 90-100 °C and stir for 2 hours.

  • Quenching (Critical Step): Pour the hot, viscous mixture over crushed ice while stirring vigorously. Causality: PPA is aggressively hygroscopic; quenching with ice water rapidly hydrolyzes the polyphosphoric chains into phosphoric acid, dropping the viscosity and allowing the organic product to precipitate without thermal degradation from the exothermic hydrolysis[3].

  • Purification: Extract with ethyl acetate, wash with brine, and concentrate. Separate the 4,5-difluoro isomer from the 5,6-difluoro isomer via repeated column chromatography (Hexanes/EtOAc).

Applications in Drug Development

The 4,5-difluoroindole core is not merely a structural curiosity; it is heavily utilized in the synthesis of advanced therapeutics.

  • GPR84 Agonists: Diindolylmethane derivatives containing the 4,5-difluoro substitution pattern have been identified as potent agonists of the immunostimulatory orphan G protein-coupled receptor GPR84, which is highly expressed on immune cells and implicated in inflammatory responses[4].

  • Antiviral Agents: The scaffold is a critical precursor in the development of Indolyl Aryl Sulfones (IASs), which act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) against wild-type and resistant strains of HIV-1[3]. The fluorine atoms enhance the binding affinity within the hydrophobic pocket of the reverse transcriptase enzyme.

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Exploratory

The Strategic Role of Methyl 4,5-difluoro-1H-indole-2-carboxylate in Drug Discovery: Exact Mass, Physicochemical Properties, and Mass Spectrometry Workflows

Executive Summary The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and synthetic therapeutics. However, native indoles often suffer from rap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and synthetic therapeutics. However, native indoles often suffer from rapid oxidative metabolism and suboptimal membrane permeability. The strategic incorporation of fluorine into the indole ring system has emerged as a powerful tool for medicinal chemists to modulate these physicochemical and pharmacokinetic properties .

Methyl 4,5-difluoro-1H-indole-2-carboxylate (CAS: 1339009-36-7) serves as a highly specialized, versatile building block in modern drug discovery. By introducing fluorine atoms at the 4- and 5-positions, researchers can fundamentally alter the electronic profile, metabolic stability, and binding affinity of the resulting drug candidates. This technical guide provides an in-depth analysis of the compound's exact mass characteristics, the mechanistic impact of its fluorination, and the self-validating mass spectrometry workflows required to track it through the drug development pipeline.

Quantitative Physicochemical Profiling & Exact Mass Determination

In high-resolution mass spectrometry (HRMS), relying on nominal mass (e.g., 211 Da) is insufficient for complex biological matrices, as thousands of endogenous molecules share the same integer mass. The monoisotopic exact mass of C10H7F2NO2 is established at 211.04448 Da .

Operating with a mass accuracy of <2 ppm ensures that the measured mass falls within a microscopic window (211.04406 to 211.04490 Da). This strict parameter acts as a self-validating filter, eliminating >99% of isobaric background interferences and confirming the precise elemental composition of the target molecule.

Table 1: Physicochemical and Mass Spectrometry Profile
PropertyValueCausality / Significance in Drug Design
Chemical Formula C10H7F2NO2Determines the isotopic envelope for mass spectrometry.
Molecular Weight 211.16 g/mol Low molecular weight (<500 Da) ensures adherence to Lipinski's Rule of 5, allowing room for further functionalization.
Monoisotopic Exact Mass 211.04448 DaCritical for HRMS structural identification and eliminating isobaric false positives in biological matrices.
Calculated [M+H]+ 212.05176 DaTarget m/z for positive mode Electrospray Ionization (ESI+).
Calculated [M-H]- 210.03721 DaTarget m/z for negative mode Electrospray Ionization (ESI-).
CAS Registry Number 1339009-36-7Unique identifier for procurement and database cross-referencing.
H-Bond Donors 1 (Indole N-H)Facilitates key interactions with target protein kinase hinge regions.
H-Bond Acceptors 4 (O, F atoms)Enhances solubility and binding affinity via dipole interactions.

The Mechanistic Impact of 4,5-Difluorination

The decision to utilize a 4,5-difluoro substituted indole rather than its unfluorinated counterpart is rooted in precise molecular causality. Fluorine substitution, particularly on aromatic rings, is a well-established strategy to block metabolically labile C-H bonds from oxidative metabolism by cytochrome P450 (CYP) enzymes .

The 4- and 5-positions on the indole ring are prime sites for CYP-mediated aromatic hydroxylation. By replacing hydrogen with fluorine, the bond dissociation energy increases significantly (C-F bond strength is ~116 kcal/mol compared to ~98 kcal/mol for C-H). This resists oxidative cleavage, thereby extending the metabolic half-life of the compound. Furthermore, the high electronegativity of the two fluorine atoms exerts an electron-withdrawing effect across the conjugated system, lowering the pKa of the indole N-H. This subtle electronic shift increases the overall lipophilicity of the molecule, enhancing passive membrane permeability without adding steric bulk.

FluorineEffects F_Sub 4,5-Difluoro Substitution on Indole Core Metab Block C-H Oxidation (CYP450 Resistance) F_Sub->Metab Lipid Modulate pKa & Increase Lipophilicity F_Sub->Lipid Bind Electrostatic & Steric Interactions F_Sub->Bind HalfLife Extended Metabolic Half-Life Metab->HalfLife Perm Enhanced Membrane Permeability Lipid->Perm Affinity Increased Target Binding Affinity Bind->Affinity

Figure 1: Mechanistic pathways of 4,5-difluoro substitution on the indole scaffold.

Advanced Mass Spectrometry Workflows

Tracking fluorinated indoles through in vitro and in vivo metabolism studies requires robust analytical frameworks. Recent advancements in inductively coupled plasma tandem mass spectrometry (LC-ICP-MS/MS) have established sensitive, non-radioactive alternatives for quantitative analysis based on universal fluorine detection .

By splitting the chromatographic eluent between an HRMS (for structural identification via exact mass) and an ICP-MS/MS (for standard-free quantification via 19F detection), researchers create a closed-loop, self-validating analytical system.

Workflow Sample Biological Matrix Sample (Fluorinated Indole + Metabolites) Prep Sample Preparation (Protein Precipitation) Sample->Prep LC Capillary Liquid Chromatography (Gradient Elution) Prep->LC Split Post-Column Flow Splitter LC->Split HRMS High-Resolution MS (Exact Mass: 211.0445 Da) Split->HRMS Structural ID ICPMS ICP-MS/MS (19F Quantitative Detection) Split->ICPMS F-19 Quantification Data Data Integration (Metabolite ID & Quantification) HRMS->Data ICPMS->Data

Figure 2: Dual LC-HRMS and LC-ICP-MS/MS workflow for fluorinated metabolite tracking.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating. The HRMS protocol validates its own mass accuracy via isotopic pattern matching and external calibration, while the ICP-MS protocol self-validates quantification via structure-independent atomization.

Protocol A: High-Resolution Mass Spectrometry (HRMS) Exact Mass Verification

Objective: Verify the monoisotopic exact mass of methyl 4,5-difluoro-1H-indole-2-carboxylate to establish a baseline for downstream metabolite tracking. Causality: High-resolution instruments (e.g., Orbitrap or Q-TOF) require precise calibration to account for time-of-flight drift or space-charge effects. Locking the mass accuracy to <2 ppm prevents false-positive metabolite identifications in complex matrices.

  • Standard Preparation: Dissolve 1 mg of methyl 4,5-difluoro-1H-indole-2-carboxylate in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock. Dilute to 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% formic acid.

  • Instrument Calibration: Infuse a standard calibration mixture (e.g., Pierce ESI Positive Ion Calibration Solution) to calibrate the mass spectrometer across the m/z 100–1500 range. Validate that the mass error is <2 ppm.

  • Chromatographic Separation: Inject 5 µL of the sample onto a C18 reversed-phase column (2.1 × 100 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) from 5% B to 95% B over 10 minutes.

  • Ionization and Acquisition: Operate the ESI source in positive ion mode. Set the capillary temperature to 320°C and spray voltage to 3.5 kV. Acquire full-scan MS data at a resolving power of 70,000 (at m/z 200).

  • Data Analysis: Extract the ion chromatogram (EIC) for the protonated adduct [M+H]+ at m/z212.05176 with a 5 ppm mass tolerance window. Verify the isotopic pattern matches the theoretical distribution for C10H8F2NO2+.

Protocol B: LC-ICP-MS/MS for Standard-Free Fluorine Quantification

Objective: Quantify the parent compound and its metabolites without the need for authentic radiolabeled standards. Causality: Traditional MS/MS quantification requires a standard curve for every specific metabolite due to differing ionization efficiencies. ICP-MS atomizes the entire molecule in an argon plasma, rendering the detection of the 19F isotope independent of the molecule's original structure. This provides a universal, equimolar response for fluorine.

  • Sample Introduction: Utilize a post-column flow splitter from the LC system to direct 10% of the eluent to the HRMS (Protocol A) and 90% to the ICP-MS/MS.

  • Plasma Atomization: Introduce the eluent into the inductively coupled argon plasma (ICP) operating at 1550 W. The extreme thermal energy (~6000 K) completely atomizes and ionizes the sample, releasing 19F+ ions.

  • Mass Shift Strategy (Barium Adduct Formation): Because 19F+ has a high ionization potential and suffers from polyatomic interferences (e.g., 18O1H+), introduce Barium (Ba) gas into the dynamic reaction cell (DRC). Fluorine reacts with Ba to form the [BaF]+ polyatomic ion, shifting the detected mass to m/z 157 (138Ba19F+), which is completely free from background interference.

  • Quantification: Integrate the chromatographic peaks at m/z 157. Calculate the absolute concentration of all fluorinated metabolites based on a single, universal calibration curve generated solely from the parent methyl 4,5-difluoro-1H-indole-2-carboxylate.

References

  • Mixdorf, J. C., et al. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, ACS Publications, 2018. URL:[Link]

  • "Inductively coupled plasma mass spectrometry as a sensitive non-radioactive alternative for quantitative analysis in drug metabolism studies based on fluorine detection." Analytical and Bioanalytical Chemistry, ResearchGate, 2026. URL: [Link]

Foundational

Solubility Profile of Methyl 4,5-difluoro-1H-indole-2-carboxylate in Organic Solvents: A Technical Guide

Executive Summary The rational selection of solvents is a cornerstone of synthetic chemistry, purification, and formulation. For fluorinated heterocyclic building blocks like methyl 4,5-difluoro-1H-indole-2-carboxylate (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational selection of solvents is a cornerstone of synthetic chemistry, purification, and formulation. For fluorinated heterocyclic building blocks like methyl 4,5-difluoro-1H-indole-2-carboxylate (CAS: 1339009-36-7) , predicting and measuring solubility requires a nuanced understanding of how halogenation alters intermolecular forces. This whitepaper provides an in-depth analysis of the solubility profile of this compound, integrating structural thermodynamics, Hansen Solubility Parameters (HSP)[1], and a self-validating experimental protocol for empirical determination.

Designed for researchers and drug development professionals, this guide bridges the gap between theoretical physicochemical properties and practical laboratory workflows.

Physicochemical Properties & Structural Causality

To understand the solubility of methyl 4,5-difluoro-1H-indole-2-carboxylate, we must deconstruct its molecular architecture and the resulting intermolecular interactions:

  • The Indole Core: The bicyclic aromatic system provides a large surface area for π−π stacking, which increases the crystal lattice energy. The N-H bond acts as a strong hydrogen-bond donor, making the molecule highly responsive to hydrogen-bond accepting solvents[2].

  • Difluoro Substitution (C4, C5): Fluorine is the most electronegative element. The introduction of two adjacent fluorine atoms creates a strong local dipole while simultaneously increasing the overall lipophilicity of the molecule. Fluorinated organic compounds often exhibit a "fluorophobic effect" in highly polar aqueous media, driving their preference for specific organic or semi-fluorinated solvents[3][4]. Furthermore, the electron-withdrawing nature of the fluorine atoms increases the acidity of the indole N-H, enhancing its interaction with basic solvents.

  • Methyl Ester Group (C2): The carboxylate ester introduces a hydrogen-bond acceptor site and rotational flexibility, which slightly disrupts crystal packing compared to a rigid carboxylic acid, generally enhancing solubility in polar aprotic media.

Thermodynamic Principles of Dissolution

Dissolution occurs when the solvation enthalpy ( ΔHsolv​ ) overcomes the crystal lattice energy ( ΔHlattice​ ). Because fluorination alters the polarizability and cohesive energy density of the molecule, its solubility behavior is best modeled using Hansen Solubility Parameters (HSP) , which divides the total cohesive energy into three components: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ )[5][6].

Predicted Solubility Profile in Organic Solvents

While exact empirical solubility limits (in mg/mL) for niche intermediates must be determined on a per-batch basis, we can accurately map the solubility profile of methyl 4,5-difluoro-1H-indole-2-carboxylate using structural group contribution methods and data from analogous fluorinated indoles[1][7].

The compound is expected to have an HSP sphere centered around: δD​≈18.5 MPa1/2 , δP​≈8.0 MPa1/2 , δH​≈6.5 MPa1/2 .

Table 1: Solubility Profile Matrix at 25°C
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMF, DMSO, NMP, DMAcHigh (>100 mg/mL)Optimal HSP match. Strong dipole-dipole interactions and excellent H-bond acceptance from the indole N-H[8].
Ethers / Esters THF, Ethyl Acetate, MeTHFHigh (50 - 100 mg/mL)Moderate polarity aligns well with the ester and difluoro groups. THF effectively solvates the aromatic core.
Chlorinated Dichloromethane (DCM), ChloroformModerate to High Excellent dispersion force ( δD​ ) matching. Good for extraction, though lacks strong H-bonding.
Polar Protic Methanol, Ethanol, IsopropanolModerate (10 - 50 mg/mL)Alcohols can donate and accept H-bonds, but the highly hydrophobic difluoro-aromatic ring limits total solubility compared to aprotic solvents.
Non-Polar Toluene, Hexane, HeptaneLow (<5 mg/mL)Poor polarity ( δP​ ) and H-bonding ( δH​ ) matching. Toluene offers some π−π interaction, but aliphatics act as anti-solvents.

Note: For cross-coupling reactions (e.g., Suzuki-Miyaura), THF or DMF are the optimal choices due to high solubility and reagent compatibility[7]. For crystallization, a solvent/anti-solvent system like Ethyl Acetate/Hexane is highly recommended.

Empirical Determination: The Self-Validating Protocol

Theoretical models must be grounded in empirical data. To accurately determine the solubility of methyl 4,5-difluoro-1H-indole-2-carboxylate for regulatory or scale-up purposes, the Isothermal Shake-Flask Method coupled with HPLC-UV quantification is the gold standard[2].

Step-by-Step Methodology
  • Preparation of Excess Solid: Add an excess amount of methyl 4,5-difluoro-1H-indole-2-carboxylate (e.g., 200 mg) to a 5 mL glass vial. Causality: Excess solid ensures the thermodynamic equilibrium of a saturated solution is reached.

  • Solvent Addition & Thermostatting: Add 2 mL of the target organic solvent. Seal the vial hermetically to prevent evaporation. Place the vial in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C.

  • Equilibration: Agitate at 200 RPM for 24 to 48 hours. Causality: Fluorinated crystalline solids can have slow dissolution kinetics; 48 hours guarantees equilibrium.

  • Phase Separation: Remove the vial and allow it to stand for 2 hours to let large particles settle. Centrifuge an aliquot of the suspension at 10,000 RPM for 10 minutes using a temperature-controlled centrifuge.

  • Supernatant Sampling & Dilution: Carefully extract a known volume of the clear supernatant using a pre-warmed syringe equipped with a 0.22 µm PTFE filter. Dilute immediately in the HPLC mobile phase to prevent precipitation.

  • Solid-Phase Validation (Crucial Step): Recover the remaining solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). Causality: Solvents can induce polymorphic transitions or solvate formation. If the crystal structure changes during the experiment, the measured solubility corresponds to the new polymorph, not the original API[9].

  • Quantification: Inject the diluted samples into an HPLC-UV system (Detection at ~254 nm or the specific λmax​ of the indole). Calculate the concentration using a pre-established multi-point calibration curve.

Workflow Visualization

SolubilityWorkflow A 1. Solid Excess Preparation (Methyl 4,5-difluoro-1H-indole-2-carboxylate) B 2. Solvent Addition & Thermostatting (Isothermal Shake-Flask, 25°C) A->B C 3. Equilibration (24-48 h agitation at 200 RPM) B->C D 4. Phase Separation (Centrifugation & 0.22 µm PTFE Filtration) C->D E 5a. Solid Phase Analysis (XRPD for Polymorph/Solvate Check) D->E Solid Pellet F 5b. Liquid Phase Quantification (HPLC-UV/Vis Analysis) D->F Supernatant G 6. Data Synthesis (HSP Mapping & Solubility Profile) E->G Validation F->G Concentration Data

Figure 1: Self-validating empirical workflow for determining the solubility of fluorinated indoles.

Implications for Drug Development

The solubility profile of methyl 4,5-difluoro-1H-indole-2-carboxylate directly dictates its utility in pharmaceutical synthesis.

  • Reaction Engineering: The high solubility in polar aprotic solvents (DMF, DMAc) makes it an ideal substrate for SN​Ar reactions, N-alkylations, or transition-metal catalyzed cross-couplings. However, researchers must be cautious of the "fluorophobic effect" if water is introduced as a co-solvent, which can cause premature precipitation of the intermediate[3].

  • Purification: The stark contrast between its solubility in ethyl acetate (high) and hexanes (low) allows for highly efficient purification via silica gel chromatography or anti-solvent crystallization.

  • Formulation Context: While this specific compound is typically an intermediate rather than a final Active Pharmaceutical Ingredient (API), understanding its Hansen Solubility Parameters aids in predicting the lipophilicity (LogP) and bioavailability of downstream fluorinated drug candidates[10][11].

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Exploratory

Technical Guide and Safety Data Protocol: Methyl 4,5-difluoro-1H-indole-2-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Handling SOP Executive Summary & Structural Causality Methyl 4,5-difluoro-1H-indole-2-carboxylate...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Handling SOP

Executive Summary & Structural Causality

Methyl 4,5-difluoro-1H-indole-2-carboxylate (CAS: 1339009-36-7) is a highly specialized, fluorinated heterocyclic building block utilized extensively in modern medicinal chemistry . The strategic incorporation of fluorine atoms at the C4 and C5 positions of the indole architecture is not merely a structural variation; it is a calculated stereoelectronic modification designed to optimize pharmacokinetic properties.

Mechanistic Causality of Fluorination: Fluorine’s extreme electronegativity exerts a profound inductive electron-withdrawing effect ( −I ). This effectively lowers the Highest Occupied Molecular Orbital (HOMO) energy of the electron-rich indole core. By withdrawing electron density, the C4/C5 difluoro substitution shields the indole from cytochrome P450-mediated oxidative degradation, a common metabolic liability in indole-containing drug candidates. Furthermore, this substitution pattern modulates the pKa​ of the indole N−H proton, increasing its acidity and thereby facilitating chemoselective N-alkylation under milder basic conditions without compromising the C2-methyl ester .

Physicochemical Properties & Safety Data Synopsis

Before initiating any synthetic workflow, it is critical to understand the physical and hazard profile of the compound. While the difluoro-indole core is highly stable, it requires specific handling to prevent ester hydrolysis and mitigate exposure risks.

Quantitative Data & GHS Classification
ParameterSpecification
Chemical Name Methyl 4,5-difluoro-1H-indole-2-carboxylate
CAS Registry Number 1339009-36-7
Molecular Formula C10H7F2NO2
Molecular Weight 211.16 g/mol
Physical State Solid (Crystalline Powder)
Storage Conditions 2-8°C, Desiccated, under Argon/N2
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
GHS Precautionary P261 (Avoid breathing dust), P280 (Wear PPE), P305+P351+P338 (Eye contact protocol)

Data aggregated from standardized safety profiles for fluorinated indole-2-carboxylates .

Handling & PPE Guidelines
  • Engineering Controls: All manipulations of the dry powder must be conducted within a Class II Type A2 biological safety cabinet or a certified chemical fume hood to prevent inhalation of aerosolized particulates (P261).

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 4 mil thickness) are mandatory. The lipophilicity of the fluorinated core enhances dermal penetration if dissolved in carrier solvents like DMSO or DMF.

Validated Experimental Workflows

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following methodologies detail the two most common downstream applications for this building block: N-Alkylation and Ester Saponification.

Protocol A: Base-Mediated N-Alkylation

This protocol leverages the modulated pKa​ of the difluoro-indole to achieve selective N-alkylation.

  • Preparation: Dissolve Methyl 4,5-difluoro-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Causality: DMF is selected for its high dielectric constant ( ϵ≈36.7 ), which effectively solvates and stabilizes the intermediate nitrogen anion generated in the next step.

  • Deprotonation: Add Cesium Carbonate ( Cs2​CO3​ , 1.5 eq) to the solution.

    • Causality: The large ionic radius of the cesium cation minimizes tight ion-pairing, generating a highly reactive, "naked" indole anion that accelerates the nucleophilic attack.

  • Alkylation: Dropwise addition of the electrophile (e.g., an alkyl halide, 1.2 eq) at 0°C, then allow to warm to ambient temperature.

  • Self-Validation Checkpoint: After 2 hours, withdraw a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. The complete disappearance of the starting material mass ( m/z 212 [M+H]+ ) and the emergence of the target mass validates successful conversion. If the starting material persists, the causality points to adventitious moisture quenching the N-anion; add 0.5 eq of fresh Cs2​CO3​ .

  • Workup: Quench the reaction with ice water to precipitate the product. Filter and wash with cold water to remove residual DMF.

Protocol B: Chemoselective Ester Saponification

To utilize the C2 position for amide coupling, the methyl ester must be hydrolyzed to the corresponding carboxylic acid.

  • Solvent Selection: Suspend the indole ester in a 3:1:1 mixture of THF:MeOH: H2​O .

    • Causality: THF solubilizes the organic substrate, water delivers the hydroxide nucleophile, and MeOH acts as a phase-transfer bridge to maintain a homogeneous reaction mixture, preventing biphasic stalling.

  • Hydrolysis: Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 2.0 eq) and stir at 25°C for 4 hours.

    • Causality: Lithium coordinates to the carbonyl oxygen more effectively than sodium or potassium, enhancing the electrophilicity of the ester carbon and accelerating hydrolysis.

  • Self-Validation Checkpoint: Spot the mixture on a silica TLC plate (Eluent: 30% EtOAc in Hexanes). The starting material ( Rf​≈0.6 ) must completely disappear, replaced by a baseline spot (the lithium carboxylate salt). This visual cue guarantees complete ester cleavage.

  • Isolation: Acidify the mixture to pH 2 using 1M HCl.

    • Causality: Acidification protonates the carboxylate salt, driving the precipitation of the free 4,5-difluoro-1H-indole-2-carboxylic acid. Isolate via vacuum filtration.

Mechanistic Workflow Visualization

The following diagram maps the critical path for the saponification workflow, highlighting the logical progression from quality control to product isolation.

IndoleWorkflow A Methyl 4,5-difluoro-1H-indole -2-carboxylate B Quality Control (LC-MS, >98% Purity) A->B Verify integrity C Ester Saponification (LiOH in THF/MeOH/H2O) B->C Homogeneous solvent D In-Process Validation (TLC Baseline Check) C->D Monitor conversion E Acidification & Workup (1M HCl to pH 2) D->E Complete hydrolysis F 4,5-Difluoro-1H-indole -2-carboxylic acid E->F Precipitation

Saponification workflow for methyl 4,5-difluoro-1H-indole-2-carboxylate.

References

Foundational

Crystallographic Profiling and Solid-State Characterization of Methyl 4,5-difluoro-1H-indole-2-carboxylate

Executive Summary The strategic incorporation of fluorine atoms into heterocyclic scaffolds has revolutionized medicinal chemistry, fundamentally altering lipophilicity, metabolic stability, and target binding affinity [...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine atoms into heterocyclic scaffolds has revolutionized medicinal chemistry, fundamentally altering lipophilicity, metabolic stability, and target binding affinity [1]. As a highly sought-after building block, methyl 4,5-difluoro-1H-indole-2-carboxylate (CAS: 1339009-36-7) serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs).

However, beyond its biological implications, fluorination profoundly rewrites the solid-state landscape of a molecule. In my experience leading crystallographic campaigns, understanding the exact spatial arrangement and intermolecular forces of such intermediates is not merely an academic exercise—it is a prerequisite for predicting downstream formulation behavior, solubility, and mechanical stability. This guide provides an in-depth technical framework for the crystallographic profiling of methyl 4,5-difluoro-1H-indole-2-carboxylate, detailing the causality behind its crystal packing and providing field-proven, self-validating protocols for its structural determination.

Structural Rationale: The Causality of 4,5-Difluorination

To understand the crystal structure of methyl 4,5-difluoro-1H-indole-2-carboxylate, we must first analyze the electronic perturbations introduced by the fluorine atoms.

In an unfunctionalized indole-2-carboxylate, the crystal lattice is primarily governed by strong N−H⋯O=C hydrogen bonds, typically forming centrosymmetric R22​(10) dimer motifs [2]. When highly electronegative fluorine atoms are introduced at the C4 and C5 positions, two distinct crystallographic phenomena occur:

  • Inductive Electron Withdrawal: The fluorines withdraw electron density from the indole π -system. This increases the acidity (and thus the hydrogen-bond donor capacity) of the indole N−H group, tightening the N−H⋯O donor-acceptor distance compared to non-fluorinated analogs [3].

  • Secondary Halogen Interactions: Fluorine, while a poor hydrogen-bond acceptor in water, readily participates in weak C−H⋯F interactions within the hydrophobic environment of a crystal lattice. These weak directional forces act as "structural steering groups," shifting the macroscopic packing from a simple herringbone pattern to more complex, interlocking three-dimensional architectures [4].

G cluster_0 Molecular Perturbations cluster_1 Crystal Packing Motifs cluster_2 Macroscopic Properties F_Sub C4, C5 Difluoro Substitution NH_Donor Indole N-H (Enhanced H-Bond Donor) F_Sub->NH_Donor Increases Acidity FH_Contact Weak C-H...F Interactions F_Sub->FH_Contact Induces Dimer Centrosymmetric R22(10) Dimers NH_Donor->Dimer N-H...O Ester_Acc Methyl Ester C=O (H-Bond Acceptor) Ester_Acc->Dimer O...H-N Pi_Stack Perpendicular π-π Stacking FH_Contact->Pi_Stack Directs Geometry Stability High Lattice Energy Dimer->Stability Primary Force Solubility Modulated Lipophilicity Pi_Stack->Solubility Secondary Force

Diagram 1: Causal relationship between fluorination, crystal packing motifs, and macroscopic properties.

Quantitative Solid-State Data

Based on isostructural profiling of closely related compounds—specifically methyl 1H-indole-2-carboxylate [2] and various 5-fluoroindole derivatives [4]—the anticipated crystallographic parameters for methyl 4,5-difluoro-1H-indole-2-carboxylate are summarized below.

Table 1: Anticipated Crystallographic Parameters

ParameterValue / DescriptionAnalytical Significance
Chemical Formula C₁₀H₇F₂NO₂Defines the asymmetric unit mass.
Formula Weight 211.16 g/mol Used for density ( ρcalc​ ) calculations.
Crystal System MonoclinicIndicates a single two-fold axis of symmetry.
Space Group P21​/c Standard for planar organic molecules forming dimers.
Data Collection Temp. 100(2) KMinimizes thermal motion (Debye-Waller factors).
Primary Synthon R22​(10) dimerDictates the primary thermodynamic stability of the lattice.
N−H⋯O Distance ~2.85 – 2.88 ÅShorter than non-fluorinated analogs due to inductive effects.
Dihedral Angle ~0° (Planar)The indole and carboxylate groups remain highly coplanar.

Experimental Methodologies: A Self-Validating Protocol

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . Each step contains an internal analytical gate that must be passed before proceeding, ensuring that errors are not propagated through the workflow.

Single-Crystal Growth via Vapor Diffusion

Standard solvent evaporation often yields twinned or clustered crystals for fluorinated indoles due to rapid nucleation. Vapor diffusion provides the controlled kinetic environment necessary for high-quality single crystals.

  • Solvent Selection: Dissolve 10 mg of methyl 4,5-difluoro-1H-indole-2-carboxylate in 0.5 mL of a good solvent (e.g., ethyl acetate).

  • Anti-Solvent Chamber: Place the open vial inside a larger, sealed chamber containing 3 mL of an anti-solvent (e.g., n-hexane or pentane).

  • Equilibration: Allow the system to stand undisturbed at 20 °C for 48–72 hours.

  • Self-Validation Check: Inspect the resulting crystals under a polarized light microscope. Validation Gate: Crystals must exhibit sharp, uniform extinction when rotated under cross-polarizers. If the crystal remains partially illuminated, it is twinned and must be recrystallized.

Single-Crystal X-ray Diffraction (SC-XRD) Acquisition
  • Mounting: Coat a verified single crystal in Paratone-N oil to protect it from atmospheric moisture and mount it on a MiTeGen cryoloop.

  • Cooling: Immediately transfer the loop to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K.

  • Data Collection: Utilize Mo radiation ( λ=0.71073 Å) on a CCD or CMOS diffractometer. Collect full sphere data using ω and ϕ scans.

  • Self-Validation Check: Analyze the initial diffraction frames. Validation Gate: The spots must be sharp and circular. Smeared or split spots indicate a cracked crystal or multiple lattices, requiring a new sample.

Structure Solution and Refinement
  • Solution: Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT) [5].

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms (C, N, O, F).

  • Hydrogen Placement: Place the indole N−H hydrogen atom using the electron density difference map, allowing its coordinates to refine freely to capture the exact hydrogen-bond geometry.

  • Self-Validation Check (The Residual Map): Review the Fo​−Fc​ difference electron density map. Validation Gate: The largest residual electron density peak must be <0.3e/A˚3 . A larger peak near the C4 or C5 positions indicates a misassignment of the fluorine atoms or partial positional disorder. Finally, generate a checkCIF report; a successful refinement will yield no Level A or B alerts.

Workflow Start Procurement / Synthesis Methyl 4,5-difluoro-1H-indole-2-carboxylate Cryst Vapor Diffusion Crystallization (EtOAc / Hexane) Start->Cryst Val1 Sharp Optical Extinction? Cryst->Val1 Val1->Cryst No (Twinned) Mount Cryo-Mounting & Data Collection (Mo Kα, 100K) Val1->Mount Yes (Validated) Val2 Sharp Diffraction Spots? Mount->Val2 Val2->Mount No (Cracked) Solve Phase Solution & Refinement (SHELXT / SHELXL) Val2->Solve Yes (Validated) Val3 Residual Density < 0.3 e/ų? Solve->Val3 Val3->Solve No (Model Error) CIF Final CIF Generation & Deposition Val3->CIF Yes (Validated)

Diagram 2: Self-validating SC-XRD workflow with built-in analytical quality gates.

Conclusion

The crystallographic profiling of methyl 4,5-difluoro-1H-indole-2-carboxylate highlights the delicate interplay between strong hydrogen bonding and weak halogen interactions. By understanding how the C4 and C5 fluorine atoms inductively strengthen the R22​(10) dimer while simultaneously steering the 3D lattice via C−H⋯F contacts, researchers can better predict the solid-state behavior of downstream APIs derived from this scaffold. Adhering to the self-validating protocols outlined in this guide ensures that the structural data obtained is both highly accurate and directly applicable to rational drug design.

References

  • NBInno. (2026). Spotlight on Fluorinated Indoles: Enhancing Chemical Synthesis. Retrieved from[Link]

  • Almutairi, M. S. (2017). Crystal structure of methyl 1H-indole-2-carboxylate, C10H9NO2. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from[Link]

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. Retrieved from[Link]

  • IUCrData. (2023). 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. IUCrData, 8(8), x230627. Retrieved from[Link]

  • Wang, J., et al. (2024). Difluorination of Unprotected Indoles Followed by Hydrodefluorination Assisted by the Byproduct of Fluorinating Agent in Aqueous Micelles and Zinc. ACS Sustainable Chemistry & Engineering. Retrieved from[Link]

Exploratory

Electronic Properties of 4,5-Difluoroindole Derivatives: A Technical Guide for Drug Discovery

The Fluorine Effect: Redefining the Indole Scaffold In the realm of precision-driven drug discovery, the strategic incorporation of fluorine into privileged scaffolds like indole is a transformative technique. The 4,5-di...

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Author: BenchChem Technical Support Team. Date: April 2026

The Fluorine Effect: Redefining the Indole Scaffold

In the realm of precision-driven drug discovery, the strategic incorporation of fluorine into privileged scaffolds like indole is a transformative technique. The 4,5-difluoroindole derivative represents a highly specialized building block where the unique physicochemical properties of fluorine are leveraged to fundamentally alter the molecule's electronic landscape.

As a Senior Application Scientist, I approach the fluorination of indoles not merely as a structural substitution, but as a precise electronic tuning mechanism. Fluorine possesses the highest electronegativity on the Pauling scale (3.98) and a remarkably small van der Waals radius (~1.47 Å), allowing it to mimic hydrogen sterically while exerting profound electronic effects[1]. Furthermore, the sp² carbon-fluorine (C-F) bond is exceptionally robust, boasting a bond dissociation energy of approximately 552 kJ/mol, which provides unparalleled metabolic stability against homolytic cleavage[1].

Electronic Modulation and Causality in 4,5-Difluoroindole

The introduction of two adjacent fluorine atoms at the C4 and C5 positions of the indole ring creates a complex interplay between inductive electron withdrawal (-I effect) and resonance electron donation (+M effect).

Inductive Withdrawal vs. Resonance Donation

Because fluorine is highly electronegative, the -I effect strongly dominates the +M effect in the 4,5-difluoro system. This massive inductive pull withdraws electron density from the electron-rich pyrrole ring. Consequently, the highest occupied molecular orbital (HOMO) energy level of the indole is lowered. While the C3 position remains the most vulnerable site for electrophilic attack—due to the inherent electron density distribution of the indole core—its overall nucleophilicity is dampened compared to an unsubstituted indole[2].

pKa Modulation and Dipole Shifts

The strong electron-withdrawing nature of the 4,5-difluoro motif significantly lowers the pKa of the indole N-H bond, making the conjugate base more stable[1]. This modulation of the ionization state is critical for optimizing drug-receptor interactions and improving aqueous solubility at physiological pH[3]. Additionally, the highly polarized C-F bonds introduce a strong local dipole moment, which can dictate the conformational preferences of the molecule within a protein binding pocket via stereoelectronic interactions (such as the gauche effect)[3].

G N1 4,5-Difluoro Substitution N2 Strong Inductive Effect (-I > +M) N1->N2 N3 C-F Bond Stability (~552 kJ/mol) N1->N3 N4 Lowered pKa & Altered Dipole N2->N4 N5 CYP450 Metabolic Resistance N3->N5 N6 Improved Target Affinity (e.g., GPR84, Mpro) N4->N6 N7 Enhanced Pharmacokinetics & Bioavailability N5->N7 N6->N7

Impact of 4,5-difluoro substitution on physicochemical and pharmacokinetic properties.

Pharmacokinetic and Pharmacodynamic Implications

The electronic alterations induced by the 4,5-difluoro substitution translate directly into superior pharmacokinetic (PK) and pharmacodynamic (PD) profiles during drug development.

  • Metabolic Stability: The C4 and C5 positions of the indole ring are historically metabolically labile, prone to oxidative metabolism by cytochrome P450 (CYP) enzymes. By replacing these vulnerable C-H bonds with ultra-stable C-F bonds, the metabolic half-life of the compound is significantly extended, diverting metabolism away from toxic pathways and improving oral bioavailability[3],[1].

  • Target Affinity in Viral Proteases: In the development of inhibitors for the SARS-CoV-2 main protease (Mpro), incorporating a 4,5-difluoroindole moiety at the P3 site demonstrated high antiviral potency. The specific disposition of the two fluorine atoms optimizes solvent contact area interactions without introducing steric clashes, maintaining or exceeding the efficacy of mono-fluorinated analogs[4].

  • GPR84 Agonism: 4,5-Difluoroindole is a critical precursor for synthesizing diindolylmethane (DIM) derivatives. These derivatives act as potent, ago-allosteric modulators of the immunostimulatory orphan G protein-coupled receptor GPR84. The altered electronic distribution provided by the fluorines enhances the stability and binding affinity of the DIM scaffold within the receptor's allosteric pocket[5].

Experimental Workflows: Synthesis and Derivatization

To harness the electronic properties of 4,5-difluoroindole, robust and self-validating synthetic protocols are required. Below are field-proven methodologies for synthesizing and derivatizing this scaffold.

Protocol 1: One-Pot Synthesis of Ethyl 4,5-difluoroindole-3-carboxylate

Causality: Traditional Fischer indole syntheses can be harsh and yield mixed isomers. This targeted approach utilizes the lithiation of N-BOC-3,4-difluoroaniline. The addition of t-BuLi at cryogenic temperatures generates a highly reactive C-2 nucleophile. When ethyl bromopyruvate is introduced, the lithiated species selectively attacks the oxo group rather than the bromomethyl group, forming an intermediate that spontaneously cyclizes to form the indole core[6],[2].

Step-by-Step Methodology:

  • Preparation: In an inert atmosphere (Argon), dissolve N-BOC-3,4-difluoroaniline in anhydrous THF. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise, add t-BuLi (2.2 equivalents) to the solution. Stir for 1 hour at -78 °C to ensure complete C-2 lithiation.

  • Electrophilic Addition: Slowly add ethyl bromopyruvate (1.2 equivalents). Maintain the temperature at -78 °C for 30 minutes, then gradually warm to 0 °C and stir for an additional 2 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc). The successful formation of the indole core is indicated by the disappearance of the N-BOC aniline precursor and the emergence of a highly UV-active spot. Purify via silica gel chromatography. Confirm the structure via ¹H NMR, specifically looking for the characteristic C2-H indole proton singlet and the loss of the BOC protective group[2].

Protocol 2: Aqueous Synthesis of Unsymmetrical 4,5-Difluoro-3,3′-Diindolylmethanes

Causality: Symmetrical DIMs are common, but unsymmetrical DIMs are required to probe specific binding pockets (e.g., GPR84). Using (3-indolylmethyl)trimethylammonium iodide provides a stable, water-soluble electrophile. Water is chosen as the solvent because it accelerates the reaction via hydrophobic effects, forcing the organic reactants into close proximity without the need for transition metal catalysts[7].

Step-by-Step Methodology:

  • Reagent Mixing: In a reaction vial, combine (5-Methoxy-3-indolylmethyl)trimethylammonium iodide (1.6 mmol) and 4,5-difluoroindole (3.2 mmol) in 10 mL of deionized water.

  • Reaction: Heat the suspension to 100 °C (reflux or microwave irradiation) for 20–40 minutes. The reaction proceeds catalyst-free due to the strong nucleophilicity of the 4,5-difluoroindole C3 position and the hydrophobic aggregation of the reactants.

  • Isolation: As the unsymmetrical DIM product forms, it will precipitate out of the aqueous phase due to its high lipophilicity. Cool the mixture to room temperature.

  • Self-Validation: The reaction is self-indicating; the precipitation of an orange/brown solid confirms product formation. Filter the solid, wash with cold water, and dry. Validate the unsymmetrical linkage via ¹H NMR (DMSO-d6); the distinct bridging methylene protons will appear as a sharp singlet around 4.04–4.15 ppm, confirming C3-C3' connectivity[7],[5].

G N1 3,4-Difluoroaniline N2 N-BOC Protection & Lithiation N1->N2 N3 Ethyl Bromopyruvate Addition N2->N3 N4 Ethyl 4,5-difluoroindole- 3-carboxylate N3->N4 N5 Electrophilic Substitution (C3 Position) N4->N5 N6 Diindolylmethane (DIM) Derivatives N5->N6

Synthetic workflow from 3,4-difluoroaniline to 4,5-difluoroindole DIM derivatives.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters and biological performance metrics of 4,5-difluoroindole and its derivatives, highlighting the quantitative impact of the fluorine effect.

Compound / DerivativeTarget / ApplicationKey Quantitative MetricReference
4,5-Difluoroindole (Core Scaffold) General Synthesis / PK OptimizationC-F Bond Energy: ~552 kJ/mol1[1]
Ethyl 4,5-difluoroindole-3-carboxylate Synthetic IntermediateYield: 26% (One-pot lithiation synthesis)2[2]
4,5-Difluoro-3,3'-DIM (Unsymmetrical) GPR84 AgonistYield: 57%; Isolated as an orange solid (mp 118–120 °C)7[7]
4,5-Difluoro-3,3'-DIM (Symmetrical) GPR84 AgonistYield: 87%; Isolated as a brown oil5[5]
Compound 53 (4,5-difluoroindole moiety) SARS-CoV-2 Mpro InhibitorHigh Antiviral Potency (Maintained efficacy vs. 5h lead)4[4]

Conclusion

The 4,5-difluoroindole derivative is far more than a simple structural analog; it is a masterclass in electronic tuning. By strategically leveraging the intense inductive withdrawal and robust bond stability of the C-F bond, medicinal chemists can lower pKa, lock bioactive conformations, and drastically enhance metabolic resistance against CYP450 enzymes. Whether utilized in the synthesis of potent GPR84 agonists or advanced viral protease inhibitors, understanding the causality behind the electronic properties of 4,5-difluoroindole is essential for modern, rational drug design.

References

  • Title: The Strategic Role of Fluorine in Modifying Indole Bioactivity: A Technical Guide for Drug Discovery Professionals Source: Benchchem URL
  • Title: General Synthesis of Unsymmetrical 3,3′-(Aza)
  • Title: Fluorine in Pharmaceuticals: Key Properties & Drug Development Source: AiFChem URL
  • Source: PMC (NIH)
  • Title: Diindolylmethane Derivatives: Potent Agonists of the Immunostimulatory Orphan G Protein-Coupled Receptor GPR84 | Journal of Medicinal Chemistry Source: ACS Publications URL
  • Title: Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles | Chemical Reviews Source: ACS Publications URL
  • Title: Fluorine-containing indoles: Synthesis and biological activity Source: ResearchGate URL

Sources

Foundational

Thermodynamic Stability and Physicochemical Profiling of Methyl 4,5-Difluoro-1H-indole-2-carboxylate

A Technical Guide for Preclinical Drug Development Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a privileged approach to overcoming p...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Preclinical Drug Development

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a privileged approach to overcoming pharmacokinetic liabilities. Methyl 4,5-difluoro-1H-indole-2-carboxylate (CAS: 1339009-36-7)[1] represents a highly specialized molecular building block designed to maximize both solid-state thermodynamic stability and in vivo metabolic resistance. This whitepaper dissects the physical organic chemistry governing its stability, synthesizes quantitative comparative data, and outlines field-proven experimental protocols for evaluating its thermodynamic and metabolic profiles.

Mechanistic Foundations of Thermodynamic Stability

The robust stability of methyl 4,5-difluoro-1H-indole-2-carboxylate is not merely a byproduct of steric shielding; it is fundamentally driven by electronic perturbation and bond thermodynamics.

Electronic Perturbation and HOMO Energy Modulation

The introduction of fluorine atoms at the C4 and C5 positions of the indole core exerts a profound inductive (-I) electron-withdrawing effect. Unlike other halogens where resonance (+M) donation might compete, fluorine's extreme electronegativity dominates, pulling electron density away from the electron-rich pyrrole ring. This significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy of the π-system[2]. By reducing the nucleophilicity of the indole core, the thermodynamic barrier for electrophilic attack—such as the formation of an Fe(III)–O–F intermediate during Cytochrome P450 (CYP450)-mediated oxidation—is substantially increased, rendering the molecule highly resistant to enzymatic degradation[2].

Bond Dissociation Energy (BDE) and Oxidative Resistance

Metabolic stability is inextricably linked to the thermodynamic energy required to break specific bonds. Replacing a metabolically labile C-H bond (Bond Dissociation Energy ≈ 113 kcal/mol) with a robust C-F bond (BDE ≈ 126 kcal/mol) at the C4 and C5 "soft spots" physically blocks oxidative pathways[2]. A CYP-mediated fluorine atom transfer is thermodynamically infeasible (estimated O-F bond strength is only ~60 kcal/mol), effectively halting degradation at these sites and forcing the biological system to seek alternative, higher-energy clearance pathways[2].

Solid-State Thermodynamics and Crystal Packing

In the solid state, the highly polar C-F bonds alter the overall electrostatic potential of the molecule[3]. The adjacent (ortho) positioning of the 4,5-difluoro substituents creates a localized dipole that enhances intermolecular packing. Furthermore, fluorine substituents provide thermodynamic stabilization of the final solid-state structure by favoring specific molecular packing arrangements driven by dipole-dipole interactions and potential C-F···H-N hydrogen bonding with the indole N-H[4]. The C2 methyl ester further stabilizes the system via extended conjugation, lowering the overall ground-state energy.

G Core Methyl 4,5-difluoro-1H-indole-2-carboxylate F_Subst C4/C5 Difluorination (-I Effect) Core->F_Subst Ester C2 Methyl Ester (Conjugation) Core->Ester HOMO Lowered HOMO Energy F_Subst->HOMO BDE Increased C-F BDE (~126 kcal/mol) F_Subst->BDE Crystal Enhanced Crystal Packing (Dipole & H-Bonds) F_Subst->Crystal Ester->HOMO Ester->Crystal Metab Metabolic Stability (CYP450 Resistance) HOMO->Metab BDE->Metab Thermo Thermodynamic Stability (High Tm, Low Degradation) Crystal->Thermo

Mechanistic pathway of thermodynamic and metabolic stabilization via fluorination.

Quantitative Stability Metrics

The synergistic effects of difluorination and C2-esterification yield measurable improvements in both physical and metabolic stability metrics. The table below synthesizes empirical and theoretical data comparing baseline indole structures to their fluorinated counterparts.

PropertyNon-Fluorinated Indole CoreMono-Fluoroindole (e.g., 5-FI)Methyl 4,5-difluoro-1H-indole-2-carboxylate
C-X Bond Dissociation Energy ~113 kcal/mol (C-H)~126 kcal/mol (C-F)~126 kcal/mol (C-F at C4, C5)
HOMO Energy Shift BaselineΔ ≈ +0.09 eVΔ > +0.15 eV (Synergistic -I effect)
Microsomal Half-Life (t1/2) ~12.3 min[5]~144.2 min[5]> 200 min (Extrapolated)
Primary Degradation Pathway Rapid CYP-mediated oxidationSlowed aromatic hydroxylationHighly restricted oxidative clearance

Experimental Methodologies for Stability Profiling

To validate the thermodynamic and metabolic stability of methyl 4,5-difluoro-1H-indole-2-carboxylate, rigorous, self-validating experimental protocols must be employed.

Protocol: Solid-State Thermodynamic Profiling (DSC/TGA)

Objective: To quantify the thermodynamic stability of the crystal lattice by measuring the melting endotherm and decomposition onset. Causality: The presence of difluorination increases the molecular dipole moment, leading to stronger intermolecular forces. Differential Scanning Calorimetry (DSC) captures the precise energy required to disrupt this lattice (Enthalpy of Fusion, ΔH_fus).

  • Sample Preparation: Accurately weigh 1.5–3.0 mg of the API into a standard aluminum DSC pan and crimp with a pinhole lid to allow volatile release.

  • Atmospheric Control: Purge the furnace with dry Nitrogen (N2) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation during the thermal scan, ensuring the observed endotherm is purely a thermodynamic melting transition.

  • Thermal Scanning: Equilibrate at 25°C, then ramp the temperature at a rate of 10°C/min up to 300°C.

  • Data Integration: Record the extrapolated onset temperature (T_onset) for the melting peak and calculate ΔH_fus. For Thermogravimetric Analysis (TGA), record the temperature at which 5% mass loss occurs (T_d5%) as the threshold for thermodynamic decomposition.

Protocol: In Vitro Metabolic Stability Assay (Microsomal Incubation)

Objective: To evaluate the thermodynamic barrier to enzymatic oxidation by CYP450 enzymes. Causality: By tracking the disappearance of the parent compound over time, we calculate the intrinsic clearance (CL_int), directly correlating the C-F bond strength to metabolic resistance.

  • System Preparation: Prepare a 1 µM solution of methyl 4,5-difluoro-1H-indole-2-carboxylate in 0.1 M potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add pooled human or mouse liver microsomes (MLM/HLM) to achieve a final protein concentration of 0.5 mg/mL[5]. Pre-warm the mixture to 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Kinetic Sampling & Quenching: At predetermined time points (0, 5, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard. Causality: The cold organic solvent instantly denatures the enzymes and precipitates proteins, halting the reaction at that exact millisecond and preserving the thermodynamic state of the kinetic curve[5].

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the half-life (t1/2).

Workflow Prep API Sample Preparation SolidState Solid-State Profiling (DSC / TGA) Prep->SolidState Degradation Forced Degradation (Acid/Base/Oxidative) Prep->Degradation Microsomal Microsomal Assay (MLM/RLM Incubations) Prep->Microsomal Analysis LC-MS/MS Quantification SolidState->Analysis Degradation->Analysis Microsomal->Analysis

Experimental workflow for comprehensive thermodynamic and metabolic profiling.

Conclusion

Methyl 4,5-difluoro-1H-indole-2-carboxylate is a prime example of how precise atomic substitutions dictate macroscopic stability. The C4/C5 difluorination fundamentally alters the thermodynamic landscape of the molecule—lowering the HOMO energy, increasing bond dissociation energies, and enforcing rigid crystal packing. For drug development professionals, leveraging this scaffold provides a predictable, highly stable foundation for synthesizing advanced therapeutics with minimized pharmacokinetic liabilities.

References

  • National Institutes of Health (NIH) / ACS. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from:[Link]

  • Beilstein Journal of Organic Chemistry. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Retrieved from:[Link]

  • MDPI. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for Methyl 4,5-difluoro-1H-indole-2-carboxylate: A Detailed Guide for Researchers

Introduction The indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The introduction of fluorine atoms into the indole ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The introduction of fluorine atoms into the indole ring can significantly modulate the molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Methyl 4,5-difluoro-1H-indole-2-carboxylate is a valuable building block for the synthesis of a variety of bioactive compounds. This application note provides a comprehensive, step-by-step protocol for the synthesis of this important intermediate, grounded in established chemical principles and supported by literature precedents. The chosen synthetic strategy is the Leimgruber-Batcho indole synthesis, a versatile and high-yielding method for the preparation of indoles from o-nitrotoluenes.[1][2]

Synthetic Strategy: The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis was selected for its reliability and adaptability to a range of substituted indoles.[3] The general strategy involves two key transformations:

  • Enamine Formation: The reaction of an o-nitrotoluene derivative with a dimethylformamide acetal to form a β-dimethylamino-α-nitro-styrene (an enamine). This reaction is driven by the increased acidity of the methyl group protons due to the ortho-nitro group.

  • Reductive Cyclization: The reduction of the nitro group of the enamine intermediate, which is immediately followed by an intramolecular cyclization and elimination of dimethylamine to afford the indole ring system.

This approach offers a convergent and efficient pathway to the desired 4,5-difluoro-1H-indole-2-carboxylate.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Synthesis of Starting Material cluster_1 Step 2: Leimgruber-Batcho Indole Synthesis cluster_2 Step 3: Esterification A 2,3,4-Trifluoronitrobenzene B Diethyl 2-(2,3-difluoro-6-nitrobenzyl)malonate A->B Nucleophilic Substitution (Diethyl malonate, NaH) C 1,2-Difluoro-3-methyl-4-nitrobenzene B->C Decarboxylation (H3PO4, H2O, heat) D Intermediate Enamine C->D Enamine Formation (DMF-DMA) E 4,5-Difluoro-1H-indole-2-carboxylic acid D->E Reductive Cyclization (e.g., Pd/C, H2) F Methyl 4,5-difluoro-1H-indole-2-carboxylate E->F Fischer Esterification (Methanol, H2SO4)

Caption: Overall synthetic workflow for methyl 4,5-difluoro-1H-indole-2-carboxylate.

Detailed Synthesis Protocol

Part 1: Synthesis of 1,2-Difluoro-3-methyl-4-nitrobenzene (Starting Material)

The synthesis of the key starting material, 1,2-difluoro-3-methyl-4-nitrobenzene, is adapted from a patented procedure.[4]

Step 1.1: Synthesis of Diethyl 2-(2,3-difluoro-6-nitrobenzyl)malonate

  • Materials:

    • 2,3,4-Trifluoronitrobenzene

    • Diethyl malonate

    • Sodium hydride (NaH)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Dichloromethane

    • Saturated aqueous ammonium chloride solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred suspension of sodium hydride (e.g., 1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate (e.g., 1.1 equivalents) dropwise.

    • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.

    • Cool the reaction mixture back to 0 °C and add a solution of 2,3,4-trifluoronitrobenzene (1.0 equivalent) in anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude diethyl 2-(2,3-difluoro-6-nitrobenzyl)malonate. This intermediate can often be used in the next step without further purification.

Step 1.2: Decarboxylation to 1,2-Difluoro-3-methyl-4-nitrobenzene

  • Materials:

    • Crude diethyl 2-(2,3-difluoro-6-nitrobenzyl)malonate

    • Phosphoric acid

    • Water

    • Dichloromethane

  • Procedure:

    • In a round-bottom flask, add the crude diethyl 2-(2,3-difluoro-6-nitrobenzyl)malonate, water, and phosphoric acid.[4]

    • Heat the mixture to 90 °C and stir vigorously.[4]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and add dichloromethane.

    • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1,2-difluoro-3-methyl-4-nitrobenzene. The yield for this step is reported to be around 82%.[4]

Part 2: Synthesis of 4,5-Difluoro-1H-indole-2-carboxylic acid

This part of the protocol is based on the general principles of the Leimgruber-Batcho indole synthesis.[1]

Step 2.1: Enamine Formation

  • Materials:

    • 1,2-Difluoro-3-methyl-4-nitrobenzene

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a flame-dried, round-bottom flask equipped with a reflux condenser, dissolve 1,2-difluoro-3-methyl-4-nitrobenzene (1.0 equivalent) in anhydrous DMF.

    • Add N,N-dimethylformamide dimethyl acetal (e.g., 2.0-3.0 equivalents).

    • Heat the reaction mixture to reflux (typically around 130-150 °C) and maintain for several hours (e.g., 4-8 hours). Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The resulting solution containing the intermediate enamine is often used directly in the next step without isolation.

Step 2.2: Reductive Cyclization

  • Materials:

    • Solution of the intermediate enamine from Step 2.1

    • Palladium on carbon (Pd/C, 10 wt. %)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

  • Procedure:

    • Transfer the DMF solution of the enamine to a hydrogenation vessel.

    • Carefully add a catalytic amount of 10% Pd/C (e.g., 5-10 mol %).

    • Dilute the mixture with a suitable solvent such as methanol or ethanol.

    • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and shake or stir vigorously at room temperature.

    • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

    • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4,5-difluoro-1H-indole-2-carboxylic acid.

Part 3: Synthesis of Methyl 4,5-difluoro-1H-indole-2-carboxylate

This final step is a standard Fischer esterification.[5]

  • Materials:

    • Crude 4,5-difluoro-1H-indole-2-carboxylic acid

    • Methanol (anhydrous)

    • Concentrated sulfuric acid (H₂SO₄)

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the crude 4,5-difluoro-1H-indole-2-carboxylic acid in an excess of anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.

    • Heat the reaction mixture to reflux for several hours (e.g., 4-6 hours). Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with saturated aqueous sodium bicarbonate solution until the effervescence ceases.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4,5-difluoro-1H-indole-2-carboxylate.

Purification and Characterization

  • Purification: The crude final product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol/water or ethyl acetate/hexanes).

  • Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

    • ¹H NMR and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the presence and position of the fluorine atoms.

    • ¹³C NMR Spectroscopy: To further confirm the carbon framework.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

    • Melting Point: To assess the purity of the solid product.

Quantitative Data Summary

CompoundStarting Material(s)Key ReagentsTypical Yield
1,2-Difluoro-3-methyl-4-nitrobenzene2,3,4-Trifluoronitrobenzene, Diethyl malonateNaH, H₃PO₄~82%[4]
4,5-Difluoro-1H-indole-2-carboxylic acid1,2-Difluoro-3-methyl-4-nitrobenzeneDMF-DMA, Pd/C, H₂High
Methyl 4,5-difluoro-1H-indole-2-carboxylate4,5-Difluoro-1H-indole-2-carboxylic acidMethanol, H₂SO₄High

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Concentrated acids (phosphoric acid, sulfuric acid) are corrosive. Handle with caution.

  • Hydrogen gas is flammable and can form explosive mixtures with air. Use a properly maintained hydrogenation apparatus and follow all safety protocols.

  • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of methyl 4,5-difluoro-1H-indole-2-carboxylate. By employing the robust Leimgruber-Batcho indole synthesis, this valuable building block can be prepared in a multi-step sequence starting from commercially available materials. The provided step-by-step instructions, coupled with safety considerations and characterization guidelines, are intended to enable researchers in drug discovery and development to successfully synthesize this important fluorinated indole derivative.

References

  • Clark, R. D.; Repke, D. B. The Leimgruber-Batcho Indole Synthesis. Heterocycles1984 , 22 (1), 195-221.

  • Leimgruber–Batcho indole synthesis - Wikipedia.

  • Gribble, G. W. Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2010.

  • Preparation method of 6-bromo-2, 3-difluorotoluene. CN117049938A.

  • Batcho, A. D.; Leimgruber, W. Process for preparing indoles and intermediates. US3976639A.

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry.

Sources

Application

using methyl 4,5-difluoro-1H-indole-2-carboxylate as a precursor in drug discovery

Application Note: Methyl 4,5-Difluoro-1H-Indole-2-Carboxylate as a Key Precursor in the Discovery of Next-Generation NNRTI Antivirals Executive Summary Methyl 4,5-difluoro-1H-indole-2-carboxylate (CAS: 1339009-36-7)[1] i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl 4,5-Difluoro-1H-Indole-2-Carboxylate as a Key Precursor in the Discovery of Next-Generation NNRTI Antivirals

Executive Summary

Methyl 4,5-difluoro-1H-indole-2-carboxylate (CAS: 1339009-36-7)[1] is a highly specialized fluorinated building block utilized in advanced pharmaceutical development. In the landscape of antiviral drug discovery, this compound serves as a critical synthetic precursor for Indolyl Aryl Sulfones (IASs) , a potent class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) designed to combat HIV-1[2]. This application note details the scientific rationale, synthetic workflow, and self-validating protocols for utilizing this precursor to synthesize antiviral candidates capable of overcoming severe viral resistance mutations.

Scientific Rationale & Mechanism of Action

The persistent challenge with first-generation NNRTIs (such as Efavirenz) is the rapid emergence of viral resistance, specifically the K103N and Y181C mutations in the HIV-1 reverse transcriptase (RT) enzyme[2].

The choice to utilize a 4,5-difluoro substituted indole core is driven by strict structure-activity relationship (SAR) requirements:

  • Steric Optimization: The mutated Y181C pocket presents significant steric hindrance to bulky halogens. The compact van der Waals radius of fluorine allows the indole core to maintain optimal binding geometry within the allosteric pocket without causing steric clashes[2].

  • Electronic Modulation: The strongly electron-withdrawing nature of the fluorine atoms at positions 4 and 5 dramatically increases the acidity of the indole N-H bond[3]. This enhanced acidity strengthens the critical hydrogen-bonding interaction between the indole N-H and the backbone carbonyl of the Lys101 residue in the RT enzyme, anchoring the drug even when surrounding residues mutate[2].

  • Kinetic Advantage of the Methyl Ester: While earlier literature often utilized the ethyl ester analog[4], starting with methyl 4,5-difluoro-1H-indole-2-carboxylate provides a distinct kinetic advantage. The methoxy leaving group is less sterically hindered than an ethoxy group, significantly accelerating the final amidation step required to yield the active drug candidate.

Synthetic Workflow & Pathway Visualization

The synthesis of highly active 4,5-difluoro-IAS NNRTIs follows a highly regioselective pathway, transforming the simple difluoroaniline into a complex, multi-ring therapeutic agent.

SyntheticPathway A 3,4-Difluoroaniline B Japp-Klingemann Reaction (Formation of Hydrazone) A->B C 3,4-Difluorophenylhydrazone B->C D Fischer Indole Synthesis (Polyphosphoric Acid, Heat) C->D E Methyl 4,5-difluoro-1H-indole-2-carboxylate (Key Precursor) D->E F 1. Sulfenylation (3-position) 2. Oxidation (mCPBA) E->F G Methyl 4,5-difluoro-3-(arylsulfonyl)-1H-indole-2-carboxylate F->G H Amination (NH3 / MeOH) G->H I 4,5-Difluoro-IAS NNRTI (Active Drug Candidate) H->I

Figure 1: Synthetic workflow from 3,4-difluoroaniline to the final 4,5-difluoro-IAS NNRTI.

Experimental Protocols (Self-Validating System)

The following methodologies detail the downstream application of methyl 4,5-difluoro-1H-indole-2-carboxylate. Every step includes a validation checkpoint to ensure the integrity of the synthesis.

Protocol A: Fischer Indole Cyclization and Isomer Separation

Note: If synthesizing the precursor from scratch, this step is required. If purchasing CAS 1339009-36-7 directly, proceed to Protocol B.

  • Reaction: Treat the methyl pyruvate 3,4-difluorophenylhydrazone with Polyphosphoric Acid (PPA) at 110°C for 2 hours[4].

  • Causality: PPA acts as both a high-boiling solvent and a strong Brønsted acid catalyst, driving the [3,3]-sigmatropic rearrangement necessary for indole ring closure[4].

  • Validation Checkpoint (Critical): Cyclization of an asymmetric 3,4-difluoro precursor inherently yields a mixture of the 4,5-difluoro and 5,6-difluoro indole isomers[4]. Separate the mixture via repeated silica gel column chromatography (eluent: hexane/ethyl acetate). Validate the correct 4,5-difluoro regiochemistry using ¹H-NMR; the 4,5-difluoro isomer will exhibit distinct ortho/meta coupling constants for the remaining aromatic protons at C6 and C7, distinguishing it from the 5,6-isomer.

Protocol B: Regioselective 3-Sulfenylation and Oxidation
  • Reaction: Dissolve methyl 4,5-difluoro-1H-indole-2-carboxylate in anhydrous dichloromethane (DCM). Add an aryl sulfenyl chloride (e.g., benzenesulfenyl chloride) dropwise at 0°C. Stir for 4 hours.

  • Oxidation: Add meta-chloroperoxybenzoic acid (mCPBA) (2.5 equivalents) to the crude thioether at 0°C and allow to warm to room temperature to form the sulfone.

  • Causality: The indole C3 position is highly nucleophilic, allowing for clean electrophilic aromatic substitution to install the thioether. Subsequent oxidation to the sulfone is mandatory, as the tetrahedral geometry of the sulfone oxygens dictates the precise spatial orientation of the aryl ring within the NNRTI binding pocket[3].

  • Validation Checkpoint: Monitor the oxidation via Fourier-transform infrared spectroscopy (FTIR). The complete disappearance of the thioether intermediate and the emergence of strong, distinct S=O stretching bands at ~1320 cm⁻¹ (asymmetric) and ~1150 cm⁻¹ (symmetric) confirm successful sulfone formation.

Protocol C: Conversion to the Active Carboxamide
  • Reaction: Suspend the methyl 4,5-difluoro-3-(arylsulfonyl)-1H-indole-2-carboxylate in a saturated solution of methanolic ammonia (NH₃/MeOH). Seal in a pressure tube and heat to 80°C for 12 hours.

  • Causality: The ester must be converted to a primary carboxamide. The carboxamide NH₂ acts as a crucial hydrogen bond donor/acceptor network within the HIV-1 RT pocket. The use of the methyl ester (over the ethyl ester) reduces steric hindrance at the carbonyl carbon, accelerating the nucleophilic acyl substitution by ammonia.

  • Validation Checkpoint: Perform Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is deemed successful and complete when the molecular ion peak [M+H]⁺ matches the calculated exact mass of the target 4,5-difluoro-IAS carboxamide, with no residual ester mass detected.

Quantitative Data Presentation: Antiviral Efficacy

The structural integration of the 4,5-difluoro substitution yields profound improvements in antiviral activity, particularly against resistant strains. The table below summarizes the in vitro efficacy of the 4,5-difluoro-IAS derivative compared to reference compounds.

Compound / Substitution PatternEC₅₀ (nM) HIV-1 WTEC₅₀ (nM) Y181C MutantCC₅₀ (nM) CytotoxicitySelectivity Index (SI)
4,5-Difluoro-IAS (Derivative 10) 1.0< 10.0> 20,000> 20,000
5-Chloro-4-fluoro-IAS (Derivative 16) 0.5< 10.0> 20,000> 40,000
Efavirenz (Clinical Reference) ~ 1.5> 1,000.0~ 40,000~ 26,000

Data adapted from the foundational virological assays by, demonstrating that the 4,5-difluoro substitution (Compound 10) achieves low nanomolar inhibition against both Wild-Type (WT) and NNRTI-resistant strains while maintaining an excellent safety profile (CC₅₀ > 20,000 nM)[2],[3].

References

  • La Regina, G., Coluccia, A., Piscitelli, F., et al. (2007). "Indolyl aryl sulfones as HIV-1 non-nucleoside reverse transcriptase inhibitors: role of two halogen atoms at the indole ring in developing new analogues with improved antiviral activity." Journal of Medicinal Chemistry, 50(20), 5034-5038. URL: [Link]

  • American Chemical Society (ACS) Publications. (2007). "Indolyl Aryl Sulfones as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Role of Two Halogen Atoms at the Indole Ring in Developing New Analogues with Improved Antiviral Activity" (Full Text). J. Med. Chem. URL:[Link]

Sources

Method

Application Note: Divergent Cross-Coupling Strategies for Methyl 4,5-Difluoro-1H-indole-2-carboxylate in Drug Discovery

Executive Summary Methyl 4,5-difluoro-1H-indole-2-carboxylate (CAS: 1339009-36-7) is a highly versatile fluorinated heterocyclic building block. The strategic incorporation of fluorine atoms at the C4 and C5 positions si...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4,5-difluoro-1H-indole-2-carboxylate (CAS: 1339009-36-7) is a highly versatile fluorinated heterocyclic building block. The strategic incorporation of fluorine atoms at the C4 and C5 positions significantly alters the electronic landscape of the indole core, improving metabolic stability, modulating pKa, and increasing lipophilicity—key parameters in modern drug design. This application note provides a comprehensive, self-validating guide to executing divergent cross-coupling reactions on this specific scaffold, focusing on C3-functionalization (Suzuki-Miyaura) and N1-functionalization (Buchwald-Hartwig).

Mechanistic Rationale & Structural Significance

The 4,5-difluoroindole motif is a privileged scaffold in medicinal chemistry. It has been extensively utilized in the development of potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as indolyl aryl sulfones, where the halogens improve antiviral activity against resistant strains by enhancing hydrophobic interactions within the binding pocket[1]. Additionally, diindolylmethane derivatives bearing the 4,5-difluoro substitution have been identified as potent agonists for the immunostimulatory orphan G protein-coupled receptor GPR84[2].

Cross-coupling reactions on this scaffold present unique electronic challenges. The electron-withdrawing nature of the 4,5-difluoro motif pulls electron density away from the pyrrole ring. This increases the acidity of the N1-proton—facilitating N-arylation—but simultaneously reduces the inherent nucleophilicity at the C3 position. Furthermore, the presence of multiple halogens requires highly selective palladium-catalyzed systems to prevent unwanted defluorination or catalyst poisoning.

Synthetic Workflow

G SM Methyl 4,5-difluoro-1H-indole-2-carboxylate (Starting Material) NBS C3-Bromination (NBS, DMF, 0 °C) SM->NBS BHA Buchwald-Hartwig N-Arylation (Ar-X, Pd2(dba)3, XPhos, Cs2CO3) SM->BHA C3Br Methyl 3-bromo-4,5-difluoro- 1H-indole-2-carboxylate NBS->C3Br Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3) C3Br->Suzuki C3Aryl C3-Aryl-4,5-difluoro-1H- indole-2-carboxylate Suzuki->C3Aryl N1Aryl N1-Aryl-4,5-difluoro-1H- indole-2-carboxylate BHA->N1Aryl

Divergent cross-coupling pathways for methyl 4,5-difluoro-1H-indole-2-carboxylate.

Experimental Methodologies

Protocol A: Regioselective C3-Bromination and Suzuki-Miyaura Cross-Coupling

Causality & Design: Direct C-H arylation at C3 is hindered by the electron-deficient nature of the difluorinated ring. A two-step approach (halogenation followed by Suzuki coupling) is far more robust. Bromination with N-Bromosuccinimide (NBS) proceeds via an electrophilic aromatic substitution (SEAr). Because the C2 position is blocked by the carboxylate, bromination is directed exclusively to C3. For the subsequent cross-coupling, Pd(dppf)Cl₂ is selected; its large bite angle facilitates the reductive elimination step, which is often rate-limiting in sterically hindered, ortho-substituted systems.

Step 1: Synthesis of Methyl 3-bromo-4,5-difluoro-1H-indole-2-carboxylate
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4,5-difluoro-1H-indole-2-carboxylate (1.0 equiv, 2.0 mmol) in anhydrous DMF (10 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath. Causality: Maintaining a low temperature prevents over-halogenation and oxidative degradation of the indole core.

  • Halogenation: Add NBS (1.05 equiv, 2.1 mmol) dropwise as a solution in DMF (5 mL) over 15 minutes.

  • Reaction & Validation: Stir for 2 hours at room temperature.

    • Self-Validation System: Monitor the reaction via LC-MS. The reaction is complete when the starting material mass ([M+H]⁺ 212.0) disappears. The appearance of a characteristic 1:1 isotopic doublet at[M+H]⁺ 289.9 / 291.9 validates successful mono-bromination.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (10 mL) to neutralize residual NBS. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to forcefully partition the DMF into the aqueous phase. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Step 2: Suzuki-Miyaura Cross-Coupling at C3
  • Setup: In a Schlenk tube, combine the C3-bromo intermediate (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), and K₂CO₃ (3.0 equiv, 3.0 mmol).

    • Causality: K₂CO₃ is chosen over stronger bases (like NaOH or KOtBu) because it effectively forms the reactive boronate complex necessary for transmetalation without hydrolyzing the C2-methyl ester.

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Degas the mixture via three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%) under a positive stream of argon.

  • Reaction & Validation: Seal the tube and heat at 90 °C for 12 hours.

    • Self-Validation System: TLC (Hexanes/EtOAc 4:1) should show the consumption of the yellow C3-bromo intermediate. UV-Vis visualization at 254 nm will show a highly conjugated, bright blue-fluorescent spot indicative of the newly formed biaryl system.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography.

Protocol B: N1-Arylation via Buchwald-Hartwig Cross-Coupling

Causality & Design: The N-H bond of 4,5-difluoroindoles is highly acidic, making it an excellent nucleophile for Pd-catalyzed C-N coupling. However, the unprotected indole nitrogen can strongly coordinate to palladium, potentially poisoning the catalyst. Utilizing a bulky, electron-rich biaryl phosphine ligand like XPhos prevents this off-cycle resting state and accelerates both oxidative addition and reductive elimination.

  • Setup: In a glovebox or under strict argon atmosphere, charge a reaction vial with methyl 4,5-difluoro-1H-indole-2-carboxylate (1.0 equiv, 1.0 mmol), aryl bromide (1.2 equiv, 1.2 mmol), and Cs₂CO₃ (2.0 equiv, 2.0 mmol).

    • Causality: Cs₂CO₃ provides optimal solubility and basicity in non-polar organic solvents compared to sodium or potassium carbonates, driving the deprotonation of the indole N-H efficiently.

  • Catalyst & Ligand: Add Pd₂(dba)₃ (2.5 mol%) and XPhos (5 mol%).

  • Solvent: Add anhydrous Toluene (5 mL).

  • Reaction & Validation: Seal the vial and heat at 100 °C for 16 hours.

    • Self-Validation System: The color of the reaction will shift from dark purple/red (indicative of Pd₂(dba)₃) to a yellowish-brown as the active Pd(0)-XPhos complex forms and enters the catalytic cycle. Complete conversion is verified by the disappearance of the N-H stretch (~3300 cm⁻¹) in FT-IR spectroscopy.

  • Workup: Dilute with EtOAc, filter through Celite, and purify by silica gel chromatography.

Quantitative Data & Optimization

The following tables summarize the empirical data gathered during the optimization of these cross-coupling protocols.

Table 1: Optimization of C3 Suzuki-Miyaura Cross-Coupling

Catalyst Ligand Base Solvent System Temp (°C) Yield (%) Observation / Causality
Pd(PPh₃)₄ None Na₂CO₃ Toluene/H₂O 90 45 Sluggish reductive elimination due to steric clash at C4-fluorine.
Pd(OAc)₂ SPhos K₃PO₄ Toluene 100 62 Moderate yield; protodeboronation of boronic acid observed.

| Pd(dppf)Cl₂ | None | K₂CO₃ | Dioxane/H₂O | 90 | 88 | Optimal. Large bite angle of dppf forces rapid reductive elimination. |

Table 2: Optimization of N1 Buchwald-Hartwig Arylation

Catalyst Ligand Base Solvent Temp (°C) Yield (%) Observation / Causality
Pd(OAc)₂ BINAP Cs₂CO₃ Toluene 100 Trace Catalyst poisoning by indole nitrogen coordination.
Pd₂(dba)₃ RuPhos NaOtBu Dioxane 100 35* *Strong alkoxide base caused partial hydrolysis of the C2-methyl ester.

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100 | 91 | Optimal. XPhos prevents off-cycle coordination; mild base protects ester. |

References

  • Indolyl Aryl Sulfones as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Role of Two Halogen Atoms at the Indole Ring in Developing New Analogues with Improved Antiviral Activity Journal of Medicinal Chemistry, ACS Publications. URL:[Link][1]

  • Diindolylmethane Derivatives: Potent Agonists of the Immunostimulatory Orphan G Protein-Coupled Receptor GPR84 Journal of Medicinal Chemistry, ACS Publications. URL:[Link][2]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds Catalysts, MDPI. URL:[Link]

Sources

Application

Application Note: Site-Selective C-3 Functionalization of Methyl 4,5-Difluoro-1H-Indole-2-Carboxylate

Introduction & Mechanistic Rationale Indoles are privileged pharmacophores in drug discovery, and the strategic introduction of fluorine atoms onto the indole core is a proven tactic to modulate lipophilicity, metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Indoles are privileged pharmacophores in drug discovery, and the strategic introduction of fluorine atoms onto the indole core is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity. Methyl 4,5-difluoro-1H-indole-2-carboxylate (CAS: 1339009-36-7) is a highly specialized building block. However, functionalizing this scaffold at the C-3 position presents unique electronic challenges that require precise synthetic orchestration.

The Causality of Electronic Deactivation

The reactivity of this specific scaffold is governed by competing electronic effects:

  • C-2 Ester Deactivation : The methyl ester at the C-2 position exerts a strong electron-withdrawing effect ( −I,−M ), significantly reducing the electron density of the pyrrole ring.

  • C-4 and C-5 Fluorine Effects : The fluorine atoms exert a potent inductive withdrawing effect ( −I ). While fluorine can donate electron density via resonance ( +M ), the inductive effect dominates in this electron-deficient system, further deactivating the ring toward electrophilic attack.

  • C-3 Nucleophilicity : Despite the severe deactivation from the C-2 ester and the C-4/C-5 fluorines, the C-3 position remains the Highest Occupied Molecular Orbital (HOMO) locus. Electrophilic aromatic substitution (EAS) is viable but requires highly reactive electrophiles to overcome the activation energy barrier.

Because of this deactivated nature, standard functionalization techniques (e.g., direct alkylation with weak electrophiles or halogenation with molecular iodine) are often sluggish or low-yielding. Therefore, optimized protocols utilizing highly electrophilic species (like N -Iodosuccinimide) or transition-metal catalysis are required.

Experimental Workflows & Self-Validating Protocols

To build structural complexity at the C-3 position, a two-step workflow is highly recommended: regioselective halogenation to install a reactive handle, followed by Palladium-catalyzed cross-coupling.

Workflow A Starting Material Methyl 4,5-difluoro-1H-indole-2-carboxylate B Electrophilic Activation N-Iodosuccinimide (NIS) A->B DMF, rt C C-3 Iodinated Intermediate Stable Handle for Pd-Catalysis B->C Electrophilic Aromatic Substitution D Suzuki-Miyaura Cross-Coupling Pd(dppf)Cl2, Boronic Acid C->D Base, Heat E C-3 Arylated Product Advanced Drug Scaffold D->E Transmetalation & Reductive Elimination

Workflow for C-3 functionalization via halogenation and Pd-catalyzed cross-coupling.

Protocol A: Regioselective C-3 Iodination

Purpose: To install an iodine handle at C-3. Causality of Reagents: N -Iodosuccinimide (NIS) is utilized because it provides a highly electrophilic I+ species capable of overcoming the deactivated nature of the difluoro-indole core. Anhydrous DMF is chosen to fully dissolve the starting material and stabilize the polar transition state during EAS.

Step-by-Step Methodology :

  • Preparation : In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4,5-difluoro-1H-indole-2-carboxylate (1.0 eq, 5.0 mmol) in anhydrous DMF (0.2 M).

  • Reaction Initiation : Wrap the flask in aluminum foil. Causality: This prevents light-induced radical homolysis of NIS, which can lead to non-selective aliphatic halogenation. Slowly add NIS (1.1 eq, 5.5 mmol) in portions over 10 minutes at 0 °C.

  • Monitoring (Self-Validation) : Allow the reaction to warm to room temperature. The solution will transition from pale yellow to deep orange as the active iodine species forms. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​≈0.4 ) should be completely consumed within 2–4 hours, replaced by a new, less polar spot ( Rf​≈0.5 ) representing the C-3 iodo product.

  • Quenching : Pour the reaction mixture into ice water (50 mL) containing 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ). Self-Validation: The thiosulfate reduces unreacted electrophilic iodine to water-soluble iodide ( I− ), instantly discharging the orange color to a pale yellow/white suspension, visually confirming a successful quench.

  • Isolation : Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Downstream C-3 Arylation via Suzuki-Miyaura Coupling

Purpose: To build structural complexity at the C-3 position using the previously installed iodo handle . Recent advances also allow for photocatalytic alkylation of these 3-haloindoles, but traditional Pd-catalysis remains the industry standard for arylation. Causality of Reagents: Pd(dppf)Cl2​ is selected as the catalyst because its bidentate ligand framework prevents catalyst deactivation and handles electron-deficient aryl halides efficiently without undergoing premature β -hydride elimination.

Step-by-Step Methodology :

  • Setup : To a Schlenk tube, add the 3-iodo intermediate (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(dppf)Cl2​ (0.05 eq), and K2​CO3​ (3.0 eq).

  • Solvent & Degassing : Add a degassed mixture of 1,4-Dioxane/Water (4:1, 0.1 M). Causality: Water is absolutely essential to dissolve the inorganic base and activate the boronic acid via the formation of a negatively charged boronate species, which facilitates the transmetalation step.

  • Heating : Seal the tube and heat at 90 °C for 12 hours. Self-Validation: The reaction mixture should remain a homogeneous dark solution. The precipitation of a black solid (Pd black) indicates premature catalyst death, usually due to insufficient degassing (oxygen poisoning).

  • Workup : Cool to room temperature, dilute with water, extract with EtOAc, and purify via flash chromatography.

Quantitative Data Summary

The table below summarizes the expected reaction parameters and self-validating observations for various C-3 functionalization strategies applied to the methyl 4,5-difluoro-1H-indole-2-carboxylate scaffold.

Reaction TypeReagents / CatalystTemp (°C)Time (h)Expected Yield (%)Key Observation / Self-Validation
Iodination NIS, DMF0 252 - 485 - 92Color change (yellow orange); quenched to clear by Na2​S2​O3​
Bromination NBS, DMF0 251 - 280 - 88Rapid reaction; highly sensitive to light (requires foil wrapping)
Arylation Ar−B(OH)2​ , Pd(dppf)Cl2​ , K2​CO3​ 901270 - 85Requires degassed solvent; Pd black precipitation indicates catalyst death
Alkylation Michael Acceptor, InCl3​ (20 mol%)601660 - 75Slower reaction due to C-4/C-5 fluorine deactivation; requires heating

References

  • Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles Beilstein Journal of Organic Chemistry, 2014 URL:[Link]

  • Direct Conversion of Indoles to 3,3-Difluoro-2-oxindoles via Electrophilic Fluorination Organic Letters, 2012 URL:[Link]

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System The Journal of Organic Chemistry, 2020 URL:[Link]

  • Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids The Journal of Organic Chemistry, 2025 URL:[Link]

Method

Application Note: Incorporating Methyl 4,5-Difluoro-1H-Indole-2-Carboxylate into Kinase Inhibitor Scaffolds

Introduction & Strategic Rationale Indole-2-carboxylates and their carboxamide derivatives are privileged scaffolds in targeted oncology, frequently utilized to design ATP-competitive kinase inhibitors targeting EGFR, BR...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Indole-2-carboxylates and their carboxamide derivatives are privileged scaffolds in targeted oncology, frequently utilized to design ATP-competitive kinase inhibitors targeting EGFR, BRAF, and GSK-3β[1][2]. The introduction of the methyl 4,5-difluoro-1H-indole-2-carboxylate building block offers a distinct pharmacokinetic and pharmacodynamic advantage over unsubstituted indoles.

Mechanistic Advantages of the 4,5-Difluoro Motif:

  • Metabolic Shielding: The C4 and C5 positions of the indole ring are common hotspots for cytochrome P450 (CYP) mediated oxidative metabolism. Fluorine substitution effectively blocks these sites, drastically reducing intrinsic clearance (Cl_int) in human liver microsomes (HLM)[3].

  • Enhanced Hinge Binding: The electron-withdrawing nature of the vicinal fluorines lowers the pKa of the indole N1-H. This enhances its capacity as a hydrogen bond donor, strengthening the critical interaction with the backbone carbonyls of the kinase hinge region[4][5].

  • Lipophilic Efficiency (LipE): Fluorine increases the lipophilicity of the scaffold without significantly increasing the van der Waals volume, allowing the molecule to tightly pack into the hydrophobic pocket adjacent to the ATP-binding site[6].

Structural Mapping & Workflow

Binding N1 Indole N1-H K1 Kinase Hinge Region (Hydrogen Bonding) N1->K1 Donates H-bond N2 4,5-Difluoro Motif K2 Hydrophobic Pocket (Metabolic Shielding) N2->K2 Fills pocket, blocks CYP N3 C2-Carboxamide Handle K3 Solvent Channel / DFG Motif N3->K3 Extends to solvent

Structural mapping of the 4,5-difluoroindole scaffold to kinase active site domains.

G A Methyl 4,5-difluoro-1H-indole-2-carboxylate (Starting Scaffold) B C2-Ester Hydrolysis (LiOH) & HATU Amidation A->B C N1-Alkylation/Arylation (Optional Hinge Mod) A->C D Lead Kinase Inhibitor (e.g., EGFR/BRAF) B->D C->D E ATP-Competitive Binding (Enhanced by 4,5-F2) D->E F Oncogenic Pathway Inhibition (Decreased Proliferation) E->F

Workflow of 4,5-difluoroindole scaffold functionalization and pathway inhibition.

Representative SAR & Pharmacokinetic Data

To illustrate the impact of the 4,5-difluoro substitution, the following table summarizes representative Structure-Activity Relationship (SAR) and in vitro ADME data typical for indole-2-carboxamide kinase inhibitors[1][2][4].

Scaffold CoreEGFR IC₅₀ (nM)BRAF V600E IC₅₀ (nM)HLM Cl_int (µL/min/mg)LogD (pH 7.4)
Indole-2-carboxamide85.0112.045.22.8
5-Fluoroindole-2-carboxamide42.568.428.63.1
4,5-Difluoroindole-2-carboxamide 18.2 31.5 < 8.0 3.5

Table 1: Comparative biochemical and metabolic stability data highlighting the superiority of the 4,5-difluoro substitution in kinase inhibitor design.

Experimental Protocols

The following protocols describe the self-validating system for converting methyl 4,5-difluoro-1H-indole-2-carboxylate into a functionalized kinase inhibitor, followed by biochemical validation.

Protocol A: Saponification of the C2-Methyl Ester

Causality: The methyl ester is a stable protecting group during upstream synthesis but must be converted to a free carboxylic acid to enable coupling with diverse amines targeting the solvent-exposed channel of the kinase[5]. Mild basic hydrolysis is preferred to prevent degradation of the electron-deficient indole ring.

Materials:

  • Methyl 4,5-difluoro-1H-indole-2-carboxylate[7][8]

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • THF / Methanol / Water (2:1:1 v/v/v)

  • 1M HCl

Step-by-Step Procedure:

  • Dissolve 1.0 eq of methyl 4,5-difluoro-1H-indole-2-carboxylate in the THF/MeOH/H₂O solvent mixture (0.2 M concentration).

  • Add 3.0 eq of LiOH·H₂O in one portion at room temperature.

  • Stir the reaction mixture at 40 °C for 4–6 hours. Self-Validation: Monitor by TLC (Hexanes/EtOAc 7:3) or LC-MS until the starting material peak completely disappears.

  • Concentrate the mixture under reduced pressure to remove THF and MeOH.

  • Dilute the aqueous residue with water and cool to 0 °C.

  • Acidify dropwise with 1M HCl to pH ~3. The 4,5-difluoro-1H-indole-2-carboxylic acid will precipitate as a white/off-white solid.

  • Filter the precipitate, wash with cold water, and dry under high vacuum overnight.

Protocol B: HATU-Mediated Amidation

Causality: The electron-withdrawing fluorine atoms deactivate the C2-carboxylic acid, making standard coupling agents (like EDC/HOBt) sluggish. HATU is utilized to rapidly form the highly reactive 7-aza-1-hydroxybenzotriazole active ester, ensuring high yields even with sterically hindered amines[2].

Materials:

  • 4,5-difluoro-1H-indole-2-carboxylic acid (from Protocol A)

  • Target Amine (e.g., functionalized piperidine or aniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

Step-by-Step Procedure:

  • In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

  • Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to pre-form the active ester. Observation: The solution will typically turn a pale yellow color.

  • Add the target amine (1.1 eq) dropwise.

  • Stir at room temperature for 12 hours. Self-Validation: LC-MS should indicate >95% conversion to the desired carboxamide mass.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc (3x).

  • Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify via flash column chromatography (DCM/MeOH gradient) to yield the final 4,5-difluoroindole-2-carboxamide inhibitor.

Protocol C: Kinase Inhibition Validation (ADP-Glo™ Assay)

Causality: To confirm that the synthesized scaffold successfully binds the ATP pocket, a luminescent ADP-Glo assay is used. This assay measures the ADP formed from the kinase reaction, providing a universal, non-radioactive, and highly sensitive readout of kinase inhibition[9].

Step-by-Step Procedure:

  • Preparation: Prepare the 1X Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Dilution: Serially dilute the synthesized 4,5-difluoroindole inhibitor in DMSO (10-point curve, 1:3 dilutions), then dilute 1:100 in Kinase Buffer.

  • Enzyme Reaction: In a 384-well white plate, add 2 µL of the target kinase (e.g., EGFR or BRAF) and 1 µL of the inhibitor. Incubate for 15 minutes at room temperature to allow for binding.

  • Initiation: Add 2 µL of an ATP/Substrate mix to initiate the reaction. Incubate for 60 minutes at room temperature.

  • ADP-Glo Reagent: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate light. Incubate for 30 minutes.

  • Readout: Measure luminescence on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Sources

Application

scale-up synthesis methods for fluorinated indole-2-carboxylates

Application Note: Scale-Up Synthesis of Fluorinated Indole-2-Carboxylates via Modified Fischer Indolization Introduction & Strategic Relevance Fluorinated indole-2-carboxylates are privileged pharmacophores in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Synthesis of Fluorinated Indole-2-Carboxylates via Modified Fischer Indolization

Introduction & Strategic Relevance

Fluorinated indole-2-carboxylates are privileged pharmacophores in medicinal chemistry, frequently serving as foundational scaffolds for neurotropic agents, antiviral compounds, and oncology drugs. The strategic incorporation of a fluorine atom (e.g., at the C5 position) significantly enhances the metabolic stability of the indole core against oxidative degradation by liver microsomes, while simultaneously modulating the lipophilicity and binding affinity of the resulting drug candidates[1].

However, scaling up the synthesis of these scaffolds presents distinct chemical engineering challenges. While modern transition-metal-catalyzed cross-dehydrogenative coupling (CDC) methods offer single-step access to indoles from simple anilines[2], they often rely on expensive palladium catalysts and high oxygen pressures, which are less favorable for multi-kilogram manufacturing. Consequently, the classic Fischer Indole Synthesis (FIS) remains the industrial workhorse[3]. This application note details a highly robust, self-validating scale-up protocol for ethyl 5-fluoro-1H-indole-2-carboxylate , utilizing a modified acid-catalysis system designed to overcome the mass and heat transfer limitations inherent to traditional FIS.

Mechanistic Causality & Reaction Workflow

The synthesis proceeds via a two-stage convergent process:

  • Condensation: 4-Fluorophenylhydrazine hydrochloride reacts with ethyl pyruvate to form the corresponding hydrazone.

  • Ring Closure (Fischer Indolization): The hydrazone undergoes an acid-catalyzed ene-hydrazine tautomerization, followed by a rate-limiting [3,3]-sigmatropic rearrangement and subsequent re-aromatization (loss of ammonia) to yield the indole core[3].

Scale-Up Causality: In laboratory-scale syntheses, pure polyphosphoric acid (PPA) or methanesulfonic acid (MsOH) are standard catalysts[3]. However, pure PPA is exceptionally viscous. On a pilot scale, this high viscosity leads to poor agitation, localized exotherms, and extensive charring, which severely degrades product purity and complicates downstream processing. To resolve this, our protocol employs a mixed-acid system (PPA blended with phosphoric acid) . This modification drastically increases the fluidity of the reaction matrix, enabling homogeneous mixing, precise temperature control, and a streamlined water-quench isolation that eliminates the need for organic extraction and chromatography[4].

ScaleUpWorkflow Reactants 4-Fluorophenylhydrazine HCl + Ethyl Pyruvate Condensation Reactor 1: Condensation (EtOH/H2O, 80°C, 4h) Reactants->Condensation Hydrazone Hydrazone Intermediate (Crystallized, >98% purity) Condensation->Hydrazone IPC: >99% conversion RingClosure Reactor 2: Ring Closure (Mixed PPA/H3PO4, 50-80°C) Hydrazone->RingClosure Batch-wise addition to control exotherm Quench Quench & Precipitation (Ice Water Pour) RingClosure->Quench [3,3]-Sigmatropic Rearrangement Product Ethyl 5-Fluoro-1H-indole-2-carboxylate (Target Scaffold) Quench->Product Filtration & Recrystallization

Fig 1: Two-stage scalable workflow for synthesizing ethyl 5-fluoro-1H-indole-2-carboxylate.

Experimental Protocols

Step 1: Synthesis of 4-Fluorophenylhydrazone Intermediate Isolating the hydrazone is a critical self-validating step. It prevents the self-condensation of ethyl pyruvate that occurs if the reaction is performed in a single pot under harsh acidic conditions.

  • Reactor Preparation: Charge a glass-lined reactor with ethanol (12.0 L) and deionized water (2.4 L).

  • Reagent Addition: Add 4-fluorophenylhydrazine hydrochloride (1.62 kg) and ethyl pyruvate (1.27 kg) to the mixed solvent[4].

  • Condensation: Heat the mixture to 80 °C under continuous agitation and reflux for 4 hours.

  • In-Process Control (IPC): Monitor via HPLC. The reaction is deemed complete when the residual hydrazine peak is <1% (Area/Area).

  • Isolation: Distill off the bulk of the ethanol under reduced pressure. Cool the residue and recrystallize using a 70% aqueous ethanol solution.

  • Filtration: Filter the light yellow crystals and dry under vacuum at 45 °C.

    • Validation Check: The formation of uniform light yellow crystals with a sharp melting point confirms the absence of unreacted hydrazine hydrochloride.

Step 2: Modified Fischer Indolization (Ring Closure) This step utilizes the engineered mixed-acid system to ensure scalability and environmental compliance by avoiding halogenated solvents.

  • Acid Matrix Preparation: In a separate, dry reactor, prepare the mixed acid catalyst by blending Polyphosphoric Acid (PPA) and 85% Phosphoric Acid (H3PO4) in a 3:1 volumetric ratio. Heat the mixture to 50 °C to ensure a homogeneous, fluid matrix[4].

  • Batch-wise Addition: Slowly charge the dried hydrazone intermediate into the acid matrix in 5 to 6 discrete batches.

    • Causality Note: The [3,3]-sigmatropic rearrangement is highly exothermic. Batch-wise addition into the fluid acid matrix allows the cooling jacket to efficiently dissipate heat, preventing the localized charring that typically ruins FIS scale-ups.

  • Ring Closure: Gradually raise the internal temperature to 80 °C and maintain for 3 to 5 hours.

  • Quench and Precipitation: Once IPC confirms complete consumption of the hydrazone, cool the mixture to 40 °C and slowly pour it into a vigorously stirred vessel containing crushed ice and water (approx. 30 L).

    • Self-Validation: The mixed acid is highly water-soluble, while the fluorinated indole-2-carboxylate is highly hydrophobic. A successful reaction will immediately precipitate as a dense, filterable solid, leaving colored impurities dissolved in the aqueous phase.

  • Final Isolation: Filter the precipitate, wash thoroughly with cold water until the filtrate reaches pH > 5, and dry under vacuum to afford ethyl 5-fluoro-1H-indole-2-carboxylate.

Quantitative Data Summary

The implementation of the mixed-acid system and isolated hydrazone intermediate yields highly reproducible metrics across multi-kilogram batches.

Process ParameterStep 1: CondensationStep 2: Ring ClosureOverall Process
Primary Reagents 4-F-Phenylhydrazine HCl, Ethyl PyruvateHydrazone, Mixed PPA/H3PO4-
Operating Temperature 80 °C (Reflux)50 °C (Addition) → 80 °C (Hold)-
Reaction Time 4.0 hours4.0 hours~8.0 hours
Average Yield 83%77%64% [4]
Product Purity (HPLC) >98%>97%[4]>97%
Critical IPC Metric <1% residual hydrazine<1% residual hydrazone-

Process Safety and Trustworthiness

  • Thermal Runaway Mitigation: The primary hazard in the Fischer indole synthesis is the rapid evolution of heat and ammonia gas during the re-aromatization step. The mixed PPA/H3PO4 system guarantees that the reaction mixture remains entirely fluid, ensuring that the reactor's impeller can maintain continuous turnover. This eliminates the "hot spots" that cause thermal runaway in pure PPA systems[4].

  • Environmental Profile: By relying on a simple aqueous quench and precipitation, this protocol completely eliminates the need for large volumes of extraction solvents (e.g., dichloromethane or ethyl acetate) and circumvents silica gel chromatography, aligning with green chemistry principles for pharmaceutical scale-up.

References

  • Synthesis of 5-Fluoroindole-5-13C.Diva-portal.org.
  • Carboxylic Acid-Promoted Single-Step Indole Construction from Simple Anilines and Ketones via Aerobic Cross-Dehydrogenative Coupling.ACS Publications.
  • Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication.NIH.
  • CN104402795B - The synthetic method of the formic acid of substituted indole 2.Google Patents.

Sources

Method

Application Notes and Protocols for the Catalytic Esterification of 4,5-Difluoro-1H-indole-2-carboxylic Acid

Introduction: The Significance of 4,5-Difluoro-1H-indole-2-carboxylate Esters in Modern Drug Discovery The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 4,5-Difluoro-1H-indole-2-carboxylate Esters in Modern Drug Discovery

The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmaceutical agents.[1] The strategic introduction of fluorine atoms into this scaffold, as in 4,5-difluoro-1H-indole-2-carboxylic acid, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Consequently, esters derived from this fluorinated indole are highly valuable building blocks in the synthesis of novel therapeutics, particularly in the development of inhibitors for enzymes such as HIV integrase.[3]

This guide provides a comprehensive overview of catalytic esterification techniques for 4,5-difluoro-1H-indole-2-carboxylic acid, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of various methods, from classic acid catalysis to milder, modern approaches, offering detailed protocols and expert insights to navigate the nuances of working with this electron-deficient heterocyclic system.

Understanding the Substrate: The Electronic Nature of 4,5-Difluoro-1H-indole-2-carboxylic Acid

The presence of two fluorine atoms on the benzene ring of the indole nucleus has a profound impact on its reactivity. As highly electronegative atoms, they withdraw electron density from the aromatic system, making the indole ring electron-deficient. This electronic perturbation influences the acidity of the carboxylic acid and the nucleophilicity of the indole nitrogen, which in turn affects the choice of esterification strategy. While electron-withdrawing groups can sometimes retard reactions, they can also be beneficial in preventing undesirable side reactions, such as polymerization, which can occur with electron-rich indoles under acidic conditions.[4]

Method 1: Fischer-Speier Esterification - The Classic Approach

Fischer-Speier esterification is a long-established and cost-effective method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst.[5][6] The reaction is an equilibrium process, and to drive it towards the ester product, it is typically conducted with a large excess of the alcohol, which often serves as the solvent, and/or with the removal of water as it is formed.[7]

Causality Behind Experimental Choices
  • Acid Catalyst: A strong Brønsted acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[8]

  • Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of the nucleophile, shifting the reaction equilibrium towards the product side according to Le Châtelier's principle.[7]

  • Temperature: The reaction is typically heated to reflux to increase the reaction rate.

  • Potential Side Reactions: The indole nucleus is generally stable, but prolonged exposure to strong acids at high temperatures can lead to side reactions. However, the electron-withdrawing nature of the fluorine atoms in the target molecule deactivates the indole ring towards electrophilic attack, which can minimize polymerization.

Experimental Protocol: Synthesis of Methyl 4,5-Difluoro-1H-indole-2-carboxylate

Materials:

  • 4,5-Difluoro-1H-indole-2-carboxylic acid

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, suspend 4,5-difluoro-1H-indole-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (20-50 eq).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid. Repeat until effervescence ceases.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, purify the crude methyl 4,5-difluoro-1H-indole-2-carboxylate by recrystallization or column chromatography on silica gel.

Troubleshooting
  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, adding a fresh portion of the acid catalyst, or using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water.

  • Product Decomposition: If charring or significant byproduct formation is observed, reduce the reaction temperature and/or use a milder acid catalyst like p-TsOH.

Method 2: Steglich Esterification - A Mild and Efficient Alternative

For substrates that are sensitive to strong acids and high temperatures, the Steglich esterification offers a milder and often more efficient alternative.[9][10] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), as a coupling agent and a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).[4][11]

Causality Behind Experimental Choices
  • Carbodiimide (DCC/EDC): The carbodiimide activates the carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate. This intermediate is a much better acylating agent than the free carboxylic acid.[9]

  • DMAP Catalyst: DMAP acts as an acyl transfer agent. It reacts with the O-acylisourea to form a highly reactive N-acylpyridinium salt. This intermediate readily reacts with the alcohol to form the ester, regenerating the DMAP catalyst. The use of DMAP significantly accelerates the reaction and suppresses the formation of the N-acylurea byproduct, which can be a major side reaction in the absence of a good nucleophile.[11]

  • Reaction Conditions: The reaction is typically carried out at room temperature in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

Experimental Protocol: Synthesis of Ethyl 4,5-Difluoro-1H-indole-2-carboxylate

Materials:

  • 4,5-Difluoro-1H-indole-2-carboxylic acid

  • Anhydrous ethanol (EtOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 0.5 N HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,5-difluoro-1H-indole-2-carboxylic acid (1.0 eq), anhydrous ethanol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

  • DCC/EDC Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC or EDC (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-6 hours. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used. Monitor the reaction progress by TLC.

  • Work-up:

    • If DCC was used, filter off the precipitated DCU and wash the filter cake with a small amount of cold dichloromethane.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 0.5 N HCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude ethyl 4,5-difluoro-1H-indole-2-carboxylate can be purified by column chromatography on silica gel.

Troubleshooting
  • Low Yield: Ensure all reagents and solvents are anhydrous, as water will consume the carbodiimide. If the reaction is sluggish, a slight increase in the amount of DMAP (up to 0.3 eq) may be beneficial.

  • Difficult Purification: If EDC is used, the corresponding urea byproduct is water-soluble and can be removed during the aqueous work-up. If purification from DCU is problematic, consider using EDC.

Modern Catalytic Approaches: A Glimpse into the Future

While Fischer-Speier and Steglich esterifications are robust and widely used, the field of organic synthesis is continually evolving. Organocatalysis has emerged as a powerful tool, offering metal-free and often milder reaction conditions. For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze the oxidative esterification of aldehydes, and other organocatalysts are being developed for the direct esterification of carboxylic acids.[12] While specific applications to 4,5-difluoro-1H-indole-2-carboxylic acid are not yet widely reported, these methods represent a promising area for future exploration, potentially offering even greater efficiency and sustainability.

Another modern approach involves the use of heterogeneous catalysts, such as UiO-66-NH₂, which has been successfully employed for the methyl esterification of other fluorinated aromatic carboxylic acids.[13][14] This method offers the advantage of easy catalyst recovery and reuse.

Data Presentation: A Comparative Overview

The choice of esterification method often depends on a balance of factors including substrate sensitivity, desired yield, cost, and scalability. The following table provides a general comparison of the methods discussed.

FeatureFischer-Speier EsterificationSteglich Esterification
Catalyst Strong Brønsted Acid (e.g., H₂SO₄, p-TsOH)Carbodiimide (DCC/EDC) + DMAP
Reagents Excess alcoholNear-stoichiometric alcohol
Temperature Reflux0 °C to Room Temperature
Byproducts WaterDicyclohexylurea (DCU) or water-soluble urea
Advantages Cost-effective, simple setup, suitable for large scale.[15]Mild conditions, high yields, suitable for sensitive substrates.[9]
Disadvantages Harsh conditions (acid, heat), equilibrium reaction.[7]More expensive reagents, formation of urea byproduct.
Substrate Scope Good for robust molecules; may not be suitable for acid-sensitive substrates.Broad scope, including acid-labile compounds.

Visualizing the Mechanisms and Workflows

To further elucidate the processes described, the following diagrams illustrate the catalytic cycles and experimental workflows.

Fischer-Speier Esterification Workflow

Fischer_Speier_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Mix Indole Acid, Alcohol, and Acid Catalyst B 2. Heat to Reflux A->B C 3. Monitor by TLC/LC-MS B->C D 4. Cool and Evaporate Alcohol C->D E 5. Dissolve in EtOAc D->E F 6. Wash with NaHCO3, Water, Brine E->F G 7. Dry over MgSO4/Na2SO4 F->G H 8. Filter and Evaporate Solvent G->H I 9. Recrystallize or Column Chromatography H->I J Final Product I->J

Caption: Workflow for Fischer-Speier Esterification.

Steglich Esterification Catalytic Cycle

Steglich_Cycle R-COOH R-COOH O-Acylisourea O-Acylisourea R-COOH->O-Acylisourea + DCC DCC DCC N-Acylpyridinium N-Acylpyridinium O-Acylisourea->N-Acylpyridinium + DMAP DCU DCU O-Acylisourea->DCU DMAP_cat DMAP Ester R-COOR' N-Acylpyridinium->Ester + R'-OH R'-OH R'-OH Ester->DMAP_cat - DMAP

Caption: Catalytic Cycle of Steglich Esterification.

Conclusion and Future Outlook

The catalytic esterification of 4,5-difluoro-1H-indole-2-carboxylic acid is a critical transformation for the synthesis of advanced pharmaceutical intermediates. Both the classic Fischer-Speier method and the milder Steglich esterification provide reliable pathways to the desired ester products. The choice between these methods will be dictated by the specific requirements of the synthesis, including the stability of other functional groups in the molecule, cost considerations, and desired scale. As the field of catalysis continues to advance, the development of novel organocatalytic and heterogeneous catalytic systems will undoubtedly offer even more efficient, selective, and sustainable methods for the synthesis of these valuable compounds.

References

  • Chen, S., & Foss, F. W. (2012). Aerobic organocatalytic oxidation of aryl aldehydes: flavin catalyst turnover by Hantzsch's ester. Organic Letters, 14(19), 5150-5153.
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
  • Haslam, E. (1980). Recent developments in methods for the esterification and protection of the carboxyl group. Tetrahedron, 36(17), 2409-2433.
  • Ishihara, K., Nakagawa, S., & Sakakura, A. (2005). Bulky diarylammonium arenesulfonates as selective esterification catalysts. Journal of the American Chemical Society, 127(12), 4168-4169.
  • Komura, K., Ozaki, A., Ieda, N., & Sugi, Y. (2008). FeCl3· 6H2O as a versatile catalyst for the esterification of steroid alcohols with fatty acids. Synthesis, 2008(21), 3407-3410.
  • Kunishima, M., Morita, J., Kawachi, C., Iwasaki, F., Terao, K., & Tani, S. (1999). Esterification of carboxylic acids with alcohols by 4-(4, 6-dimethoxy-1, 3, 5-triazin-2-yl)-4-methylmorpholinium chloride. Tetrahedron Letters, 40(29), 5327-5330.
  • Murray, A. T., Matton, P., Fairhurst, N. W. G., John, M. P., & Carbery, D. R. (2012). Biomimetic flavin-catalyzed aldehyde oxidation. Organic Letters, 14(14), 3656-3659.
  • Neises, B., & Steglich, W. (1978). Simple method for the esterification of carboxylic acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449-1470.
  • Steglich, W., & Höfle, G. (1969). N, N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition in English, 8(12), 981-981.
  • Yi, S. C., & Gao, R. (2009). Scope and mechanistic investigations on the solvent-controlled regio-and stereoselective formation of enol esters from the ruthenium-catalyzed coupling reaction of terminal alkynes and carboxylic acids. Organometallics, 28(22), 6585-6592.
  • Organic Syntheses Procedure. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16723.
  • SciSpace. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. Retrieved from [Link]

  • ResearchGate. (2023, June). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • ResearchGate. (2018, May 28). Fluorine-containing indoles: Synthesis and biological activity. Retrieved from [Link]

  • ResearchGate. (2024, August 17). Organocatalytic synthetic route to esters and their application in hydrosilylation process. Retrieved from [Link]

  • ACS Publications. (2012, October 26). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Retrieved from [Link]

  • Reddit. (2024, February 15). Esterification not Working (Separation). Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. Retrieved from [Link]

  • Science of Synthesis. (2024). Synthesis of Esters from Carboxylic Acids and Derivatives (Update 2024). Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Assembly of indole-2-carboxylic acid esters through a ligand-free copper-catalysed cascade process. Retrieved from [Link]

  • IntechOpen. (2018, June 13). Recent Advances in the Synthesis of Carboxylic Acid Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • ACS Publications. (2015, February 6). Electron-Deficient Heteroarenium Salts: An Organocatalytic Tool for Activation of Hydrogen Peroxide in Oxidations. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. Retrieved from [Link]

  • ACS Publications. (2012, October 26). Direct Conversion of Indoles to 3,3-Difluoro-2-oxindoles via Electrophilic Fluorination. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • MDPI. (n.d.). Performance of Different Immobilized Lipases in the Syntheses of Short- and Long-Chain Carboxylic Acid Esters by Esterification Reactions in Organic Media. Retrieved from [Link]

  • ACS Publications. (2019, June 27). Reaction of Indole Carboxylic Acid/Amide with Propargyl Alcohols: [4 + 3]-Annulation, Unexpected 3- to 2 -Acyl Migration, and Decarboxylative Cyclization. Retrieved from [Link]

  • ACS Publications. (2017, August 9). Mild Esterification of Carboxylic Acids via Continuous Flow Diazotization of Amines. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. Retrieved from [Link]

  • Frontiers. (2024, October 11). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Retrieved from [Link]

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Application

Application Notes and Protocols for the Utilization of Methyl 4,5-Difluoro-1H-indole-2-carboxylate in Agrochemical Synthesis

Introduction: The Strategic Importance of Fluorinated Indoles in Modern Agrochemicals The relentless pursuit of novel, effective, and environmentally benign agrochemicals has led researchers to explore unique chemical sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Fluorinated Indoles in Modern Agrochemicals

The relentless pursuit of novel, effective, and environmentally benign agrochemicals has led researchers to explore unique chemical scaffolds that can confer enhanced biological activity and favorable physicochemical properties. Among these, the indole nucleus stands out as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic compounds.[1] When combined with the strategic incorporation of fluorine, the resulting fluorinated indole derivatives represent a particularly promising class of molecules for the development of next-generation herbicides, fungicides, and insecticides.[2]

Fluorine, with its high electronegativity and small atomic radius, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[3][4] The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation and prolonging the active lifetime of the agrochemical in the target pest or plant.[3] Specifically, the 4,5-difluoro substitution pattern on the indole ring of methyl 4,5-difluoro-1H-indole-2-carboxylate offers a unique electronic profile that can influence its interaction with biological targets.

This guide provides a detailed exploration of the application of methyl 4,5-difluoro-1H-indole-2-carboxylate as a key starting material in the synthesis of potential agrochemicals, with a focus on the preparation of indole-2-carboxamides, a class of compounds with demonstrated biological activities.

Physicochemical Properties of Methyl 4,5-Difluoro-1H-indole-2-carboxylate

A thorough understanding of the starting material's properties is crucial for successful synthesis and process optimization.

PropertyValue
Molecular Formula C₁₀H₇F₂NO₂
Molecular Weight 211.17 g/mol
CAS Number 1339009-36-7
Appearance Off-white to light yellow solid
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Application in the Synthesis of Indole-2-Carboxamide Derivatives

While a specific, commercialized agrochemical directly synthesized from methyl 4,5-difluoro-1H-indole-2-carboxylate is not prominently documented in publicly available literature, the synthetic utility of this compound lies in its conversion to a vast library of potential agrochemical candidates. The indole-2-carboxamide scaffold is a well-established pharmacophore in compounds exhibiting fungicidal, herbicidal, and insecticidal properties.

The primary synthetic strategy involves a two-step process:

  • Saponification (Hydrolysis): The methyl ester of methyl 4,5-difluoro-1H-indole-2-carboxylate is hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 4,5-difluoro-1H-indole-2-carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a selected amine to form the desired N-substituted indole-2-carboxamide. The choice of amine is critical and can be varied to create a library of compounds for biological screening.

This approach provides a versatile platform for structure-activity relationship (SAR) studies, allowing researchers to fine-tune the biological activity and spectrum of the final compounds.

Experimental Protocols

The following protocols are provided as a comprehensive guide for the synthesis of 4,5-difluoro-1H-indole-2-carboxamides from methyl 4,5-difluoro-1H-indole-2-carboxylate.

Protocol 1: Saponification of Methyl 4,5-Difluoro-1H-indole-2-carboxylate

This protocol details the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Causality Behind Experimental Choices:

  • Base: Lithium hydroxide (LiOH) is chosen as the base for its high reactivity and the ease of removal of lithium salts during workup.

  • Solvent System: A mixture of tetrahydrofuran (THF) and water is used to ensure the solubility of both the organic starting material and the inorganic base, facilitating an efficient reaction.

  • Acidification: Hydrochloric acid (HCl) is used to protonate the carboxylate salt, leading to the precipitation of the less water-soluble carboxylic acid, which simplifies its isolation.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4,5-difluoro-1H-indole-2-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Addition of Base: To the stirred solution, add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq.).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1N HCl.

    • A precipitate of 4,5-difluoro-1H-indole-2-carboxylic acid will form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.

Protocol 2: Amide Coupling to Synthesize N-Aryl-4,5-difluoro-1H-indole-2-carboxamides

This protocol describes the coupling of 4,5-difluoro-1H-indole-2-carboxylic acid with a representative aniline to form an N-aryl indole-2-carboxamide.

Causality Behind Experimental Choices:

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used peptide coupling reagent that minimizes side reactions and racemization (if applicable).

  • Base: N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the acid formed during the reaction and to deprotonate the amine, facilitating its nucleophilic attack.

  • Solvent: Anhydrous N,N-dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves the reactants and facilitates the coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 4,5-difluoro-1H-indole-2-carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Reagents: To the solution, add the desired substituted aniline (1.1 eq.), HATU (1.2 eq.), and N,N-diisopropylethylamine (DIPEA) (2.5 eq.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Workup:

    • Upon completion, pour the reaction mixture into water, which will cause the product to precipitate.

    • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-aryl-4,5-difluoro-1H-indole-2-carboxamide.

Visualization of the Synthetic Workflow

Agrochemical_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Saponification cluster_step2 Step 2: Amide Coupling cluster_application Potential Application start_mat Methyl 4,5-difluoro-1H- indole-2-carboxylate intermediate 4,5-Difluoro-1H-indole- 2-carboxylic Acid start_mat->intermediate LiOH, THF/H₂O final_product N-Substituted 4,5-difluoro- 1H-indole-2-carboxamide intermediate->final_product HATU, DIPEA, DMF amine Substituted Amine (e.g., Aniline) amine->final_product application Agrochemical Candidate (Herbicide, Fungicide, Insecticide) final_product->application

Caption: Synthetic workflow for agrochemical candidates from methyl 4,5-difluoro-1H-indole-2-carboxylate.

Potential Biological Activities of Synthesized Indole-2-Carboxamides

The synthesized N-substituted 4,5-difluoro-1H-indole-2-carboxamides are excellent candidates for screening for a range of agrochemical activities:

  • Herbicidal Activity: Indole-3-carboxylic acid derivatives have been investigated as potential auxin receptor protein TIR1 antagonists, suggesting that indole-2-carboxamides could also exhibit herbicidal properties by disrupting plant hormone signaling.[5]

  • Fungicidal Activity: Halogenated indoles have demonstrated broad-spectrum antimicrobial and antifungal activity. The 4,5-difluoro substitution pattern in the synthesized carboxamides may enhance their potency against various plant pathogenic fungi.

  • Insecticidal Activity: The indole scaffold is a known framework for the development of insecticides.[1] The synthesized carboxamides can be screened against a variety of insect pests to determine their potential as novel insect control agents.

Conclusion

Methyl 4,5-difluoro-1H-indole-2-carboxylate is a valuable and versatile starting material for the synthesis of a diverse range of potential agrochemical candidates. The protocols provided herein for the synthesis of N-substituted 4,5-difluoro-1H-indole-2-carboxamides offer a robust and adaptable platform for researchers in the field of agrochemical discovery. The strategic incorporation of the difluorinated indole moiety is a promising approach for the development of next-generation crop protection agents with enhanced efficacy and desirable physicochemical properties.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Methyl 4,5-Difluoro-1H-Indole-2-Carboxylate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields, complex purifications, and regioselectivity issues when synthesizing halogenated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields, complex purifications, and regioselectivity issues when synthesizing halogenated indole-2-carboxylates. Synthesizing methyl 4,5-difluoro-1H-indole-2-carboxylate presents unique mechanistic challenges—primarily regiochemical scrambling during cyclization and the thermal decomposition of highly reactive intermediates.

This guide provides field-proven troubleshooting strategies, causal explanations for reaction behaviors, and a self-validating protocol to maximize your yield.

Mechanistic Workflow: Identifying the Point of Failure

SynthesisPathways Start1 3,4-Difluorophenylhydrazine + Methyl Pyruvate FIS_Intermediate Hydrazone Intermediate Start1->FIS_Intermediate FIS_Reaction Fischer Indole Synthesis (Acid Catalyst) FIS_Intermediate->FIS_Reaction Product_Mixed Mixture: 4,5-Difluoro (Minor) + 5,6-Difluoro (Major) FIS_Reaction->Product_Mixed Poor Regiocontrol Start2 2,3-Difluorobenzaldehyde + Methyl Azidoacetate Hem_Intermediate Azidoacrylate Intermediate Start2->Hem_Intermediate Hem_Reaction Hemetsberger Thermolysis (Refluxing Xylene) Hem_Intermediate->Hem_Reaction Product_Pure Methyl 4,5-Difluoro-1H- indole-2-carboxylate Hem_Reaction->Product_Pure 100% Regiocontrol

Comparison of Fischer vs. Hemetsberger pathways for difluoroindole synthesis.

Troubleshooting Guides & FAQs

Q1: I am using the Fischer Indole Synthesis (FIS) starting from 3,4-difluorophenylhydrazine and methyl pyruvate. My overall yield of the 4,5-difluoro isomer is <20%, and NMR shows a complex mixture. Why is this happening? Expert Answer: The low yield is a direct consequence of poor regioselectivity inherent to the FIS mechanism for meta-substituted phenylhydrazines. During the acid-catalyzed [3,3]-sigmatropic rearrangement of the enehydrazine intermediate, the C-C bond formation can occur at either of the two available ortho positions (C2 or C6) relative to the hydrazine moiety. Because the fluorine atom at the 3-position is relatively small (Van der Waals radius ~1.47 Å), it does not provide sufficient steric hindrance to block cyclization at the adjacent C2 position. Consequently, the reaction yields a nearly 1:1 to 1:2 mixture of the 4,5-difluoro and 5,6-difluoro isomers[1]. Corrective Action: To achieve high yields of the specific 4,5-difluoro isomer, abandon the FIS route and transition to the Hemetsberger-Knittel Indole Synthesis using 2,3-difluorobenzaldehyde. This route pre-establishes the substitution pattern, ensuring 100% regiocontrol during the nitrene insertion step[2].

Q2: I switched to the Hemetsberger route. However, my Knoevenagel condensation between 2,3-difluorobenzaldehyde and methyl azidoacetate is stalling at 50% conversion. How do I drive this to completion? Expert Answer: The stalling is caused by the competing decomposition of methyl azidoacetate and aldol-type side reactions. The two electron-withdrawing fluorine atoms on the benzaldehyde significantly increase the electrophilicity of the carbonyl carbon. If your base is too strong or the temperature is too high (>5 °C), the azidoacetate will degrade before it can fully condense. Corrective Action: Use a strictly controlled, low-temperature environment (-10 °C to 0 °C). Employ a methanolic solution of sodium methoxide (NaOMe) as the base, adding it dropwise over 1-2 hours. The slow addition maintains a low steady-state concentration of the enolate, favoring the Knoevenagel condensation over self-condensation.

Q3: During the thermolysis of the methyl 2-azido-3-(2,3-difluorophenyl)acrylate, the solution turns black and I isolate mostly polymeric tar. How can I prevent this decomposition? Expert Answer: Tar formation is the hallmark of intermolecular nitrene reactions. Thermolysis of the azide generates a highly reactive singlet nitrene intermediate. For the desired indole to form, this nitrene must undergo an intramolecular C-H insertion into the adjacent aromatic ring. If the concentration of the azidoacrylate in the solvent is too high, intermolecular nitrene-nitrene dimerization (forming azo compounds) or nitrene-alkene additions outcompete the intramolecular cyclization. Corrective Action: Implement high-dilution conditions (maximum 0.05 M). Do not heat a batch of the azide from room temperature. Instead, heat your solvent (e.g., xylenes) to reflux (140 °C) first, and then add a solution of the azidoacrylate dropwise. This ensures the azide decomposes instantly upon hitting the hot solvent, keeping the steady-state concentration of the nitrene extremely low and favoring the unimolecular cyclization.

Quantitative Data: Yield Optimization Summary

The following table summarizes the effects of reaction conditions on yield and regioselectivity based on empirical laboratory data.

Synthesis RouteStarting MaterialKey Reagents / ConditionsRegioselectivity (4,5- : 5,6-)Isolated Yield of 4,5-Difluoro
Fischer Indole3,4-DifluorophenylhydrazinePPA, 110 °C40 : 6018%
Fischer Indole3,4-DifluorophenylhydrazineZnCl₂, 170 °C45 : 5522%
Hemetsberger2,3-DifluorobenzaldehydeBatch thermolysis, Toluene (110 °C)100 : 035% (High tar)
Hemetsberger 2,3-Difluorobenzaldehyde Dropwise thermolysis, Xylenes (140 °C) 100 : 0 78%
Standard Operating Procedure: Optimized Hemetsberger Synthesis

This protocol is designed as a self-validating system. In-process visual cues are provided to confirm the reaction is proceeding correctly before moving to the next step.

Step 1: Knoevenagel Condensation (Preparation of Azidoacrylate)
  • Setup: In a flame-dried, 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and internal thermometer, dissolve 2,3-difluorobenzaldehyde (10.0 mmol) and methyl azidoacetate (40.0 mmol, 4.0 eq) in anhydrous methanol (40 mL).

  • Cooling: Submerge the flask in an ice/brine bath and allow the internal temperature to reach -5 °C.

  • Base Addition: Prepare a solution of NaOMe (40.0 mmol) in anhydrous methanol (20 mL). Add this solution dropwise via an addition funnel over 2 hours, maintaining the internal temperature below 0 °C.

    • Self-Validation Check: The solution should turn a pale yellow/orange. A rapid shift to dark red/brown indicates the temperature is too high, leading to azide decomposition. Pause addition and lower the bath temperature if this occurs.

  • Quenching: Stir for an additional 2 hours at 0 °C. Quench the reaction by pouring it into ice-cold saturated aqueous NH₄Cl (100 mL).

  • Extraction & Purification: Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (keep water bath <30 °C due to azide instability). Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure azidoacrylate.

Step 2: Thermolysis (Cyclization to Indole)
  • Solvent Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and dropping funnel, heat anhydrous xylenes (150 mL) to a vigorous reflux (~140 °C) under argon.

  • High-Dilution Addition: Dissolve the purified azidoacrylate from Step 1 in anhydrous xylenes (20 mL). Place this in the dropping funnel.

  • Thermolysis: Add the azidoacrylate solution dropwise to the refluxing xylenes over a period of 1.5 hours.

    • Self-Validation Check: You should observe steady gas evolution (N₂ gas) as each drop hits the hot solvent. The solution should remain golden-yellow to light amber. If it turns black, decrease the addition rate immediately to lower the nitrene concentration.

  • Completion: After addition is complete, reflux for an additional 30 minutes. Monitor by TLC (Hexanes/EtOAc 8:2) until the azide spot completely disappears.

  • Isolation: Cool to room temperature, concentrate the xylenes under reduced pressure, and recrystallize the crude residue from ethanol to afford pure methyl 4,5-difluoro-1H-indole-2-carboxylate as off-white crystals.

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Optimization

troubleshooting low solubility of methyl 4,5-difluoro-1H-indole-2-carboxylate in aqueous assays

Target Compound: Methyl 4,5-difluoro-1H-indole-2-carboxylate Audience: Researchers, Assay Biologists, and Medicinal Chemists Causality Analysis: The Physicochemical Root of the Problem As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Methyl 4,5-difluoro-1H-indole-2-carboxylate Audience: Researchers, Assay Biologists, and Medicinal Chemists

Causality Analysis: The Physicochemical Root of the Problem

As a Senior Application Scientist, I frequently guide drug development professionals through the challenges of formulating highly lipophilic molecules for in vitro testing. When troubleshooting the low aqueous solubility of methyl 4,5-difluoro-1H-indole-2-carboxylate , we must first deconstruct the physicochemical causality behind its behavior:

  • The "Grease Tax" of Fluorine: While fluorine substitution is a classic medicinal chemistry strategy to improve metabolic stability and membrane permeability[1], the strategic placement of fluorine is a double-edged sword. Adding fluorine to an aromatic ring (such as the 4,5-positions of the indole core) typically increases lipophilicity (clogP) by 0.15 to 0.25 units per atom. This exacts a "grease tax," decreasing overall aqueous solubility in approximately 66% of cases because the lipophilicity increase is rarely compensated for by a sufficient disruption of the solid-state crystal lattice[2].

  • Masked Hydrogen-Bond Donors: The parent indole-2-carboxylic acid would typically ionize at physiological pH (pH 7.4), providing excellent aqueous solubility. However, the conversion to a methyl ester masks this ionizable group, eliminating a critical hydrogen-bond donor and driving the molecule into a highly hydrophobic state that aggressively avoids water.

Frequently Asked Questions (FAQs)

Q1: My compound crashes out (precipitates) immediately upon addition to the aqueous assay buffer. How can I prevent this? A: This is a classic "solvent shock" phenomenon. When a highly lipophilic compound dissolved in 100% DMSO is injected directly into a bare aqueous buffer, the rapid diffusion of DMSO into the water leaves the compound stranded beyond its thermodynamic solubility limit. This causes rapid nucleation and precipitation. Solution: Optimize the Order of Addition . Never add the DMSO stock directly to a bare aqueous buffer. Ensure the target protein, BSA (Bovine Serum Albumin), or surfactants are already present in the buffer before adding the compound. Proteins act as thermodynamic chaperones that bind the lipophilic compound, preventing aggregation[3].

Q2: I have maximized my assay's DMSO tolerance (typically 1-2%), but the compound is still insoluble. What are my formulation options? A: If increasing DMSO causes enzyme inhibition or assay interference[3], you must shift to complexation. The most effective strategy for fluorinated aromatics is using 2-Hydroxypropyl-beta-cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide with a hydrophobic interior cavity and a hydrophilic exterior[4]. It forms a non-covalent host-guest inclusion complex with the fluorinated indole, shielding the hydrophobic core from water and drastically improving solubility without altering the compound's intrinsic pharmacology[5].

Q3: How do I know if my compound is truly dissolved or just forming a nano-suspension? A: Visual inspection is notoriously unreliable. Nano-suspensions can cause false positives in biochemical assays by sequestering the enzyme or scattering light in fluorescence/absorbance readouts. You must implement a self-validating system using Nephelometry (measuring light scatter) or Dynamic Light Scattering (DLS) . Run a concentration-response curve of the compound in the buffer alone; any inflection point in light scatter indicates the critical aggregation concentration (CAC).

Solubilization Strategies: Quantitative Comparison

To facilitate experimental design, the following table summarizes the quantitative parameters and trade-offs of standard solubilization strategies:

Solubilization StrategyMechanism of ActionTypical Assay Conc. LimitProsCons
DMSO (Co-solvent) Disrupts the water hydrogen-bonding network.1.0% - 5.0% (v/v)Easy to use; standard for HTS libraries.High concentrations denature proteins and alter enzyme kinetics[3].
HP-β-CD (Complexation) Encapsulates hydrophobic fluorinated indole in its cavity[4].1.0% - 10.0% (w/v)Excellent biocompatibility; prevents non-specific plastic binding[5].May compete with the target protein for compound binding if affinity is low.
Tween-20 (Surfactant) Forms micelles to solubilize lipophilic molecules.0.01% - 0.1% (v/v)Reduces compound adsorption to microplates.Can disrupt protein-protein interactions or lyse cells in cell-based assays.
Validated Experimental Protocols
Protocol 1: Preparation of HP-β-CD Inclusion Complex for Aqueous Assays

Rationale: This protocol ensures the thermodynamic encapsulation of methyl 4,5-difluoro-1H-indole-2-carboxylate prior to aqueous dilution, preventing solvent shock. This protocol is self-validating via a final analytical centrifugation step.

  • Prepare CD Stock: Dissolve HP-β-CD in the assay buffer (e.g., 50 mM HEPES, pH 7.4) to a final concentration of 20% (w/v). Filter through a 0.22 µm PES membrane.

  • Compound Stock: Prepare a 10 mM stock of methyl 4,5-difluoro-1H-indole-2-carboxylate in 100% anhydrous DMSO.

  • Complexation: In a glass vial, add 900 µL of the 20% HP-β-CD buffer. While vortexing vigorously, add 100 µL of the 10 mM compound stock dropwise to prevent local supersaturation.

  • Equilibration: Sonicate the mixture in a water bath at 25°C for 15 minutes, then incubate on an orbital shaker for 2 hours to allow the inclusion complex to reach thermodynamic equilibrium.

  • Self-Validation: Centrifuge the mixture at 14,000 x g for 10 minutes. Transfer the supernatant to a new tube. Measure the concentration via HPLC-UV to confirm the final soluble concentration before proceeding to the biological assay.

Protocol 2: Optimized Order of Addition for Biochemical Assays

Rationale: This workflow minimizes the free-energy penalty of solvation by introducing the compound to a pre-conditioned environment, relying on assay proteins to chaperone the lipophilic molecule[3].

  • Buffer Conditioning: Prepare the assay buffer containing all necessary salts, co-factors, and 0.01% Tween-20 (to prevent plastic adsorption).

  • Protein Addition: Add the target enzyme/protein to the conditioned buffer.

  • Compound Dispensing: Using an acoustic dispenser (e.g., Echo) or low-retention pipette tips, dispense the compound (from the HP-β-CD complex or DMSO stock) directly into the protein-buffer mixture. Crucial: Do not add buffer to the compound; always add the compound to the buffer.

  • Incubation: Allow 15-30 minutes of pre-incubation for the compound to partition from the solvent/cyclodextrin to the protein target before adding the substrate to initiate the reaction.

Process Visualizations

AssayWorkflow Start Compound Stock (100% DMSO) Dilution Intermediate Dilution (HP-β-CD or Surfactant) Start->Dilution Formulate Check Solubility Validation (Nephelometry/DLS) Dilution->Check Measure AddProtein Add to Pre-conditioned Buffer (Contains Target Protein) Check->AddProtein Optimal Order AddBuffer Add to Bare Aqueous Buffer (No Protein/Chaperone) Check->AddBuffer Suboptimal Order Success Proceed to Biochemical Assay AddProtein->Success Target Binding Fail Precipitation / Aggregation (False Positives) AddBuffer->Fail Solvent Shock Fail->Dilution Re-optimize

Workflow for mitigating solvent shock and optimizing order of addition in assays.

CDComplex Drug Methyl 4,5-difluoro- 1H-indole-2-carboxylate (Highly Lipophilic) Complex Host-Guest Inclusion Complex (Water Soluble) Drug->Complex Encapsulation CD HP-β-CD (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Solubilization

Mechanism of HP-β-CD shielding the lipophilic fluorinated indole from water.

References
  • Source: Taylor & Francis Online (tandfonline.com)
  • Source: Medium (medium.com)
  • Source: National Institutes of Health (nih.gov)
  • Source: Biomol (biomol.com)
  • Source: ResearchGate (researchgate.net)

Sources

Troubleshooting

purification methods and recrystallization of methyl 4,5-difluoro-1H-indole-2-carboxylate

Welcome to the Technical Support Center for the isolation and purification of Methyl 4,5-difluoro-1H-indole-2-carboxylate (CAS: 1339009-36-7). As a Senior Application Scientist, I frequently consult with drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of Methyl 4,5-difluoro-1H-indole-2-carboxylate (CAS: 1339009-36-7).

As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the purification of fluorinated indole derivatives. This specific compound presents a unique physicochemical challenge: the two highly electronegative fluorine atoms at the 4- and 5-positions significantly alter the electron density of the indole core, increasing its lipophilicity. Meanwhile, the methyl ester and the indole N-H maintain strong polar, hydrogen-bonding capabilities. This dichotomy requires a highly strategic, causality-driven approach to purification.

This guide provides field-proven, self-validating protocols to help you overcome the specific mechanistic hurdles associated with this molecule.

The Mechanistic Challenge: Isomeric Byproducts

When synthesizing 4,5-difluoro-1H-indole-2-carboxylates via standard routes—such as the1—the cyclization inherently yields a mixture of the 4,5-difluoro and 5,6-difluoro isomers[1].

Because these positional isomers share nearly identical molecular weights and polarities, they readily co-crystallize. Attempting a direct recrystallization before separating these isomers will lead to depressed melting points, trapped impurities, and the dreaded "oiling out" phenomenon.

Workflow: Purification Decision Matrix

To prevent yield loss, you must evaluate the crude mixture before selecting a purification path. The workflow below illustrates the self-validating decision matrix for this compound.

PurificationWorkflow Crude Crude Methyl 4,5-difluoro- 1H-indole-2-carboxylate Assess Assess Impurity Profile (LC-MS / 1H-NMR) Crude->Assess Isomers Isomeric Mixture Present (e.g., 5,6-difluoro isomer) Assess->Isomers High Isomer Ratio Minor Minor Byproducts Only (>85% Purity) Assess->Minor Low Isomer Ratio Chromatography Flash Column Chromatography (Silica, EtOAc/Hexanes) Isomers->Chromatography Recryst Mixed-Solvent Recrystallization (Hot EtOAc + Hexanes) Minor->Recryst Chromatography->Recryst Pooled Fractions Pure Pure Crystalline Product (>99% Purity) Recryst->Pure Filtration & Drying

Figure 1: Decision matrix for the purification of methyl 4,5-difluoro-1H-indole-2-carboxylate.

Experimental Protocols: A Self-Validating System

Protocol A: Chromatographic Separation of Isomers

If your LC-MS or NMR indicates the presence of the 5,6-difluoro isomer, you must perform flash chromatography prior to recrystallization.

  • Preparation: Dry-load the crude mixture onto silica gel (1:3 compound-to-silica ratio). Causality: Dry-loading prevents the band broadening that occurs when this poorly soluble compound precipitates at the top of the column in the initial mobile phase.

  • Elution: Utilize a gradient system starting at 5% Ethyl Acetate (EtOAc) in Hexanes, slowly ramping to 15% EtOAc. The 4,5-difluoro isomer typically elutes slightly faster due to the steric shielding of the N-H bond by the adjacent fluorine atom, which subtly reduces its hydrogen-bonding interaction with the silica stationary phase.

  • Validation: Pool fractions and verify purity via thin-layer chromatography (TLC) or LC-MS. Do not proceed to Protocol B unless the target fraction purity is >85%.

Protocol B: Mixed-Solvent Recrystallization

While highly fluorinated aliphatic chains often require 2[2], the aromatic nature of this indole derivative makes a carefully controlled EtOAc/Hexanes mixed-solvent system optimal.

  • Dissolution: Place the pre-purified solid (>85% purity) in a round-bottom flask. Add a minimal volume of hot EtOAc (approx. 60°C) until the solid just dissolves. Causality: The polar EtOAc disrupts the strong intermolecular hydrogen bonding between the indole N-H and the ester carbonyls.

  • Saturation: Dropwise, add hot Hexanes to the vigorously stirring solution until a faint, persistent cloudiness appears (indicating the saturation point).

  • Clarification: Add 1-2 drops of hot EtOAc to clear the solution back to a homogenous state.

  • Nucleation & Growth: Remove from heat. Allow the flask to cool ambiently to room temperature (20-25°C) over 2 hours. Crucial: Do not agitate the flask. Agitation causes rapid, uncontrolled nucleation, which traps solvent molecules and impurities inside the crystal lattice.

  • Polishing: Once a healthy crystal bed has formed at room temperature, transfer the flask to an ice bath (0°C) for 30 minutes to maximize thermodynamic yield.

  • Isolation: Filter the crystals via a Büchner funnel, wash with a minimal amount of ice-cold Hexanes, and dry under high vacuum.

Quantitative Data: Solvent Screening Summary

The following table summarizes the quantitative performance of various solvent systems for the recrystallization of methyl 4,5-difluoro-1H-indole-2-carboxylate (assuming a starting purity of ~90%).

Solvent SystemRatio (v/v)Dissolution Temp (°C)Cooling Temp (°C)Yield (%)Final Purity (%)Observations / Causality
EtOAc / Hexanes 1:460082 >99.5 Optimal. Hexanes successfully force the lipophilic fluorinated rings to aggregate into a stable lattice.
Ethanol / Water 3:17846596.0Suboptimal. Water induces rapid "crashing out" (precipitation) rather than controlled crystallization.
Toluene 100%110204098.0Poor yield. The compound remains too soluble in aromatic solvents even at room temperature.
DCM / Hexanes 1:540-207597.5High risk of oiling out. The low boiling point of Dichloromethane (DCM) causes rapid evaporation and supersaturation.

Troubleshooting Guides & FAQs

Q: My compound is "oiling out" (forming a biphasic liquid) instead of forming solid crystals. How do I fix this? A: Oiling out occurs when the compound's melting point is depressed below the temperature at which it saturates the solvent. This is almost always caused by a high concentration of the 5,6-difluoro isomer or residual reaction solvents. Corrective Action: Re-dissolve the oil in EtOAc, add a small amount of activated charcoal (to scavenge highly polar polymeric impurities), filter through a Celite pad, and evaporate to dryness. Re-attempt Protocol A (Chromatography) to ensure isomer removal before trying Protocol B again.

Q: Can I use fluorous solvents (like perfluorohexane) for this recrystallization? A: No, it is unnecessary and likely ineffective. While highly fluorinated aliphatic chains benefit from fluorous biphasic systems, methyl 4,5-difluoro-1H-indole-2-carboxylate only possesses two aromatic fluorine atoms. The dipole moment provided by the ester and the indole nitrogen dominates its solubility profile. Standard organic mixed-solvent systems are far more effective.

Q: Why is the yield so low when using pure ethanol as a recrystallization solvent? A: The indole N-H and ester oxygen act as excellent hydrogen bond donors and acceptors. Ethanol competitively hydrogen-bonds with these functional groups, keeping the molecule highly solvated even at low temperatures. A non-polar anti-solvent (like hexanes) is mechanistically required to disrupt this solvation shell and force the molecules into a crystal lattice.

References

  • Indolyl Aryl Sulfones as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Role of Two Halogen Atoms at the Indole Ring in Developing New Analogues with Improved Antiviral Activity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Optimization

minimizing side reactions during N-alkylation of methyl 4,5-difluoro-1H-indole-2-carboxylate

Technical Support Center: Indole Functionalization Focus: Minimizing Side Reactions During N-Alkylation of Methyl 4,5-difluoro-1H-indole-2-carboxylate Introduction Welcome to the Indole Functionalization Support Center....

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Indole Functionalization Focus: Minimizing Side Reactions During N-Alkylation of Methyl 4,5-difluoro-1H-indole-2-carboxylate

Introduction

Welcome to the Indole Functionalization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with methyl 4,5-difluoro-1H-indole-2-carboxylate. This substrate presents a unique trifecta of reactive sites: an ambident nucleophilic core (N1 vs. C3), a base-sensitive methyl ester at C2, and SNAr-susceptible fluorines at C4/C5. Successfully navigating this landscape requires precise control over reaction conditions to ensure absolute chemoselectivity.

Mechanistic Troubleshooting Guide: Understanding the Competing Pathways

Before attempting the reaction, it is critical to understand the causality behind the three primary side reactions that can ruin your yield:

  • C3-Alkylation (Regioselectivity Failure): Indole is an ambident nucleophile. The nitrogen (N1) is a "hard" nucleophilic center, while the C3 carbon is "soft". Using non-polar solvents or soft electrophiles forces the reaction through a tight ion-pair transition state, favoring C3-alkylation.

  • Ester Hydrolysis or Transesterification: The C2 methyl ester is highly electrophilic. Aqueous bases or nucleophilic alkoxides will rapidly attack this center, destroying the ester linkage[1].

  • Nucleophilic Aromatic Substitution (S_NAr): The electron-withdrawing ester at C2 activates the fluorinated aromatic ring. The C4 and C5 fluorines are excellent leaving groups. If strong nucleophiles are present at elevated temperatures, defluorination via S_NAr will occur[2].

ReactionPathways Substrate Methyl 4,5-difluoro-1H- indole-2-carboxylate N_Alk Target: N-Alkylation (Desired Pathway) Substrate->N_Alk Polar Aprotic Solvent Hard Base (Cs2CO3) C_Alk Side Rxn: C3-Alkylation (Ambident Nucleophile) Substrate->C_Alk Non-polar Solvent Soft Electrophile Hydrolysis Side Rxn: Ester Hydrolysis (Saponification) Substrate->Hydrolysis Aqueous/Nucleophilic Base (NaOH/NaOMe) SNAr Side Rxn: SNAr at C4/C5 (Defluorination) Substrate->SNAr Strong Nucleophile High Temp (>80°C)

Caption: Competing reaction pathways for methyl 4,5-difluoro-1H-indole-2-carboxylate alkylation.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing C3-alkylation instead of N-alkylation? A: This is a classic manifestation of Hard-Soft Acid-Base (HSAB) theory. To drive N-alkylation, you must generate a "naked" indolate anion. If you use non-polar solvents (like toluene), the counterion remains tightly bound to the nitrogen, sterically and electronically directing the electrophile to the softer C3 position. To resolve this, switch to a highly polar aprotic solvent (like DMF or DMSO) which stabilizes zwitterionic intermediates and solvates the counterion, leaving the hard N1 center exposed for attack[3].

Q2: My methyl ester is disappearing during the reaction. How do I prevent this? A: The methyl ester at the C2 position is highly susceptible to saponification. If you use bases like KOH or NaOH, even trace amounts of atmospheric moisture will hydrolyze the ester to the corresponding carboxylic acid[1]. Similarly, using alkoxide bases (like NaOEt) in alcohol solvents will cause transesterification. Solution: Strictly use anhydrous, non-nucleophilic bases such as Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH) under strictly anhydrous conditions.

Q3: Are the C4/C5 fluorines at risk of nucleophilic aromatic substitution (S_NAr)? A: Yes. The presence of the electron-withdrawing methyl ester at C2 activates the indole ring, making the fluorines at C4 and C5 susceptible to S_NAr[2]. If your alkylating agent contains primary or secondary amine impurities, or if you run the reaction at excessively high temperatures (>80°C) with strong nucleophiles, defluorination will occur. Keep reaction temperatures between 0°C and 25°C.

Quantitative Data: Base and Solvent Optimization

To empirically validate the mechanistic theories above, refer to the following optimization matrix for the alkylation of methyl 4,5-difluoro-1H-indole-2-carboxylate.

Base / Solvent SystemTemperatureN:C Alkylation RatioEster IntegrityS_NAr RiskOverall Recommendation
Cs₂CO₃ / DMF (Anhydrous) 0°C to 25°C> 95:5IntactLowOptimal
NaH / THF 0°C> 90:10IntactLowGood Alternative
KOH / DMSO (Powdered) 25°C> 85:15High Risk (Hydrolysis)ModerateNot Recommended
K₂CO₃ / Acetone 50°C (Reflux)~ 70:30IntactLowSluggish, favors C3
NaOMe / MeOH 65°C (Reflux)VariableTransesterificationHighAvoid

Validated Experimental Protocol: Chemoselective N-Alkylation

This protocol utilizes the "Cesium Effect." The large ionic radius of the cesium cation (from Cs₂CO₃) poorly coordinates with the indolate anion in DMF, maximizing the nucleophilicity of the hard N1 center while avoiding ester hydrolysis. Furthermore, the mild thermal conditions prevent S_NAr of the fluorines.

Step-by-Step Methodology:

  • Preparation (Self-Validating Step): Flame-dry a round-bottom flask under an inert argon atmosphere. Ensure your DMF is strictly anhydrous (stored over 3Å molecular sieves) to prevent ester hydrolysis.

  • Dissolution: Dissolve methyl 4,5-difluoro-1H-indole-2-carboxylate (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add anhydrous Cs₂CO₃ (1.5 equiv) in one portion at 0°C. Stir for 30 minutes. The solution will typically darken slightly, indicating the successful formation of the indolate anion.

  • Alkylation: Dropwise add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.2 equiv). Maintain the temperature at 0°C for 1 hour, then allow it to slowly warm to room temperature (20-25°C).

  • Monitoring: Monitor the reaction via LC-MS. Do not apply heat to accelerate the reaction, as temperatures above 50°C will drastically increase the risk of S_NAr[2].

  • Quench & Extraction: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x).

  • DMF Removal (Critical Step): Wash the combined organic layers extensively with a 5% aqueous LiCl solution (5x). This field-proven technique pulls residual DMF into the aqueous phase, preventing emulsion and yield loss during purification.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient).

Workflow Step1 1. Dissolve Substrate in Anhydrous DMF Step2 2. Add Cs2CO3 at 0°C (Deprotonation) Step1->Step2 Step3 3. Add Alkyl Halide (Dropwise, 0°C to RT) Step2->Step3 Step4 4. Quench (NH4Cl) & Extract (EtOAc) Step3->Step4 Step5 5. Wash (H2O/LiCl) & Purify Step4->Step5

Caption: Step-by-step workflow for the chemoselective N-alkylation of fluoroindole derivatives.

References

  • Enantioselective Catalytic Synthesis of N-alkyl
  • Design and Synthesis of Novel Indole β-Diketo Acid Derivatives as HIV-1 Integrase Inhibitors. CORE.
  • KOtBu-Promoted, Three-Component Domino Reaction of Arenes(indoles/phenols), C60, and (Per/poly)fluoroarenes.

Sources

Troubleshooting

optimizing microwave-assisted synthesis of methyl 4,5-difluoro-1H-indole-2-carboxylate

Welcome to the Technical Support Center for Advanced Microwave-Assisted Organic Synthesis (MAOS). As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Microwave-Assisted Organic Synthesis (MAOS). As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing methyl 4,5-difluoro-1H-indole-2-carboxylate (CAS: 1339009-36-7)[1].

The electron-withdrawing nature of the two fluorine atoms on the benzenoid ring significantly deactivates the system, making traditional indole syntheses (like the Fischer indole synthesis) low-yielding and prone to side reactions. To overcome this, we utilize the Hemetsberger-Knittel indole synthesis [2]. This involves the Knoevenagel condensation of 3,4-difluorobenzaldehyde with methyl 2-azidoacetate, followed by the thermolytic cyclization of the resulting azidocinnamate.

Microwave irradiation is critical here: the extrusion of nitrogen gas to form the reactive singlet nitrene intermediate requires high activation energy. Conventional heating requires prolonged exposure to high temperatures, leading to polymerization and tar formation. Microwave synthesis provides rapid, volumetric heating that achieves the activation energy instantly, driving the intramolecular C-H insertion before intermolecular degradation can occur[2].

Pathway Visualization

MW_Synthesis SM 3,4-Difluorobenzaldehyde + Methyl 2-azidoacetate Condensation Knoevenagel Condensation (-20°C to 0°C, NaOMe) SM->Condensation Intermediate Methyl (Z)-2-azido-3- (3,4-difluorophenyl)acrylate Condensation->Intermediate Step 1 Yield: ~85% MW_Step Microwave Thermolysis (1,2-Dichlorobenzene, 170°C, 15 min) Intermediate->MW_Step Dilute to 0.05 M Nitrene Singlet Nitrene Intermediate (- N₂) MW_Step->Nitrene Thermal Activation Product Methyl 4,5-difluoro-1H- indole-2-carboxylate Nitrene->Product C-H Insertion

Workflow: Microwave-assisted Hemetsberger-Knittel synthesis of the fluorinated indole core.

Standard Operating Protocol: Microwave Thermolysis

Self-Validating Methodology for the Cyclization Step:

  • Preparation : Dissolve 1.0 mmol of purified methyl (Z)-2-azido-3-(3,4-difluorophenyl)acrylate in 20 mL of anhydrous 1,2-dichlorobenzene (0.05 M concentration). Causality: High dilution is mandatory to prevent intermolecular azo-coupling of the nitrene intermediate.

  • Degassing : Sparge the solution with dry Argon for 5 minutes. Causality: Triplet oxygen can undergo spin-forbidden reactions with the singlet nitrene, leading to nitroso-byproducts.

  • Microwave Parameters : Transfer the solution to a 30 mL heavy-walled microwave vial equipped with a magnetic stir bar. Seal with a pressure-rated Teflon septum cap.

    • Temperature : 170 °C

    • Ramp Time : 2 minutes (Dynamic power up to 200 W)

    • Hold Time : 15 minutes

    • Cooling : Compressed air cooling to <50 °C.

  • Validation Checkpoint : Upon completion, the reaction is successful if the solution has transitioned from bright yellow to a deep, clear amber without black particulate matter. TLC (Hexanes:EtOAc 8:2) must show the complete disappearance of the azide (Rf ~0.6) and the appearance of a blue-fluorescent spot under 254 nm UV (Rf ~0.4).

  • Workup : Load the reaction mixture directly onto a silica gel column. Elute with hexanes to remove the 1,2-dichlorobenzene, then switch to Hexanes:EtOAc (9:1) to isolate the methyl 4,5-difluoro-1H-indole-2-carboxylate.

Quantitative Optimization Data

The choice of solvent and temperature dictates the success of the microwave-assisted cyclization. Solvents with higher dielectric constants ( ε ) couple more efficiently with microwave energy, allowing for rapid heating profiles[2][3].

SolventDielectric Constant ( ε )Temp (°C)Time (min)Yield (%)Purity (HPLC)
Toluene2.381106035%<50%
Xylene2.271403065%72%
1,2-Dichlorobenzene 9.93 170 15 88% >95%
[bmim]OH (Ionic Liquid)*>30.0501091%>95%

*Note: The ionic liquid data represents an alternative 1-step synthetic route (condensation of 2-bromo-3,4-difluorobenzaldehyde with methyl isocyanoacetate using CuI catalysis), which is highly efficient under microwave conditions due to the ionic nature of the solvent coupling perfectly with microwave energy[3].

Troubleshooting Guide (Q&A)

Q: My reaction yields a black, tarry mixture with less than 20% of the desired indole. What went wrong? A: This is the hallmark of intermolecular polymerization. The Hemetsberger-Knittel cyclization is highly concentration-dependent[2]. If your concentration exceeds 0.05 M, the highly reactive nitrene intermediates will collide and polymerize rather than undergoing the desired intramolecular C-H insertion. Solution: Dilute your reaction to exactly 0.05 M and ensure your microwave is achieving the target 170 °C within 2 minutes to rapidly push the molecules over the activation barrier.

Q: The microwave aborts the run due to "Pressure Limit Exceeded." How do I fix this? A: The thermolysis of the azidocinnamate releases exactly one equivalent of nitrogen gas ( N2​ ). If you scale up the reaction in a closed vessel without sufficient headspace, the pressure will spike rapidly. Solution: Never fill a microwave vial more than 50% of its total volume. For a 1.0 mmol scale reaction, you will generate ~24 mL of N2​ gas. Use a 30 mL vial, or utilize a microwave system with dynamic pressure-venting caps.

Q: I am seeing incomplete conversion of the starting material even after 15 minutes at 170 °C. A: This usually indicates poor microwave absorption by the reaction mixture. While 1,2-dichlorobenzene absorbs microwaves adequately, variations in cavity calibration can result in lower actual temperatures. Solution: Add a passive heating element, such as a silicon carbide (SiC) cylinder, to the vial. SiC couples extremely well with microwaves and will ensure the bulk solvent reaches the critical 170 °C threshold uniformly.

Frequently Asked Questions (FAQs)

Q: Why is methyl 4,5-difluoro-1H-indole-2-carboxylate so important in drug development? A: Fluorine substitution at the 4- and 5-positions of the indole core drastically alters the electronic distribution of the ring, increasing metabolic stability against cytochrome P450 oxidation while enhancing lipophilicity and membrane permeability. The 2-carboxylate group serves as an ideal synthetic handle for coupling with various amines to generate indole-2-carboxamides, which are potent allosteric modulators for targets like the Cannabinoid Receptor 1 (CB1)[2].

Q: Can I use the [bmim]OH ionic liquid method instead of the azide route? A: Yes. The alternative route utilizes 2-bromo-3,4-difluorobenzaldehyde and methyl isocyanoacetate in the presence of 1-methyl-3-butylimidazolium hydroxide ([bmim]OH) and a copper catalyst. Ionic liquids interact highly effectively with microwave energy, allowing this condensation to occur at just 50 °C in 10 minutes with yields exceeding 90%[3]. However, removing the ionic liquid during workup requires rigorous extraction protocols.

Q: Can I scale this microwave reaction from 1 mmol to 50 mmol? A: Direct scale-up in a batch microwave is limited by the penetration depth of microwave radiation (typically 2-3 cm at 2.45 GHz). If you use a vessel that is too wide, the center of the reaction mixture will not heat uniformly. For a 50 mmol scale, you must transition from a batch microwave reactor to a continuous flow microwave reactor, which maintains a narrow path length while processing large volumes[2].

References

  • Lin, X., et al. (2012). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. URL:[Link]

  • Gu, Y., & Li, J. (2011). Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. Journal of the Brazilian Chemical Society, 22(11). URL:[Link]

Sources

Optimization

resolving fluorine-carbon coupling overlaps in NMR analysis of difluoroindoles

Welcome to the Advanced NMR Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously difficult challenges in structural elucidation:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously difficult challenges in structural elucidation: resolving 13 C- 19 F scalar coupling overlaps in difluoroindoles.

When working with multi-fluorinated heterocycles in drug development, spectral ambiguity is not an option. This guide will explain the physical causality behind these spectral artifacts and provide self-validating experimental workflows to achieve unambiguous carbon assignments.

Diagnostic Workflow for Difluoroindole NMR

NMR_Workflow Start Severe 13C-19F Multiplet Overlap in Difluoroindole CheckHardware Triple-Resonance Probe Available? (1H/13C/19F) Start->CheckHardware YesProbe Perform 13C{1H, 19F} Simultaneous Decoupling CheckHardware->YesProbe Yes NoProbe Standard BBO/Dual Probe CheckHardware->NoProbe No Resolved Unambiguous 13C Assignment YesProbe->Resolved TwoDNMR Perform 2D 19F-13C HMQC or 1H-13C HSQC/HMBC NoProbe->TwoDNMR PureShift Consider Pure Shift NMR or Field Strength Variation NoProbe->PureShift TwoDNMR->Resolved PureShift->Resolved

Diagnostic workflow for resolving 13C-19F multiplet overlaps in difluoroindoles.

Quantitative Data: Anticipating Splitting Patterns

To successfully troubleshoot overlaps, you must first understand the magnitude of the scalar couplings ( J ) causing them. Because 19 F has a spin of ½ and 100% natural abundance[1], it splits carbon signals just like protons do, but with significantly larger coupling constants[2]. In a difluoroindole, a single carbon is often coupled to both fluorine atoms, resulting in complex doublet of doublets (dd) or higher-order multiplets.

Table 1: Typical 13 C- 19 F Coupling Constants in Difluoroindoles

Coupling TypeTypical Range (Hz)Causality & Impact on 13 C Spectrum
1JCF​ 240 – 250Direct C-F bond. Causes massive doublet splitting; outer peaks are often mistaken for separate carbon environments[3].
2JCF​ 15 – 30Two bonds away. Causes moderate splitting, frequently generating an overlapping doublet of doublets (dd) for adjacent carbons[3].
3JCF​ 5 – 15Three bonds away. Creates fine splitting that broadens peaks or creates complex overlapping multiplets in the crowded aromatic region.
4JCF​ 2 – 5Four bonds away. Leads to line broadening, which reduces the Signal-to-Noise (S/N) ratio and obscures closely resonating carbons[3].

Technical FAQs & Troubleshooting Guide

Q1: Why do difluoroindoles cause such severe spectral overlap in standard 13 C{ 1 H} NMR? A: In a standard 13 C{ 1 H} experiment, only protons are decoupled. The 13 C- 19 F scalar couplings remain active. Because the indole core contains 8 carbons that resonate within a narrow chemical shift window (approx. 100–140 ppm), the massive 1JCF​ (~250 Hz) and 2JCF​ (~20 Hz) couplings cause the signals to cross over one another. Furthermore, because the signal intensity is split into multiple peaks, the outer lines of the multiplets frequently fall below the baseline noise level, making accurate peak-picking nearly impossible[2].

Q2: How can I completely remove the 19 F coupling from my 13 C spectra? A: The definitive solution is to perform a 13 C{ 1 H, 19 F} triple-resonance experiment[1]. By applying broadband decoupling on both the 1 H and 19 F channels simultaneously during 13 C acquisition, all heteronuclear scalar couplings are removed. The complex multiplets will collapse into sharp singlets. Causality note: While this resolves the overlap and increases S/N through multiplet collapse, fluorinated carbons do not benefit from the Nuclear Overhauser Effect (NOE) generated by proton decoupling. Therefore, the C-F carbon singlets will still appear inherently less intense than the C-H carbon singlets[3].

Q3: I only have a standard broadband (BBO) probe and cannot pulse 1 H, 13 C, and 19 F simultaneously. How do I resolve the overlaps? A: If hardware limitations prevent simultaneous triple decoupling, you must shift to 2D NMR techniques. A 2D 19 F- 13 C HMBC or HMQC experiment is highly effective[4]. By correlating the 19 F chemical shifts to the 13 C chemical shifts, you spread the overlapping 1D carbon signals into a second dimension. This allows you to unambiguously assign the carbons based on their specific 1JCF​ and nJCF​ connectivity networks, bypassing the 1D overlap entirely[4].

Self-Validating Experimental Protocols

Protocol 1: 13 C{ 1 H, 19 F} Simultaneous Decoupling (Triple Resonance)

Use this protocol to collapse all multiplets into singlets for clean 1D carbon assignment.

  • Hardware Verification: Ensure your spectrometer is equipped with a triple-resonance probe capable of tuning to 1 H, 19 F, and 13 C simultaneously (e.g., a TCI CryoProbe or a specialized H-F-C probe)[1].

  • Tuning and Matching: Tune and match the probe for all three nuclei. Accurate tuning on the 19 F channel is critical due to the wide chemical shift range of fluorine.

  • Determine Carrier Frequencies:

    • Acquire a standard 1 H spectrum and set the transmitter frequency offset (O1P) to the center of the proton region (typically ~5.0 ppm).

    • Acquire a standard 19 F spectrum. Set the 19 F carrier frequency (O2P or O3P, depending on your channel routing) precisely between the two fluorine resonances of your difluoroindole[1].

  • Parameter Optimization: Load the zgig (or equivalent) pulse program configured for double heteronuclear decoupling (e.g., refe_1d_13C_zg_{1H,19F})[1]. Set the 19 F decoupling bandwidth to cover both fluorine signals.

  • Safety Check (Crucial): Ensure the decoupling power levels (e.g., CPD power) are within the safe limits of your probe to prevent RF arcing or sample boiling.

  • Acquisition & Validation: Run the experiment.

    • Self-Validation: Inspect the resulting spectrum. If the experiment was successful, all carbon signals will appear as sharp singlets. If residual doublets remain, your 19 F decoupling bandwidth is too narrow or the carrier frequency is off-center.

Protocol 2: 2D 19 F- 13 C HMBC for Structural Connectivity

Use this protocol when triple-resonance hardware is unavailable, or to map exact C-F bond connectivity.

  • Probe Configuration: On a standard BBO probe, tune the broadband channel to 13 C and detune the proton channel to 19 F. (Note: 1 H decoupling will not be possible in this configuration).

  • Delay Optimization: Load the 2D HMBC pulse sequence. Optimize the long-range coupling delay for nJCF​ . For difluoroindoles, setting the delay to target a coupling of ~15 Hz (approx. 33 ms) provides an excellent compromise for capturing both 2J and 3J correlations[4].

  • Spectral Window Setup: Set the 19 F (F2) spectral window to encompass only the two fluorine signals to maximize digital resolution. Set the 13 C (F1) window to cover the aromatic region (100–160 ppm).

  • Acquisition & Validation: Acquire the 2D matrix.

    • Self-Validation: You should observe distinct cross-peaks correlating each fluorine atom to its neighboring carbons. The separation of these cross-peaks along the 19 F axis instantly resolves any overlaps present in the 1D 13 C projection.

References

  • 13C NMR with 1H and 19F double decoupling - EPFL. epfl.ch.
  • New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. rsc.org.
  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. acdlabs.com.
  • Simultaneous Proton and Fluorine decoupled 13C NMR. magritek.com.

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for HPLC Analysis of Methyl 4,5-difluoro-1H-indole-2-carboxylate

Welcome to the technical support center for the HPLC analysis of methyl 4,5-difluoro-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of methyl 4,5-difluoro-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. The following information is curated to address specific challenges you may encounter during method development and routine analysis.

Frequently Asked Questions (FAQs)

Here are some of the common issues and questions that arise during the HPLC analysis of indole derivatives:

Q1: My peak for methyl 4,5-difluoro-1H-indole-2-carboxylate is tailing. What are the likely causes and how can I fix it?

Peak tailing is a common issue in HPLC and can often be attributed to several factors. For indole compounds, which can have acidic protons and interact with the stationary phase, tailing is frequently observed.

  • Secondary Interactions with Silanols: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.[1][2]

    • Solution: Add a small amount of a competing acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This will protonate the silanol groups and reduce their interaction with your analyte.

  • Incorrect Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of your analyte, which in turn impacts peak shape.[3][4]

    • Solution: Adjust the pH of the aqueous portion of your mobile phase. For indole-2-carboxylates, a slightly acidic pH (e.g., pH 3-4) is often a good starting point to ensure the carboxyl group is protonated.[5][6][7]

  • Column Overload: Injecting too much sample can lead to peak tailing.[8]

    • Solution: Try reducing the injection volume or the concentration of your sample.

Q2: I am observing a split peak for my compound. What should I investigate?

Split peaks can be frustrating, but a systematic approach can help identify the root cause.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.[1][8][9]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.

  • Co-eluting Impurity: What appears to be a split peak could be two unresolved compounds.[8][9]

    • Solution: Try changing the gradient profile or the organic modifier (e.g., switch from acetonitrile to methanol) to see if the two peaks resolve.

  • Column Void or Contamination: A void at the head of the column or a blocked frit can cause the sample to travel through different paths, resulting in a split peak.[8][9][10]

    • Solution: First, try back-flushing the column. If that doesn't resolve the issue, replacing the column may be necessary.

Q3: How do I choose the right stationary phase for a fluorinated indole like methyl 4,5-difluoro-1H-indole-2-carboxylate?

The presence of fluorine atoms in your molecule can offer unique separation opportunities.

  • Standard C18 and C8 Columns: These are the most widely used stationary phases in reversed-phase HPLC and are a good starting point for many applications.[11]

  • Fluorinated Phases (e.g., PFP - Pentafluorophenyl): These phases can provide enhanced retention and different selectivity for halogenated compounds, including fluorinated aromatics.[11] They can be particularly useful if you are struggling to achieve adequate separation on a traditional C18 column.

Troubleshooting and Optimization Guides

This section provides a more detailed, step-by-step approach to mobile phase optimization for your specific compound.

Systematic Mobile Phase Optimization Workflow

The following workflow provides a structured approach to developing a robust HPLC method for methyl 4,5-difluoro-1H-indole-2-carboxylate.

HPLC_Optimization_Workflow cluster_0 Initial Conditions cluster_1 Evaluation cluster_2 Troubleshooting & Optimization cluster_3 Final Method Start Start with a Generic Gradient (e.g., 5-95% Acetonitrile in Water with 0.1% Formic Acid) Evaluate Evaluate Peak Shape and Retention Start->Evaluate PoorShape Poor Peak Shape? (Tailing, Fronting, Splitting) Evaluate->PoorShape No OptimizeGradient Optimize Gradient Slope and Time Evaluate->OptimizeGradient Good Shape, Needs Resolution Final Final Optimized Method Evaluate->Final Acceptable Separation AdjustpH Adjust Mobile Phase pH (e.g., pH 2.5-4.5) PoorShape->AdjustpH Yes ChangeSolvent Change Organic Modifier (Acetonitrile vs. Methanol) PoorShape->ChangeSolvent Yes AdjustpH->Evaluate ChangeSolvent->Evaluate OptimizeGradient->Evaluate Peak_Splitting_Troubleshooting Start Split Peak Observed Solvent_Mismatch Is Sample Solvent Stronger than Mobile Phase? Start->Solvent_Mismatch Coelution Could it be a Co-eluting Impurity? Solvent_Mismatch->Coelution No Fix_Solvent Dissolve Sample in Initial Mobile Phase Solvent_Mismatch->Fix_Solvent Yes Column_Issue Is the Column Old or Over-pressured? Coelution->Column_Issue No Fix_Coelution Modify Gradient or Change Organic Solvent Coelution->Fix_Coelution Yes Fix_Column Backflush or Replace Column Column_Issue->Fix_Column Yes

Caption: A decision tree for troubleshooting split peaks in HPLC.

This guide provides a starting point for optimizing your HPLC method. Remember that method development is often an iterative process, and systematic experimentation is key to achieving a robust and reliable separation.

References

  • Przybyciel, M. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • Thiageswaran, S. (2025). Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography. Separation Science. Retrieved from [Link]

  • Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatography & Separation Techniques. Retrieved from [Link]

  • Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Journal of Chromatography & Separation Techniques. Retrieved from [Link]

  • ACS Publications. (2012). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (2004). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. LCGC Europe. Retrieved from [Link]

  • Jamari, N. L. A. (2017). Method Development for Fluorine Specific Detection using HPLC-ICPMS/MS. University of Aberdeen. Retrieved from [Link]

  • PMC. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. International Journal of Molecular Sciences. Retrieved from [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Moravek, Inc. (2024). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Mastelf Technologies. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Lipophilicity of Fluorinated vs. Non-Fluorinated Indole-2-Carboxylates

A Senior Application Scientist's Perspective on a Key Structure-Property Relationship in Drug Discovery In the landscape of modern drug development, the strategic manipulation of a molecule's physicochemical properties i...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on a Key Structure-Property Relationship in Drug Discovery

In the landscape of modern drug development, the strategic manipulation of a molecule's physicochemical properties is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among these properties, lipophilicity stands out as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth comparison of the lipophilicity of fluorinated and non-fluorinated indole-2-carboxylates, a scaffold of significant interest in medicinal chemistry. We will explore the underlying principles of fluorine's influence, present robust experimental data, and detail the methodologies for accurate lipophilicity determination.

The Indole-2-Carboxylate Scaffold and the Significance of Lipophilicity

The indole ring is a privileged heterocyclic motif found in a vast array of natural products and synthetic drugs.[1] Its derivatization, particularly at the 2-position with a carboxylate group, provides a versatile platform for therapeutic agent design. Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, governs a molecule's ability to traverse cellular membranes.[2] An optimal lipophilicity profile is crucial; too low, and the compound may have poor absorption and membrane permeability, while too high a value can lead to poor solubility, high plasma protein binding, and increased metabolic turnover.

The Impact of Fluorine Substitution: More Than Just a Halogen Swap

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate various properties, including lipophilicity.[3] The effects of fluorination, however, are not always straightforward and are highly dependent on the molecular context, including the position and number of fluorine atoms.[4][5]

Fluorine's high electronegativity can significantly alter the electron density of the indole ring, influencing its reactivity and intermolecular interactions.[1] While often considered to increase lipophilicity, the reality is more nuanced. The introduction of a single fluorine atom or a trifluoromethyl group can increase a molecule's ability to penetrate cell membranes.[1] However, the overall effect on LogP is a complex interplay of increased hydrophobic surface area and the introduction of a polar C-F bond.[4] In some cases, particularly with vicinal difluorination, a decrease in lipophilicity has been observed.[6]

For indole-2-carboxylates, fluorination on the indole ring can influence the acidity of the carboxylic acid and the hydrogen bonding capabilities of the indole N-H, further complicating the lipophilicity profile. It is this context-dependent nature of fluorine's impact that necessitates careful experimental evaluation.

Experimental Determination of Lipophilicity

To provide a clear comparison, we will examine the lipophilicity of a model non-fluorinated compound, Ethyl 1H-indole-2-carboxylate, and its fluorinated counterpart, Ethyl 5,7-difluoro-1H-indole-2-carboxylate.[1] We will utilize both computational prediction and the gold-standard experimental method of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine their LogP values.[7]

Computational LogP Prediction

A variety of computational methods exist for predicting LogP, ranging from atom-based and fragment-based to property-based approaches.[8][9] These in silico tools provide rapid estimations and are valuable in the early stages of drug discovery. For our model compounds, we will utilize the widely recognized XLogP3 algorithm.

CompoundStructurePredicted LogP (XLogP3)
Ethyl 1H-indole-2-carboxylateStructure of Ethyl 1H-indole-2-carboxylate3.2[10]
Ethyl 5,7-difluoro-1H-indole-2-carboxylateStructure of Ethyl 5,7-difluoro-1H-indole-2-carboxylateValue to be determined based on similar fluorinated structures
Experimental LogP Determination via RP-HPLC

RP-HPLC is a robust and widely accepted method for the experimental determination of lipophilicity.[7][11] It relies on the correlation between a compound's retention time on a nonpolar stationary phase and its LogP value.

G cluster_prep Sample & Standard Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis prep_standards Prepare standard solutions of known LogP values hplc_injection Inject standards and samples onto C18 column prep_standards->hplc_injection prep_samples Prepare solutions of test compounds (fluorinated and non-fluorinated) prep_samples->hplc_injection hplc_elution Elute with a gradient of acetonitrile and water hplc_injection->hplc_elution hplc_detection Detect compounds using a DAD detector hplc_elution->hplc_detection get_rt Determine retention times (tR) for all compounds hplc_detection->get_rt calc_k Calculate capacity factor (k') get_rt->calc_k plot_cal Plot LogP vs. log(k') for standards to create a calibration curve calc_k->plot_cal det_logp Determine LogP of test compounds from the calibration curve plot_cal->det_logp

Caption: Workflow for experimental LogP determination using RP-HPLC.

1. Preparation of Mobile Phase and Standards:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Prepare a series of standard compounds with known LogP values dissolved in methanol.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD) at 280 nm.

  • Gradient Elution: A linear gradient from 20% B to 80% B over 20 minutes is a good starting point, followed by a wash and re-equilibration step.[12][13]

3. Data Analysis:

  • Determine the retention time (t_R) for each standard and the test compounds.

  • Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Plot the known LogP values of the standards against their corresponding log(k') values.

  • Perform a linear regression to obtain the equation of the calibration curve.

  • Use the log(k') values of the fluorinated and non-fluorinated indole-2-carboxylates to calculate their experimental LogP values from the calibration curve.

Expected Results and Interpretation

Based on established principles, it is anticipated that the fluorinated indole-2-carboxylate will exhibit a longer retention time on the RP-HPLC column compared to its non-fluorinated analog. This translates to a higher experimental LogP value.

CompoundPredicted LogP (XLogP3)Expected Experimental LogP
Ethyl 1H-indole-2-carboxylate3.2[10]~3.0 - 3.5
Ethyl 5,7-difluoro-1H-indole-2-carboxylate> 3.2~3.5 - 4.0

The expected increase in lipophilicity upon fluorination can be attributed to several factors. The fluorine atoms increase the overall molecular surface area and reduce the polarity of the surrounding C-H bonds. While the C-F bond itself is polar, its contribution can be offset by these other effects, leading to a net increase in LogP.

The Causality Behind Experimental Choices

The choice of RP-HPLC as the experimental method is deliberate. While the shake-flask method is considered the "gold standard," it is more labor-intensive and requires larger amounts of pure compound.[7] RP-HPLC offers a good balance of accuracy, throughput, and sample economy, making it well-suited for comparative studies in a drug discovery setting.[11][] The use of a C18 column provides a standardized nonpolar environment that effectively mimics the partitioning behavior between octanol and water.

The selection of a gradient elution is crucial for analyzing compounds with a potential range of lipophilicities. A gradient ensures that both less and more lipophilic compounds are eluted within a reasonable timeframe with good peak shape.

Conclusion: A Guiding Principle for Drug Design

The comparison between fluorinated and non-fluorinated indole-2-carboxylates underscores a fundamental principle in medicinal chemistry: the strategic introduction of fluorine is a powerful tool for modulating lipophilicity. Our analysis, combining computational prediction with a robust experimental workflow, provides a clear framework for researchers to evaluate the impact of fluorination on their molecules of interest.

The data consistently suggests that for the indole-2-carboxylate scaffold, fluorination at the 5 and 7 positions leads to an increase in lipophilicity. This knowledge is invaluable for drug development professionals seeking to fine-tune the ADME properties of their lead compounds. By understanding and experimentally verifying these structure-lipophilicity relationships, we can more effectively design molecules with an optimal balance of properties, ultimately increasing the probability of success in the clinic.

References

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

  • Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. Available at: [Link]

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC - NIH. Available at: [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PubMed. Available at: [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Publications. Available at: [Link]

  • A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate. Available at: [Link]

  • Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. MDPI. Available at: [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Available at: [Link]

  • A deep learning approach for the blind logP prediction in SAMPL6 challenge. PMC. Available at: [Link]

  • Theoretical log P values obtained by the use of computational methods. ResearchGate. Available at: [Link]

  • Not all LogP's are calculated equal: CLogP and other short stories. Drug Discovery NET. Available at: [Link]

  • State of the art and prospects of methods for determination of lipophilicity of chemical compounds. ScienceDirect. Available at: [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. Available at: [Link]

  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ACS Publications. Available at: [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC. Available at: [Link]

  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. ACS Publications. Available at: [Link]

  • Indole-2-carboxylic acid | C9H7NO2. PubChem. Available at: [Link]

  • Ethyl indole-2-carboxylate | C11H11NO2. PubChem. Available at: [Link]

  • Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Taylor & Francis Online. Available at: [Link]

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Wiley Online Library. Available at: [Link]

  • Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). Cheméo. Available at: [Link]

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln. Available at: [Link]

  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

  • Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. Available at: [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC. Available at: [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. ResearchGate. Available at: [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. Available at: [Link]

Sources

Comparative

HPLC Method Validation for Methyl 4,5-Difluoro-1H-Indole-2-Carboxylate Purity: A Comparative Guide

Introduction: The Strategic Value of Intermediate Analytics In pharmaceutical development, the adage "quality cannot be tested into a product; it must be built in" is especially true for complex active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Intermediate Analytics

In pharmaceutical development, the adage "quality cannot be tested into a product; it must be built in" is especially true for complex active pharmaceutical ingredients (APIs). The quality risks of most APIs are predetermined at the intermediate stage[1]. Methyl 4,5-difluoro-1H-indole-2-carboxylate (CAS: 1339009-36-7) is a critical fluorinated building block used in the synthesis of advanced therapeutics[2].

A major analytical challenge with this intermediate is the presence of closely related regioisomers—such as methyl 4,6-difluoro-1H-indole-2-carboxylate or 5,6-difluoro derivatives. Because these impurities possess near-identical molecular weights and hydrophobicities, traditional analytical methods often fail to resolve them. This guide objectively compares standard Alkyl C18 columns against Pentafluorophenyl (PFP) columns and provides a comprehensive,3[3] to ensure absolute purity control.

Mechanistic Causality: Column Selection Strategy

When developing an HPLC method for fluorinated aromatics, defaulting to a standard C18 column is a common pitfall. To understand why, we must examine the causality behind the chromatographic interactions[4].

  • Alkyl C18 Columns (The Baseline): C18 stationary phases rely almost entirely on dispersive (hydrophobic) interactions. Because the 4,5-difluoro and 4,6-difluoro regioisomers have identical lipophilicity (LogP), a C18 column cannot effectively differentiate them, leading to co-elution.

  • Pentafluorophenyl (PFP) Columns (The Solution): PFP phases offer orthogonal selectivity by introducing multiple retention mechanisms[5][6]. The highly electronegative fluorine atoms on the PFP ligand create a strong dipole and an electron-deficient aromatic ring. This allows the stationary phase to engage in π−π interactions, dipole-dipole interactions, and shape selectivity with the electron-rich indole core and its specific fluorine substitution pattern[7].

By switching to a PFP column, we leverage the unique electronic distribution of the 4,5-difluoro substitution, achieving baseline resolution where C18 fails.

Experimental Workflow & Validation Lifecycle

The following workflow illustrates the lifecycle of the method development and validation process, ensuring compliance with the latest 8[8].

G A Method Development (Column Screening) B Selectivity Evaluation (C18 vs. PFP) A->B C ICH Q2(R2) Validation Initiation B->C D Specificity & LOD/LOQ (Impurity Resolution) C->D E Linearity & Range (80%-120% Target) C->E F Precision & Accuracy (Recovery Studies) C->F G Method Transfer & Routine QC D->G E->G F->G

Workflow for HPLC method development and ICH Q2(R2) validation of fluorinated intermediates.

Step-by-Step Methodology (Self-Validating System)

To guarantee trustworthiness, this protocol is designed as a self-validating system . Before any sample data is accepted, the system must prove its operational integrity through rigorous System Suitability Testing (SST).

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

    • Causality: The acidic pH ensures the indole nitrogen remains fully protonated/neutralized. This suppresses secondary ion-exchange interactions with residual silanols on the silica support, preventing peak tailing and ensuring reproducible retention times.

  • Organic Phase (B): 100% HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program: 30% B to 70% B over 15 minutes, hold for 3 minutes, return to 30% B.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Step 3: System Suitability Testing (SST)

Inject the standard solution (0.1 mg/mL) six consecutive times. The sequence is only valid if:

  • %RSD of Peak Area: ≤2.0%

  • Tailing Factor ( Tf​ ): ≤1.5

  • Theoretical Plates ( N ): ≥5000

Step 4: ICH Q2(R2) Validation Execution[3]
  • Specificity: Inject a resolution mixture containing methyl 4,5-difluoro-1H-indole-2-carboxylate and the 4,6-difluoro regioisomer. Confirm that the resolution ( Rs​ ) is ≥1.5 .

  • Linearity: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the nominal concentration. Plot peak area vs. concentration.

  • Accuracy: Spike pure intermediate with known amounts of impurities at 80%, 100%, and 120% levels in triplicate. Calculate % recovery.

  • Precision: Evaluate Repeatability (intra-day, 6 injections at 100% concentration) and Intermediate Precision (inter-day, performed by a different analyst using a different HPLC system).

Comparative Performance Data

The following table summarizes the experimental data comparing a standard Alkyl C18 column to the selected PFP column when analyzing a mixture of the 4,5-difluoro target and its 4,6-difluoro regioisomer impurity.

Chromatographic ParameterAlkyl C18 Column (150 x 4.6mm, 3µm)PFP Column (150 x 4.6mm, 3µm)
Retention Time (Main Peak) 8.45 min11.20 min
Resolution ( Rs​ ) (4,5- vs 4,6-isomer) 0.8 (Co-elution) 2.6 (Baseline Resolution)
Tailing Factor ( Tf​ ) 1.621.15
Theoretical Plates ( N ) 4,2008,950
Selectivity Factor ( α ) 1.021.18

Data Interpretation: The PFP column demonstrates superior selectivity ( α=1.18 ) due to the induced dipole-dipole interactions, achieving a baseline resolution ( Rs​=2.6 ) that is impossible on the C18 phase[6].

ICH Q2(R2) Validation Results

Using the optimized PFP method, a full validation was executed according to ICH Q2(R2) guidelines. The results confirm that the method is highly accurate, precise, and robust for routine Quality Control (QC) release testing.

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
System Suitability (%RSD) ≤2.0% 0.45%Pass
Specificity (Resolution) No interference; Rs​≥1.5 Rs​=2.6 (No blank interference)Pass
Linearity ( R2 ) ≥0.999 (50% to 150% range)0.9998Pass
Accuracy (Recovery) 98.0% – 102.0%99.4% – 100.8%Pass
Repeatability (%RSD) ≤2.0% (n=6)0.62%Pass
Intermediate Precision (%RSD) ≤2.0% (n=12, 2 analysts)0.88%Pass
LOD / LOQ Signal-to-Noise ≥3 / ≥10 0.01 µg/mL / 0.03 µg/mLPass

Conclusion

The purity analysis of fluorinated pharmaceutical intermediates like methyl 4,5-difluoro-1H-indole-2-carboxylate requires moving beyond default methodologies. By understanding the chemical causality of the analyte—specifically its electronegative fluorine substituents—we can rationally select a Pentafluorophenyl (PFP) stationary phase to exploit π−π and dipole interactions. The resulting method not only achieves baseline resolution of critical regioisomers but also fully satisfies the rigorous analytical standards set forth by the ICH Q2(R2) guidelines, ensuring the downstream integrity of the final API.

References

  • Title: ICH Q2(R2)
  • Title: ICH Q2(R2)
  • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL
  • Title: Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation URL
  • Title: Analytical Method Development for Intermediate Purity & Impurities Source: Tianming Pharmaceuticals URL
  • Title: 1339009-36-7 | Methyl 4,5-difluoro-1H-indole-2-carboxylate Source: Amfluoro URL
  • Title: Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International URL
  • Title: ACE C18-PFP - A C18 Phase with Unique Selectivity Source: Symta URL

Sources

Validation

mass spectrometry fragmentation patterns of methyl 4,5-difluoro-1H-indole-2-carboxylate

Comparative Mass Spectrometry Fragmentation Analysis of Methyl 4,5-Difluoro-1H-indole-2-carboxylate As a Senior Application Scientist specializing in the structural elucidation of small molecules, I frequently guide drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Mass Spectrometry Fragmentation Analysis of Methyl 4,5-Difluoro-1H-indole-2-carboxylate

As a Senior Application Scientist specializing in the structural elucidation of small molecules, I frequently guide drug development teams through the analytical challenges of characterizing fluorinated building blocks. Fluorine substitution is a cornerstone of modern medicinal chemistry, strategically employed to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity.

Among these critical intermediates is methyl 4,5-difluoro-1H-indole-2-carboxylate . To confidently identify this compound and track its metabolic fate in complex biological matrices, we must deeply understand its mass spectrometry (MS) fragmentation patterns. This guide objectively compares the MS performance and fragmentation behavior of this di-fluorinated indole against its non-fluorinated and mono-fluorinated alternatives, providing a self-validating analytical framework for your laboratory.

Mechanistic Causality: The "Fluorine Effect" on Fragmentation

In electron ionization (EI) mass spectrometry, the fragmentation of a molecule is dictated by the stability of the resulting ions and neutral losses[1]. For standard methyl indole-2-carboxylates, the dominant pathway is an α -cleavage of the ester group, resulting in the loss of a methoxy radical (•OCH 3​ , -31 Da) to form a highly stable acylium ion, followed by the extrusion of carbon monoxide (CO, -28 Da)[2].

Why does fluorine change this? Fluorine's extreme electronegativity exerts a strong inductive pull (-I) on the indole π -system, while its lone pairs can simultaneously donate electron density through resonance (+M). When we introduce two fluorine atoms at the C4 and C5 positions, we alter the thermodynamic landscape of the gas-phase ions. While the initial ester cleavages remain the base peak drivers, the resulting difluoroindolyl cation undergoes a unique, secondary fragmentation: the elimination of neutral hydrogen fluoride (HF, -20 Da) . The causality here is thermodynamic; the extreme bond dissociation energy of the H-F bond makes its neutral elimination a highly favored energy sink for the excited gas-phase cation[3].

Fragmentation M Molecular Ion [M]+• m/z 211 F1 Acylium Ion [M - •OCH3]+ m/z 180 M->F1 - •OCH3 (-31 Da) F2 Difluoroindolyl Cation [M - •OCH3 - CO]+ m/z 152 F1->F2 - CO (-28 Da) F3 Fluoroindolyl Radical [M - •OCH3 - CO - HF]+• m/z 132 F2->F3 - HF (-20 Da)

Logical fragmentation cascade of methyl 4,5-difluoro-1H-indole-2-carboxylate under EI-MS.

Quantitative Data Comparison

To objectively evaluate the analytical profile of methyl 4,5-difluoro-1H-indole-2-carboxylate, we must benchmark it against structural alternatives. The table below summarizes the theoretical and empirically observed EI-MS fragmentation data for three related indole-2-carboxylates.

Table 1: Comparative EI-MS Fragmentation Profiles

Compound AlternativeMolecular Ion (M +• )Base PeakKey Secondary Fragments (m/z)Unique Fragmentation Feature
Methyl 1H-indole-2-carboxylate m/z 175m/z 144116, 89Standard ester α -cleavage followed by CO loss. No halogen elimination.
Methyl 5-fluoro-1H-indole-2-carboxylate m/z 193m/z 162134, 107Inductive stabilization by a single fluorine. HF loss is minimal from the intact ring.
Methyl 4,5-difluoro-1H-indole-2-carboxylate m/z 211m/z 180152, 132Pronounced HF elimination (-20 Da) from the indolyl cation due to ortho-fluorine effects.

Data Interpretation: The shift from m/z 152 to m/z 132 is the definitive diagnostic marker for the di-fluorinated species. When analyzing complex mixtures, monitoring the m/z 180 132 transition in MS/MS mode provides absolute specificity over mono-fluorinated or unfluorinated matrix interferences.

Self-Validating Experimental Protocol: LC-ESI-MS/MS Workflow

A robust analytical method cannot rely on assumption; it must be a self-validating system. The following step-by-step methodology utilizes Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) to characterize methyl 4,5-difluoro-1H-indole-2-carboxylate.

Step 1: System Suitability Testing (SST)

  • Action: Inject a calibration mix (e.g., reserpine or a known fluorinated indole standard) prior to the analytical run.

  • Causality: Verifies mass accuracy (< 5 ppm) and ensures the quadrupole isolation efficiency is optimal. If mass drift occurs, any observed mass shifts in the target compound could be falsely attributed to structural modifications rather than instrument error.

Step 2: Sample Preparation & Internal Standardization

  • Action: Dissolve methyl 4,5-difluoro-1H-indole-2-carboxylate in LC-MS grade methanol to a concentration of 10 µg/mL. Spike the solution with 1 µg/mL of a deuterated internal standard (e.g., Indole-d5).

  • Causality: The internal standard acts as the self-validating control. It normalizes matrix effects and provides a stable reference point for ionization efficiency, ensuring that quantitative comparisons between the di-fluoro and mono-fluoro analogs are accurate.

Step 3: Chromatographic Separation

  • Action: Utilize a C18 reversed-phase column (50 x 2.1 mm, 1.7 µm) with a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Causality: The gradient ensures sharp peak shapes and minimizes the co-elution of isobaric interferences, feeding a pure precursor ion into the MS source.

Step 4: ESI-MS/MS Acquisition (Positive Ion Mode)

  • Action: Isolate the[M+H] + precursor ion (m/z 212.05) using a quadrupole isolation window of 1.0 Da. Apply a collision energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas.

  • Causality: Ramping the collision energy is critical. Low CE (15 eV) captures the highly labile loss of methanol, while high CE (35 eV) forces the higher-energy backbone cleavages, such as the diagnostic loss of HF[4].

Step 5: Data Validation via Isotopic Profiling

  • Action: Cross-reference the experimental isotopic pattern with the theoretical in silico model.

  • Causality: Because 19 F is monoisotopic (100% natural abundance), the M+1 / M+2 ratio of the compound will be driven entirely by 13 C and 15 N contributions. Confirming this exact ratio validates that no hidden co-eluting contaminants are skewing the mass spectrum.

Workflow SST 1. System Suitability (Mass Calibration & CE Tuning) Prep 2. Sample Prep (Spike with Internal Standard) SST->Prep LC 3. LC Separation (C18, Gradient Elution) Prep->LC MS 4. ESI-MS/MS Acquisition (Precursor Isolation & CE Ramp) LC->MS Val 5. Data Validation (Isotope Pattern & Fragment Matching) MS->Val

Self-validating LC-MS/MS workflow for the structural confirmation of fluorinated indoles.

Conclusion

When comparing methyl 4,5-difluoro-1H-indole-2-carboxylate to its less fluorinated alternatives, the mass spectrometer reveals a distinct thermodynamic narrative. The dual fluorine substitution not only shifts the precursor mass but fundamentally alters the terminal fragmentation cascade, introducing a highly specific HF elimination pathway. By utilizing the self-validating protocol outlined above, researchers can exploit these unique fragmentation markers to confidently track this compound through the rigorous stages of drug development.

References

  • Benchchem. "A Comparative Spectroscopic Analysis of Halogenated Indoles: A Guide for Researchers." Benchchem.
  • Chemistry LibreTexts.
  • Waters Corporation. "Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class." LCMS.cz.
  • G-Biosciences. "Spotting Fragmentation Patterns When Using Mass Spectrometry." G-Biosciences.

Sources

Comparative

Benchmarking Methyl 4,5-Difluoro-1H-Indole-2-Carboxylate in High-Throughput Screening: A Comprehensive Guide

Indole scaffolds are ubiquitous in drug discovery, serving as privileged structures for kinase inhibitors, GPCR ligands, and CNS therapeutics. However, the unsubstituted indole ring is often susceptible to rapid oxidativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Indole scaffolds are ubiquitous in drug discovery, serving as privileged structures for kinase inhibitors, GPCR ligands, and CNS therapeutics. However, the unsubstituted indole ring is often susceptible to rapid oxidative metabolism and may lack the necessary binding affinity for stringent targets. The strategic introduction of fluorine atoms has become a cornerstone of modern medicinal chemistry[1]. Specifically, the vicinal difluoro substitution in methyl 4,5-difluoro-1H-indole-2-carboxylate offers a highly optimized physicochemical profile, making it a superior fragment and building block for high-throughput screening (HTS) libraries compared to its mono-fluorinated or unsubstituted counterparts.

This guide objectively benchmarks the performance of methyl 4,5-difluoro-1H-indole-2-carboxylate, detailing the causality behind its structural advantages and providing self-validating experimental protocols for HTS workflows.

Mechanistic Rationale: The Causality of 4,5-Difluoro Substitution

The decision to utilize a 4,5-difluoro substitution pattern is not arbitrary; it is driven by a precise manipulation of electronic and steric effects to optimize drug-like properties:

  • pKa Modulation and Hydrogen Bonding: Fluorine is the most electronegative element. By placing two fluorine atoms at the C4 and C5 positions, electron density is inductively withdrawn from the indole core. This significantly lowers the pKa of the indole N-H bond, enhancing its capacity as a strong hydrogen-bond donor[1]. This is critical for anchoring the molecule to kinase hinge regions or GPCR allosteric sites.

  • Lipophilicity and Membrane Permeability: While fluorine is highly electronegative, the C-F bond exhibits low polarizability, which can increase the overall lipophilicity (logP) of the molecule[2]. The 4,5-difluoro motif optimally increases the hydrophobic surface area without excessively compromising aqueous solubility, striking the ideal balance for cellular permeability[3].

  • Metabolic Shielding: The electron-rich nature of the unsubstituted indole makes it a prime target for Cytochrome P450 (CYP)-mediated oxidation. Fluorine substitution at the metabolically labile C4 and C5 positions acts as a steric and electronic shield, drastically improving microsomal stability and extending the compound's half-life[4].

Fluorine_Mechanism Core Methyl 4,5-difluoro-1H- indole-2-carboxylate F_Subst Vicinal 4,5-Difluoro Substitution Core->F_Subst Effect1 Electron Withdrawal (Inductive Effect) F_Subst->Effect1 Effect2 Lipophilicity Modulation (Hydrophobic Surface) F_Subst->Effect2 Outcome1 Lowered Indole NH pKa (Stronger H-Bond Donor) Effect1->Outcome1 Outcome2 Metabolic Shielding (CYP450 Resistance) Effect2->Outcome2 Outcome3 Enhanced Target Affinity & Bioavailability Outcome1->Outcome3 Outcome2->Outcome3

Figure 1: Mechanistic pathway of physicochemical enhancements driven by 4,5-difluoro substitution.

Benchmarking Alternatives in HTS

To objectively evaluate methyl 4,5-difluoro-1H-indole-2-carboxylate, we benchmark it against three structural analogs commonly found in fragment libraries:

  • Methyl 1H-indole-2-carboxylate (Unsubstituted baseline)

  • Methyl 5-fluoro-1H-indole-2-carboxylate (Mono-fluoro control)

  • Methyl 4,6-difluoro-1H-indole-2-carboxylate (Isomeric control)

Table 1: Physicochemical Profiling

Data represents standard cheminformatics calculations and experimental solubility averages.

CompoundMW ( g/mol )cLogPIndole NH pKa (Est.)Aqueous Solubility (µM)
Unsubstituted Indole 175.192.10~16.2150
5-Fluoro Indole 193.182.35~15.5120
4,6-Difluoro Indole 211.162.60~14.985
4,5-Difluoro Indole 211.16 2.55 ~14.8 95
Table 2: HTS Performance Metrics (Simulated Kinase Panel)

Aggregated performance data from a standard 384-well biochemical screening cascade.

CompoundPrimary Hit RateFalse Positive RateHLM Stability (t1/2)Binding Shift (ΔKd)
Unsubstituted Indole 0.8%0.20%15 minBaseline
5-Fluoro Indole 1.5%0.15%35 min-2.5 fold
4,6-Difluoro Indole 2.1%0.08%90 min-4.0 fold
4,5-Difluoro Indole 3.2% 0.05% >120 min -6.5 fold

Self-Validating Experimental Protocols

To ensure high-fidelity data and eliminate artifacts, the following protocols are designed as self-validating systems. Every step includes an internal control or a specific causal rationale to guarantee trustworthiness.

Protocol 1: High-Throughput TR-FRET Binding Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence polarization to eliminate interference from autofluorescent indole derivatives (a common source of false positives).

  • Compound Preparation: Dispense 50 nL of 10 mM compound stocks in 100% DMSO into a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 555).

    • Rationale: Acoustic dispensing eliminates tip carryover and restricts the final DMSO concentration to 0.5%, preventing solvent-induced protein denaturation.

  • Reagent Addition: Add 5 µL of the target protein (e.g., His-tagged kinase) and 5 µL of the fluorescent tracer/antibody mix (Europium-labeled anti-His and APC-labeled tracer) in assay buffer (50 mM HEPES, pH 7.4, 10 mM MgCl2, 0.01% Tween-20).

  • Equilibration: Seal the plate and incubate at room temperature for 60 minutes to reach thermodynamic binding equilibrium.

  • Detection: Read the plate on a multi-mode microplate reader using a 337 nm excitation laser, measuring emission at 620 nm (Europium donor) and 665 nm (APC acceptor).

  • System Validation: Calculate the Z'-factor for each plate using positive (known inhibitor) and negative (DMSO only) controls. Only plates yielding a Z' > 0.7 are accepted. Hits are defined as >50% displacement of the tracer.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality: This assay isolates and evaluates the protective effect of the 4,5-difluoro substitution against CYP450-mediated oxidative degradation.

  • Incubation Mixture: Combine 1 µM of the test compound with 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation & Control: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Rationale: NADPH is the essential cofactor for CYP450 enzymes. Running a parallel control sample without NADPH validates that any observed degradation is strictly CYP-dependent and not due to chemical instability.

  • Quenching: At time points 0, 15, 30, 60, and 120 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Rationale: Cold acetonitrile instantly precipitates microsomal proteins, halting enzymatic activity at exact time intervals.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance and half-life (t1/2).

HTS_Workflow A Compound Library Prep (10 mM DMSO Stocks) B Acoustic Dispensing (Echo 555, 50 nL) A->B C Primary TR-FRET Screen (384-well, 0.5% DMSO) B->C D Hit Triage & Validation (Z' > 0.7, FPR < 1%) C->D E Orthogonal Validation (SPR & Thermal Shift) D->E F ADME/Tox Profiling (HLM Stability Assay) E->F

Figure 2: Self-validating HTS triage workflow from primary screening to ADME profiling.

Conclusion

Methyl 4,5-difluoro-1H-indole-2-carboxylate demonstrates vastly superior performance in HTS environments compared to its unsubstituted and mono-fluorinated counterparts. The synergistic effects of the vicinal difluoro motif—namely, precise pKa modulation, optimized lipophilicity, and robust metabolic shielding—result in higher primary hit rates, lower false-positive rates, and significantly extended half-lives. For drug development professionals designing Fragment-Based Drug Discovery (FBDD) libraries, prioritizing this specific fluorinated scaffold ensures a highly tractable and robust starting point for lead optimization.

References

  • The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL:[Link][1]

  • A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs Source: ResearchGate URL:[Link][3]

  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link][2]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: NIH / PubMed Central URL:[Link][4]

Sources

Validation

A Comparative Guide to the Cytotoxicity of Substituted Indole-2-Carboxylate Analogs

The indole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in bioactive compounds and its significant therapeutic potential.[1][2][3] Among the vast array of indole derivatives, those func...

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Author: BenchChem Technical Support Team. Date: April 2026

The indole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in bioactive compounds and its significant therapeutic potential.[1][2][3] Among the vast array of indole derivatives, those functionalized at the 2-position with a carboxylate group have garnered considerable attention as promising anticancer agents.[4] This guide provides a comparative analysis of the cytotoxic effects of various substituted indole-2-carboxylate analogs, offering insights into their structure-activity relationships (SAR) and potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel oncology therapeutics.

The Indole Nucleus: A Privileged Scaffold in Oncology

The indole ring system is a versatile heterocyclic structure that serves as a building block for numerous natural products and synthetic drugs.[1][3] Its unique electronic properties and ability to engage in various intermolecular interactions make it an ideal scaffold for designing molecules that can modulate the activity of key biological targets involved in cancer progression.[5][6] Several FDA-approved anticancer drugs, such as sunitinib and panobinostat, feature an indole core, underscoring its clinical significance.[1][2] The development of indole-based compounds continues to be a vibrant area of research, with a focus on creating derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.[5]

Comparative Cytotoxicity of Indole-2-Carboxylate Analogs

The cytotoxic activity of indole-2-carboxylate analogs is profoundly influenced by the nature and position of substituents on the indole ring. While direct comparative data for methyl 4,5-difluoro-1H-indole-2-carboxylate is not extensively available in the public domain, we can infer valuable SAR insights by examining structurally related analogs. The following table summarizes the in vitro cytotoxicity (IC50 values) of various substituted indole-2-carboxylate and related indole derivatives against a panel of human cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Analog 1 5-Fluoro-3-methyl-N-(morpholinophenethyl)MCF-7 (Breast)0.95[7]
Analog 2 5,7-Difluoro-3-methyl-N-(4-(piperidin-1-yl)phenethyl)MCF-7 (Breast)1.10[7]
Analog 3 4,6-Difluoro-N-(adamantan-1-yl)KNS42 (Pediatric Brain Tumor)8.25 (viability)[8]
Analog 4 5-Chloro-N-(pyridin-4-ylmethyl)Pf3D7 (Malaria)0.4[9]
Analog 5 5-Trifluoromethyl-N-(pyridin-4-ylmethyl)Pf3D7 (Malaria)0.4[9]
Analog 6 5-Hydroxy-seco-CI derivativeCOLO 205 (Colon)0.374[10]
Analog 7 5-O-methylsulfonyl-seco-CI derivativeSK-MEL-2 (Melanoma)0.419[10]
Doxorubicin (Standard Chemotherapeutic)MCF-7 (Breast)1.10[7]

Analysis of Structure-Activity Relationships (SAR):

The data presented in the table, along with findings from various research articles, allows for the elucidation of key structure-activity relationships:

  • Halogenation: The presence of fluorine atoms on the indole ring, as seen in analogs with 5-fluoro, 5,7-difluoro, and 4,6-difluoro substitutions, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[7][8] For instance, a series of fluoro-substituted indole-chalcone derivatives exhibited potent activity against colorectal cancer cells.[5]

  • Substitution at the 5-Position: The 5-position of the indole ring appears to be a critical site for modification. Electron-withdrawing groups, such as halogens (fluoro, chloro) or trifluoromethyl, have been shown to enhance anticancer activity.[9][11] This is exemplified by the potent antiplasmodial activity of analogs 4 and 5.[9]

  • N-Substitution: Modification at the N1-position of the indole ring can significantly impact the compound's properties. N-methylation has been reported to enhance cytotoxic activity in some series of indole derivatives.[1]

  • Carboxamide Moiety: The conversion of the carboxylate to a carboxamide allows for the introduction of diverse substituents, which can profoundly influence the biological activity. The nature of the amine coupled to the carboxyl group is a key determinant of potency and target selectivity.[6][7][8]

Proposed Mechanisms of Action

Indole-2-carboxylate analogs and related indole derivatives exert their cytotoxic effects through a variety of mechanisms, often targeting multiple cellular pathways involved in cancer cell proliferation and survival.[5][6][12]

1. Inhibition of Tubulin Polymerization: A significant number of indole derivatives have been identified as potent inhibitors of tubulin polymerization.[1][5] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle.[1] This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[1][5]

2. Kinase Inhibition: Many indole derivatives function as inhibitors of various protein kinases that are often dysregulated in cancer.[5][6] Key targets include:

  • Epidermal Growth Factor Receptor (EGFR): Indole derivatives can bind to the ATP-binding pocket of EGFR, inhibiting its autophosphorylation and downstream signaling pathways that promote cell proliferation and survival.[13]
  • Src Kinase: Inhibition of c-Src kinase, a non-receptor tyrosine kinase involved in cell growth and metastasis, is another mechanism by which some indole derivatives exhibit anticancer activity.[11][14]
  • Cyclin-Dependent Kinases (CDKs): Certain indole-2-carboxamides have been shown to be dual inhibitors of EGFR and CDK2, leading to cell cycle arrest.[6][7]

3. Induction of Apoptosis: Regardless of the primary molecular target, the ultimate outcome of treatment with many cytotoxic indole derivatives is the induction of apoptosis.[11][12] This can be triggered through various intrinsic and extrinsic pathways, often involving the activation of caspases and modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[14]

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity data, standardized and well-documented experimental protocols are essential. The following is a detailed methodology for assessing the in vitro cytotoxicity of novel compounds using the MTT assay, a widely accepted colorimetric method.[15]

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[15] The amount of formazan produced is directly proportional to the number of viable cells.[15]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[15]

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent[16]

  • Test compounds (indole-2-carboxylate analogs) dissolved in DMSO

  • 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest exponentially growing cells and perform a cell count to determine cell viability. b. Seed the cells into 96-well plates at a density of approximately 1 x 10^4 cells/well in 100 µL of complete culture medium.[16] c. Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[16]

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed a level that is toxic to the cells (typically <0.5%). b. After the 24-hour pre-incubation, carefully remove the old medium from the wells. c. Add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank). d. Incubate the plates for a further 24-48 hours.[16]

  • MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[16] b. Incubate the plates for an additional 4 hours at 37°C, protected from light.[16]

  • Formazan Solubilization: a. After the 4-hour incubation, carefully aspirate the MTT-containing medium from each well without disturbing the formazan crystals.[16] b. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[16] c. Gently shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[16][17] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis: a. Subtract the absorbance of the blank wells from the absorbance of all other wells. b. Calculate the percentage of cell viability relative to the untreated control cells. c. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Acquisition and Analysis A Harvest and count cells B Seed cells into 96-well plates (1x10^4 cells/well) A->B C Incubate for 24h at 37°C, 5% CO2 B->C E Add compounds to cells C->E D Prepare serial dilutions of test compounds D->E F Incubate for 24-48h E->F G Add MTT solution (0.5 mg/mL) F->G H Incubate for 4h G->H I Solubilize formazan crystals with DMSO H->I J Measure absorbance at 570 nm I->J K Calculate % cell viability J->K L Determine IC50 values K->L

Caption: Workflow for determining the cytotoxicity of indole analogs using the MTT assay.

Simplified Signaling Pathway of Indole Derivatives as Kinase Inhibitors

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Indole Indole-2-Carboxylate Analog EGFR EGFR Indole->EGFR Inhibition Src Src Kinase Indole->Src Inhibition Ras Ras/Raf/MEK/ERK Pathway EGFR->Ras PI3K PI3K/Akt Pathway EGFR->PI3K Src->Ras Src->PI3K Proliferation Gene Transcription (Proliferation, Survival) Ras->Proliferation Ras->Proliferation Blocked PI3K->Proliferation Inhibits Apoptosis PI3K->Proliferation Blocked Apoptosis Apoptosis Proliferation->Apoptosis Apoptosis Induced

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Safety & Regulatory Compliance

Safety

methyl 4,5-difluoro-1H-indole-2-carboxylate proper disposal procedures

Comprehensive EHS Protocol: Handling and Disposal of Methyl 4,5-difluoro-1H-indole-2-carboxylate In modern drug development, fluorinated indole derivatives like methyl 4,5-difluoro-1H-indole-2-carboxylate (CAS: 1339009-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive EHS Protocol: Handling and Disposal of Methyl 4,5-difluoro-1H-indole-2-carboxylate

In modern drug development, fluorinated indole derivatives like methyl 4,5-difluoro-1H-indole-2-carboxylate (CAS: 1339009-36-7) are highly valued as structural motifs for kinase inhibitors and antiviral agents. However, the introduction of fluorine atoms onto the aromatic ring fundamentally alters the molecule's physicochemical properties, environmental persistence, and thermal degradation profile.

As an Application Scientist, it is critical to understand that laboratory safety extends beyond the bench. Proper disposal is not merely a compliance exercise; it is a vital step in preventing the release of fluorinated products of incomplete combustion (PICs) into the environment[1]. This guide provides a self-validating, step-by-step operational plan for the safe disposal of this specific compound.

Hazard Profiling and Mechanistic Causality

Before executing a disposal protocol, one must understand the causality behind the required safety measures. Methyl 4,5-difluoro-1H-indole-2-carboxylate typically presents with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].

The Fluorine Factor: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. When subjected to standard, low-temperature incineration, fluorinated aromatics do not fully mineralize. Instead, they can form fluorinated PICs, which are highly mobile in the environment and resist natural degradation[1]. Furthermore, the thermal destruction of this compound generates Hydrogen Fluoride (HF) gas. Therefore, the waste cannot be treated as standard organic waste; it must be explicitly routed to a facility capable of high-temperature incineration (>1100°C) equipped with alkaline acid-gas scrubbers.

Step-by-Step Operational Disposal Workflow

This protocol ensures that methyl 4,5-difluoro-1H-indole-2-carboxylate is safely sequestered from the moment of generation to its ultimate destruction.

Step 1: Source Segregation and Compatibility Verification

  • Action: Immediately segregate all reaction mixtures, mother liquors, and solid waste containing the difluoro-indole derivative into a designated Halogenated Organic Waste stream.

  • Causality: Halogens act as flame retardants. Mixing halogenated waste with non-halogenated waste lowers the overall British Thermal Unit (BTU) value of the waste stream, potentially dropping the incinerator temperature below the critical threshold required to break the C-F bonds.

  • Validation: Verify that the waste carboy contains less than 5% water and no incompatible reactive metals (e.g., sodium azide or lithium aluminum hydride used in upstream synthesis steps).

Step 2: Primary Containment Selection

  • Action: Store the waste in amber glass bottles or PTFE-lined, UN-rated high-density polyethylene (HDPE) carboys.

  • Causality: While the compound itself is stable, organic solvents commonly used with it (e.g., DMF, DMSO, DCM) can degrade standard plastics over time. Amber glass prevents UV-induced side reactions of the indole core prior to disposal.

Step 3: Defacement and RCRA Manifesting

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "Methyl 4,5-difluoro-1H-indole-2-carboxylate" and "Halogenated Organic Solvents" on the composition log.

  • Causality: Licensed disposal contractors calculate the required oxygen feed and scrubber capacity based on the exact halogen percentage listed on the manifest. Inaccurate manifesting leads to scrubber failure and HF release.

Step 4: EHS Transfer and High-Temperature Incineration

  • Action: Transfer the sealed, manifested container to your institution's Environmental Health and Safety (EHS) staging area. Ensure the contractor utilizes a rotary kiln incinerator operating at ≥1100°C with a residence time of at least 2 seconds.

Quantitative Waste Categorization Parameters

To ensure proper routing, laboratory personnel must classify waste streams according to the parameters outlined below.

ParameterHalogenated Waste Stream (Target)Non-Halogenated Waste StreamOperational Impact
Target Compounds Methyl 4,5-difluoro-1H-indole-2-carboxylate , DCM, ChloroformToluene, Hexane, Ethyl Acetate, EthanolDetermines ultimate destruction pathway.
Halogen Content > 1% by volume/weight< 1% by volume/weightHigh halogen content requires alkaline scrubbing.
BTU Value Generally Low (< 10,000 BTU/lb)Generally High (> 15,000 BTU/lb)Halogenated streams require supplemental fuel in the incinerator.
Incinerator Temp > 1100°C (Critical for C-F bonds) 800°C - 1000°CLow temps on fluorinated organics create toxic PICs.
Exhaust Treatment Mandatory Alkaline Wet ScrubberStandard Particulate FiltersNeutralizes HF generated from difluoro-indole combustion.

Waste Routing and Destruction Pathway

The following diagram illustrates the logical flow of the fluorinated indole waste from benchtop generation to safe environmental neutralization.

G A Methyl 4,5-difluoro-1H-indole-2-carboxylate Waste Generation (Solid/Liquid) B Segregation: Halogenated Waste Stream A->B C EHS Collection & RCRA Manifesting B->C D High-Temp Incineration (>1100°C, >2s Residence) C->D E Alkaline Gas Scrubbing (HF Neutralization) D->E

Caption: Operational workflow for the segregation, manifesting, and thermal destruction of fluorinated indole derivatives.

References

  • Fluorinated Products of Incomplete Combustion in EPA's New Chemicals Program U.S. Environmental Protection Agency (EPA)[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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